molecular formula C18H20N2O6S2 B1247105 rostratin B

rostratin B

Cat. No.: B1247105
M. Wt: 424.5 g/mol
InChI Key: ICKHXBRXCAORGF-ZJNFRVSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rostratin B is a cytotoxic disulfide compound belonging to the group of dithiodiketopiperazines (DTPs). It is a natural product isolated from the marine-derived fungus Exserohilum rostratum . Bioactivity and Research Value: In vitro studies have demonstrated that this compound exhibits cytotoxicity against human colon carcinoma cells (HCT-116), with a reported IC₅₀ value of 1.9 μg/mL . This potent cell growth inhibition makes it a compound of interest for researchers in the fields of oncology and medicinal chemistry, particularly in the exploration of novel anti-cancer agents derived from marine microorganisms. Research Applications: This compound is intended for research purposes only. Its primary applications include in vitro biological screening, investigation into the mechanisms of action of disulfide-based natural products, and as a lead compound or intermediate in the synthesis and development of new therapeutic agents. Handling and Usage: Researchers should handle this product with appropriate care in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Note: The specific molecular targets, detailed mechanism of action, and comprehensive pharmacological profile of this compound are areas of ongoing research and may require further investigation by the end-user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

(1R,4R,5S,9S,11R,14R,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone

InChI

InChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1

InChI Key

ICKHXBRXCAORGF-ZJNFRVSGSA-N

SMILES

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O

Isomeric SMILES

C1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@H]6[C@H](CCC(=O)[C@H]6C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)O

Canonical SMILES

C1CC(=O)C2CC34C(=O)N5C6C(CCC(=O)C6CC5(C(=O)N3C2C1O)SS4)O

Synonyms

rostratin B

Origin of Product

United States

Foundational & Exploratory

Rostratin B: A Technical Overview of a Cytotoxic Disulfide from a Marine-Derived Fungus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring cytotoxic disulfide that belongs to a class of cyclic dipeptides. It was first isolated from the marine-derived fungus Exserohilum rostratum, a microorganism found in association with a marine cyanobacterial mat.[1][2] Along with its analogs, Rostratins A, C, and D, this compound has demonstrated significant in vitro cytotoxicity against human colon carcinoma, marking it as a compound of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the available data on this compound, including its cytotoxic activity, a plausible experimental protocol for its evaluation, and a hypothesized mechanism of action based on related compounds.

Chemical and Physical Properties

This compound is characterized by its disulfide bridge, a feature common to other members of the Rostratin family.

PropertyValue
Molecular Formula C18H20N2O6S2
Molecular Weight 424.49 g/mol
Source Fungus Exserohilum rostratum
Chemical Class Cytotoxic Disulfide, Cyclic Dipeptide

Biological Activity and Cytotoxicity

This compound has been shown to exhibit potent cytotoxic effects against the human colon carcinoma cell line HCT-116.[1][2] The cytotoxic activity of this compound and its analogs, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

CompoundIC50 against HCT-116 (µg/mL)
Rostratin A8.5
This compound 1.9
Rostratin C0.76
Rostratin D16.5

Data sourced from Tan RX, et al. J Nat Prod. 2004.[1][2]

Experimental Protocols

While the original publication describing this compound does not detail the specific cytotoxicity assay used, a standard protocol such as the Sulforhodamine B (SRB) assay is a common and reliable method for determining the cytotoxicity of a compound against adherent cell lines like HCT-116.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell density based on the measurement of cellular protein content.

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_SRB_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_processing Cell Processing and Staining cluster_readout Data Acquisition and Analysis plate_cells Plate HCT-116 cells in 96-well plates incubate_24h Incubate for 24h for cell adherence plate_cells->incubate_24h add_rostratin_b Add serial dilutions of this compound incubate_24h->add_rostratin_b incubate_48_72h Incubate for 48-72h add_rostratin_b->incubate_48_72h fix_cells Fix cells with TCA incubate_48_72h->fix_cells stain_cells Stain with Sulforhodamine B fix_cells->stain_cells wash_cells Wash with acetic acid stain_cells->wash_cells solubilize_dye Solubilize dye with Tris base wash_cells->solubilize_dye read_absorbance Read absorbance at 515 nm solubilize_dye->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Proposed Mechanism of Action

The precise molecular mechanism of this compound's cytotoxicity has not been elucidated. However, based on its chemical structure as a disulfide-containing cyclic dipeptide and the known mechanisms of other cytotoxic fungal metabolites, a plausible hypothesis is that this compound induces cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to apoptosis.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular rostratin_b This compound ros_generation Reactive Oxygen Species (ROS) Generation rostratin_b->ros_generation dna_damage DNA Damage (Double-Strand Breaks) ros_generation->dna_damage atm_atr_activation Activation of ATM/ATR Kinases dna_damage->atm_atr_activation p53_activation p53 Activation atm_atr_activation->p53_activation bax_upregulation Bax Upregulation p53_activation->bax_upregulation bcl2_downregulation Bcl-2 Downregulation p53_activation->bcl2_downregulation mitochondrial_dysfunction Mitochondrial Dysfunction (Cytochrome c release) bax_upregulation->mitochondrial_dysfunction bcl2_downregulation->mitochondrial_dysfunction caspase_activation Caspase Activation (Caspase-9, Caspase-3) mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may increase intracellular ROS levels, leading to DNA damage. This damage would then activate DNA damage response pathways, involving kinases like ATM and ATR, which in turn would activate the tumor suppressor p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Logical Relationship from Source to Effect

The discovery and initial characterization of this compound follow a logical progression from natural product screening to the identification of a bioactive compound.

Logical_Relationship cluster_source Source cluster_process Process cluster_outcome Outcome fungus Marine-derived Fungus (Exserohilum rostratum) extraction Extraction and Isolation fungus->extraction structure_elucidation Structure Elucidation extraction->structure_elucidation rostratin_b This compound structure_elucidation->rostratin_b cytotoxicity Cytotoxicity in HCT-116 cells (IC50 = 1.9 µg/mL) rostratin_b->cytotoxicity

Logical flow from the fungal source to the observed cytotoxic effect.

Conclusion and Future Directions

This compound is a potent cytotoxic agent against human colon carcinoma cells in vitro. Its disulfide-containing cyclic dipeptide structure makes it an interesting candidate for further drug development. However, there is a significant lack of data regarding its mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy. Future research should focus on:

  • Elucidating the molecular mechanism of action: Investigating the proposed ROS-mediated apoptotic pathway and identifying specific molecular targets.

  • Broadening the cytotoxicity profile: Screening this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to identify the key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The information presented in this guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential anti-cancer therapeutic.

References

Rostratin B: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B is a naturally occurring cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum. As a member of the epidithiodiketopiperazine (ETP) class of natural products, it exhibits significant potential for further investigation in oncology. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, including detailed experimental methodologies and a discussion of its potential mechanisms of action based on its structural class. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Origin

This compound was first reported as one of four novel cytotoxic disulfides (rostratins A-D) isolated from the whole broth of the marine-derived fungus Exserohilum rostratum (strain CNK-630). This fungal strain was found in association with a marine cyanobacterial mat collected off the coast of Lanai, Hawaii.[1] The discovery highlighted the potential of marine-associated microorganisms as a source of novel bioactive secondary metabolites.

Table 1: Origin and Physicochemical Properties of this compound

PropertyDescription
Producing Organism Exserohilum rostratum (Strain CNK-630)[1]
Origin Marine cyanobacterial mat, Lanai, Hawaii[1]
Compound Class Disulfide, Epidithiodiketopiperazine (ETP) derivative[1]
Molecular Formula C₁₈H₂₀N₂O₆S₂[2]
Molecular Weight 424.5 g/mol

Biological Activity: Cytotoxicity

This compound, along with its analogs, has demonstrated potent cytotoxic activity against human cancer cell lines. The initial discovery reported its efficacy against the HCT-116 human colon carcinoma cell line.

Table 2: In Vitro Cytotoxicity of Rostratins Against HCT-116 Cells

CompoundIC₅₀ (µg/mL)[1]
Rostratin A8.5
This compound 1.9
Rostratin C0.76
Rostratin D16.5

Experimental Protocols

This section details the methodologies employed in the discovery and characterization of this compound.

Fungal Cultivation and Extraction

The production of this compound is achieved through the cultivation of Exserohilum rostratum.

  • Cultivation: The fungus is grown in a suitable liquid medium under static or agitated aerobic conditions. Incubation is typically carried out for several weeks to allow for the production of secondary metabolites.

  • Extraction: The whole culture broth is extracted with an organic solvent, such as ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

G cluster_0 Fungal Cultivation cluster_1 Extraction Exserohilum_rostratum Exserohilum rostratum (Strain CNK-630) Liquid_Culture Liquid Culture (Static or Agitated) Exserohilum_rostratum->Liquid_Culture Inoculation Incubation Incubation (Weeks) Liquid_Culture->Incubation Whole_Broth Whole Culture Broth Incubation->Whole_Broth Solvent_Extraction Ethyl Acetate Extraction Whole_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract

Figure 1: Workflow for Fungal Cultivation and Extraction.
Isolation of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate pure this compound.

  • Chromatography: A combination of techniques such as column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC) with a C18 reversed-phase column is used for purification. Fractions are collected and monitored for the presence of the target compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

  • 2D NMR Spectroscopy: A suite of two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the planar structure and proton-carbon connectivities.[1]

  • Modified Mosher's Method: The absolute stereochemistry of the chiral centers in this compound was determined using the modified Mosher's method. This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), followed by analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the chiral center.[1]

G Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC Reversed-Phase HPLC (C18) Column_Chromatography->HPLC Pure_Rostratin_B Pure this compound HPLC->Pure_Rostratin_B Structure_Elucidation Structure Elucidation Pure_Rostratin_B->Structure_Elucidation 2D_NMR 2D NMR (COSY, HSQC, HMBC) Structure_Elucidation->2D_NMR Mosher_Method Modified Mosher's Method Structure_Elucidation->Mosher_Method Mass_Spectrometry Mass Spectrometry Structure_Elucidation->Mass_Spectrometry G Rostratin_B This compound (Disulfide Bridge) Redox_Cycling Intracellular Redox Cycling Rostratin_B->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis G Rostratin_B This compound HMT_Inhibition Histone Methyltransferase Inhibition (e.g., SUV39H1) Rostratin_B->HMT_Inhibition Signaling_Modulation Modulation of Signaling Pathways Rostratin_B->Signaling_Modulation Altered_Gene_Expression Altered Gene Expression HMT_Inhibition->Altered_Gene_Expression NF_kB NF-κB Pathway (Inhibition) Signaling_Modulation->NF_kB HIF_1 HIF-1 Pathway (Inhibition) Signaling_Modulation->HIF_1 Wnt Wnt Pathway (Modulation) Signaling_Modulation->Wnt Apoptosis_Inhibition_of_Proliferation Apoptosis / Inhibition of Proliferation NF_kB->Apoptosis_Inhibition_of_Proliferation HIF_1->Apoptosis_Inhibition_of_Proliferation Wnt->Apoptosis_Inhibition_of_Proliferation Altered_Gene_Expression->Apoptosis_Inhibition_of_Proliferation

References

An In-Depth Technical Guide to Rostratin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring cytotoxic disulfide belonging to the epidithiodiketopiperazine (ETP) class of secondary metabolites. Isolated from the marine-derived fungus Exserohilum rostratum, this complex heterocyclic compound has demonstrated significant in vitro cytotoxic activity against human colon carcinoma, positioning it as a molecule of interest in the field of oncology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, including detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a central diketopiperazine ring bridged by a disulfide bond. This intricate architecture is fundamental to its biological activity.

Chemical Structure:

The definitive structure of this compound was elucidated through spectroscopic analysis.

  • Molecular Formula: C₁₈H₂₀N₂O₆S₂[1]

  • Molecular Weight: 424.49 g/mol [2]

A 2D representation of the this compound structure is provided below:

(A 2D chemical structure image of this compound would be inserted here if image generation were supported.)

Physicochemical Properties:

While comprehensive experimental data on the physical properties of this compound are limited in publicly available literature, some key characteristics can be summarized. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₆S₂[1]
Molecular Weight 424.49 g/mol [2]
Appearance Solid (form not specified)[3]
Cytotoxicity (IC₅₀) 1.9 µg/mL (against HCT-116)[2][4]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. The disulfide bridge within the ETP scaffold is widely considered to be the key pharmacophore responsible for the biological activity of this class of compounds.

Cytotoxicity:

This compound exhibits potent cytotoxic effects against the HCT-116 human colon carcinoma cell line, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.9 µg/mL.[2][4] This level of potency warrants further investigation into its anticancer potential.

Mechanism of Action:

The precise molecular mechanism of action for this compound has not been extensively elucidated in the scientific literature. However, based on the known mechanisms of other ETP compounds, it is hypothesized that this compound may exert its cytotoxic effects through the following pathways:

  • Induction of Oxidative Stress: The disulfide bond can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cellular antioxidant defense systems, resulting in damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Inhibition of Key Enzymes: The electrophilic nature of the disulfide bond may allow it to react with nucleophilic residues (such as cysteine) in the active sites of critical enzymes, leading to their inactivation.

  • Disruption of Protein Function: Covalent modification of proteins by this compound could disrupt their normal function and interfere with essential cellular processes.

Further research is required to identify the specific protein targets and signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research on this compound. The following sections provide methodologies based on the primary literature.

Isolation of this compound from Exserohilum rostratum

The following protocol is a summarized representation of the isolation procedure described by Tan RX, et al. (2004).

  • Fermentation: The marine-derived fungus Exserohilum rostratum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: The whole fungal broth is harvested and extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds from the aqueous medium.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. This multi-step process often involves:

    • Silica Gel Chromatography: The extract is first fractionated using silica gel chromatography with a solvent gradient of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using reversed-phase HPLC to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of this compound against the HCT-116 cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of this compound in culture medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Analysis

While the specific signaling pathways affected by this compound are yet to be fully elucidated, a hypothetical pathway can be proposed based on the known activities of other cytotoxic natural products that induce oxidative stress.

This proposed pathway suggests that this compound leads to an increase in intracellular ROS, which in turn causes cellular damage and stress, ultimately activating the apoptotic machinery and leading to programmed cell death.

Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

  • Total Synthesis: Development of an efficient total synthesis route would enable the production of larger quantities of this compound for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for identifying potential biomarkers for patient stratification.

  • In Vivo Efficacy: Evaluation of the antitumor efficacy of this compound in preclinical animal models is a necessary step towards its clinical development.

  • Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is required to evaluate its drug-like properties.

Conclusion

This compound is a potent cytotoxic natural product with a complex and intriguing chemical structure. Its significant in vitro activity against human colon carcinoma highlights its potential as a lead compound for the development of new anticancer therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule. Further investigation into its mechanism of action and in vivo efficacy is highly encouraged.

References

Rostratin B: A Technical Guide to its Cytotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B, a disulfide-containing cyclic dipeptide isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct experimental evidence detailing its precise molecular pathways is limited, this document synthesizes the available data on its cytotoxicity and extrapolates a putative mechanism based on the well-documented activities of its chemical class. This guide includes quantitative data, hypothesized signaling pathways, and detailed experimental protocols relevant to the study of this promising natural product.

Introduction

This compound is a secondary metabolite produced by the fungus Exserohilum rostratum.[1] Structurally, it is classified as a cyclic dipeptide (diketopiperazine) featuring a critical disulfide bridge, a moiety often associated with the biological activity of this class of compounds.[2][3] The presence of this reactive disulfide bond suggests a potential for interaction with intracellular redox systems and thiol-containing proteins, leading to cellular dysfunction and death.

Quantitative Data: In Vitro Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against human cancer cells. All quantitative data available from the cited literature is summarized in the table below.

CompoundCell LineAssay TypeEndpointValueReference(s)
This compoundHCT-116 (Human Colon Carcinoma)CytotoxicityIC501.9 µg/mL[4]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound.

Core Mechanism of Action: A Putative Model

Direct experimental elucidation of this compound's mechanism of action is not yet available in the scientific literature. However, based on the known mechanisms of other disulfide-containing cytotoxic compounds, a putative mechanism can be proposed. The disulfide bridge is hypothesized to be the key pharmacophore responsible for its biological activity.[2]

Induction of Oxidative Stress and Apoptosis

The disulfide bond in this compound is likely to be a key mediator of its cytotoxic effects. It is proposed that this compound induces apoptosis through the following interconnected mechanisms:

  • Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling within the cell, leading to the production of ROS. An excess of ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

  • Interaction with Cellular Thiols: The disulfide bond can react with intracellular free thiols, such as glutathione (GSH), and protein thiols. Depletion of the cellular antioxidant glutathione can further exacerbate oxidative stress. Modification of protein thiols can lead to enzyme inactivation and disruption of protein function, contributing to cellular demise.

  • Mitochondrial Pathway of Apoptosis: Oxidative stress and the disruption of cellular homeostasis are known to trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death.

Cell Cycle Arrest

Disulfide-containing compounds have been shown to induce cell cycle arrest.[5] For instance, diallyl disulfide can cause G2/M phase arrest in osteosarcoma cells.[5][6] It is plausible that this compound may also disrupt the cell cycle, preventing cancer cells from proliferating. This could occur through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

Based on the putative mechanism of action, several signaling pathways are likely to be involved in the cellular response to this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade initiated by this compound, leading to apoptosis. This model is based on the known actions of other disulfide-containing cytotoxic agents.

RostratinB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RostratinB This compound ROS ROS Generation RostratinB->ROS GSH_Depletion GSH Depletion RostratinB->GSH_Depletion Protein_Dysfunction Protein Dysfunction (Thiol Modification) RostratinB->Protein_Dysfunction CellMembrane Cell Membrane Intracellular Intracellular Space Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress Protein_Dysfunction->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis RostratinB_PI3K_Pathway RostratinB This compound PI3K PI3K RostratinB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MTT_Assay_Workflow Start Start Seed_Cells Seed HCT-116 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Rostratin B: A Technical Review of a Cytotoxic Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. It belongs to a class of cytotoxic epipolythiodioxopiperazine (ETP) alkaloids, which are known for their potent biological activities. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its cytotoxic effects, proposed mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Biological Data

The primary biological activity reported for this compound is its in vitro cytotoxicity against human colon carcinoma cells (HCT-116). The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its structural analogs, Rostratins A, C, and D, isolated from the same fungal source.

CompoundCell LineIC50 (µg/mL)
Rostratin AHCT-1168.5
This compound HCT-116 1.9
Rostratin CHCT-1160.76
Rostratin DHCT-11616.5

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound against an adherent cancer cell line such as HCT-116, based on the widely used Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Culture and Plating:

  • Human colon carcinoma (HCT-116) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound concentration.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour.

  • The TCA is removed by washing the plates five times with slow-running tap water. The plates are then air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • The unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are again air-dried.

  • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • The plates are shaken on a plate shaker for 5 minutes.

  • The optical density (OD) of each well is read on a microplate reader at a wavelength of 510 nm.

  • The percentage of cell growth inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been elucidated, its chemical structure as an epipolythiodioxopiperazine (ETP) provides strong indications of its likely mechanism of action. The cytotoxicity of ETPs is primarily attributed to their reactive disulfide bridge.

It is proposed that within the intracellular reducing environment, the disulfide bond of this compound can be cleaved, leading to the formation of reactive thiol species. These reactive intermediates can then participate in a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The accumulation of ROS leads to oxidative stress, which can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Furthermore, the reactive thiol groups can directly interact with and inactivate key cellular proteins, such as enzymes and transcription factors, by forming covalent adducts with their cysteine residues, thereby disrupting critical cellular processes.

RostratinB_Mechanism RostratinB This compound (Disulfide Bridge) Intracellular_Reduction Intracellular Reducing Environment (e.g., Glutathione) RostratinB->Intracellular_Reduction Enters Cell Reactive_Thiols Reactive Thiol Intermediates Intracellular_Reduction->Reactive_Thiols Disulfide Cleavage ROS Reactive Oxygen Species (ROS) Generation Reactive_Thiols->ROS Protein_Inactivation Protein Inactivation (Thiol Adducts) Reactive_Thiols->Protein_Inactivation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Protein_Inactivation->Apoptosis Macromolecule_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Macromolecule_Damage Macromolecule_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a natural product extract for cytotoxic compounds, leading to the identification of active molecules like this compound.

Cytotoxicity_Workflow cluster_0 Preparation & Extraction cluster_1 Screening & Fractionation cluster_2 Identification & Characterization Fungal_Culture Fungal Culture (Exserohilum rostratum) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Initial_Screening Initial Cytotoxicity Screening (HCT-116) Crude_Extract->Initial_Screening Bioassay_Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Initial_Screening->Bioassay_Fractionation Active_Fractions Isolation of Active Fractions Bioassay_Fractionation->Active_Fractions Pure_Compounds Isolation of Pure Compounds (Rostratins) Active_Fractions->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation IC50_Determination IC50 Determination of Pure Compounds Pure_Compounds->IC50_Determination

Caption: Workflow for cytotoxicity screening of natural products.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a naturally occurring epidithiodiketopiperazine (ETP) first isolated from the marine-derived fungus Exserohilum rostratum.[1] As a member of the ETP class of secondary metabolites, this compound exhibits potent cytotoxic activity, making it and its analogs promising candidates for anticancer drug development. This technical guide provides a comprehensive overview of this compound, its related compounds, their biological activities, and the underlying mechanisms of action. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a central diketopiperazine ring bridged by a disulfide bond. This strained disulfide linkage is believed to be crucial for their biological activity. The chemical structures of this compound and its naturally occurring analogs, Rostratin A, C, and D, are presented below.

Table 1: Chemical Properties of Rostratin Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
Rostratin AC18H24N2O6S2428.511293291[2]
This compoundC18H22N2O6S2426.5Not available
Rostratin CC20H24N2O8S2484.511248709
Rostratin DC18H22N2O5S2410.5Not available

Biological Activity and Cytotoxicity

This compound and its analogs have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The initial study on these compounds reported their activity against the HCT-116 human colon carcinoma cell line.

Table 2: In Vitro Cytotoxicity of Rostratin Analogs against HCT-116 Cells

CompoundIC50 (µg/mL)
Rostratin A8.5
This compound1.9
Rostratin C0.76
Rostratin D16.5

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its mechanism of action is believed to be consistent with that of other epidithiodiketopiperazines. The cytotoxic effects of ETPs are generally attributed to their ability to induce apoptosis and modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Putative Signaling Pathways Affected by this compound

Based on the known activities of related ETP compounds, this compound is likely to exert its anticancer effects through the modulation of one or more of the following signaling pathways:

  • Induction of Apoptosis: ETPs are known to trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Inhibition of the HIF-1 Pathway: Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis and cell survival. Several ETPs have been shown to inhibit HIF-1 activity, thereby suppressing tumor growth.

  • Modulation of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many cancers. Some ETPs can modulate NF-κB signaling, leading to decreased cancer cell survival.

  • Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Inhibition of this pathway by ETPs can lead to cell cycle arrest and apoptosis.

Putative_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Outcome RostratinB This compound Apoptosis Induction of Apoptosis RostratinB->Apoptosis HIF1_Inhibition Inhibition of HIF-1 Pathway RostratinB->HIF1_Inhibition NFkB_Modulation Modulation of NF-κB Pathway RostratinB->NFkB_Modulation PI3K_Inhibition Inhibition of PI3K/Akt/mTOR Pathway RostratinB->PI3K_Inhibition CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath HIF1_Inhibition->CancerCellDeath NFkB_Modulation->CancerCellDeath PI3K_Inhibition->CancerCellDeath

Putative mechanism of action for this compound.

Synthesis of this compound Analogs

The complex stereochemistry of this compound presents a significant synthetic challenge. However, a total synthesis of 8,8'-epi-ent-rostratin B, a stereoisomer of this compound, has been reported.[1] This synthesis provides a framework for the preparation of various analogs for structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of ETPs is outlined below.

ETP_Synthesis_Workflow Start Diketopiperazine Precursor Step1 Introduction of Thiol Groups Start->Step1 Step2 Oxidative Disulfide Bridge Formation Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Purification and Characterization Step3->Step4 End Rostratin Analog Step4->End

Generalized workflow for ETP synthesis.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining the in vitro cytotoxicity of this compound and its analogs against the HCT-116 human colon carcinoma cell line.

Materials:

  • HCT-116 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and analogs

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Cytotoxicity_Assay_Workflow A Seed HCT-116 cells in 96-well plate B Incubate for 24h A->B C Treat cells with Rostratin compounds B->C D Incubate for 48-72h C->D E Fix cells with TCA D->E F Wash and dry plates E->F G Stain with SRB F->G H Wash and dry plates G->H I Solubilize dye with Tris base H->I J Read absorbance at 510 nm I->J K Calculate IC50 J->K

Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potent anticancer activity. Their unique chemical structures and complex mechanisms of action offer multiple avenues for further research and development. Future efforts should focus on:

  • Total Synthesis: Development of efficient and scalable synthetic routes to this compound and a diverse library of analogs.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the Rostratin scaffold to identify key structural features responsible for cytotoxicity and to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Detailed investigation of the specific molecular targets and signaling pathways modulated by this compound to better understand its anticancer effects.

  • In Vivo Efficacy Studies: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential.

The continued exploration of this compound and its related compounds holds significant promise for the discovery of novel and effective anticancer agents.

References

Toxicological Profile of Rostratin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available toxicological information for rostratin B. As of the date of this publication, publicly accessible data is limited primarily to in vitro cytotoxicity. To provide a more comprehensive profile, this guide includes extrapolated information from the broader class of epipolythiodiketopiperazine (ETP) alkaloids, to which this compound belongs. This information should be interpreted with caution and is intended for research and informational purposes only.

Introduction

This compound is a secondary metabolite isolated from the marine-derived fungus Exserohilum rostratum. It belongs to the class of epipolythiodiketopiperazine (ETP) alkaloids, a group of fungal metabolites known for their potent biological activities. Structurally, this compound is a disulfide-containing diketopiperazine. The presence of the disulfide bridge is a hallmark of the ETP class and is believed to be crucial for their cytotoxic effects. Given its potent in vitro cytotoxicity, this compound is a compound of interest for further investigation in oncology and other therapeutic areas. This document aims to provide a comprehensive overview of its known toxicological properties and to infer its potential toxicological profile based on related compounds.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited to its in vitro cytotoxicity against a single human cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointValueReference
HCT-116 (Human Colon Carcinoma)Not specifiedIC501.9 µg/mL[Tan RX, et al., 2004]

No in vivo toxicity data, such as LD50 values, are currently available in the public domain for this compound.

Inferred Toxicological Profile from Epipolythiodiketopiperazines (ETPs)

Due to the limited specific data for this compound, the toxicological profile of the broader ETP class of compounds is presented here to provide a predictive overview. ETPs are known for their potent cytotoxic, antimicrobial, and antiviral activities.

General Toxicity

ETPs, such as the well-studied gliotoxin and chaetocin, have demonstrated significant toxicity in various in vivo models. The toxicity is often dose-dependent and can affect multiple organ systems. The primary target organ for toxicity can vary depending on the specific ETP and the route of administration.

Genotoxicity

The genotoxic potential of many ETPs has not been extensively characterized. However, some studies on related compounds suggest that they may induce DNA damage. The proposed mechanisms of cytotoxicity, particularly the generation of reactive oxygen species (ROS), indicate a potential for genotoxic effects. Standard genotoxicity assays, such as the Ames test, micronucleus assay, and chromosomal aberration test, would be necessary to determine the genotoxic profile of this compound.

Carcinogenicity, Reproductive and Developmental Toxicity

There is currently no available data on the carcinogenicity, reproductive, or developmental toxicity of this compound or many other ETPs. Long-term animal studies would be required to assess these toxicological endpoints.

Safety Pharmacology

No safety pharmacology studies have been reported for this compound. A standard safety pharmacology core battery would assess the effects of the compound on the cardiovascular, central nervous, and respiratory systems to identify potential off-target effects that could pose a risk in a clinical setting.

Mechanism of Cytotoxic Action (Inferred from ETPs)

The cytotoxicity of ETPs is intrinsically linked to the presence of the disulfide bridge. Several mechanisms have been proposed for their mode of action, and it is likely that a combination of these contributes to their potent biological activity.

Generation of Reactive Oxygen Species (ROS)

The disulfide bond in ETPs can undergo redox cycling within the cell. This process can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[1]

Inhibition of Proteins via Thiol-Disulfide Exchange

The disulfide bridge of ETPs can react with free thiol groups of cysteine residues in proteins. This can lead to the formation of mixed disulfides, thereby inactivating the protein. This mechanism can disrupt a wide range of cellular processes that depend on the function of thiol-containing enzymes and transcription factors.[2][3]

Zinc Ejection from Zinc-Finger Proteins

Some ETPs have been shown to interact with zinc-finger motifs in proteins. These motifs are crucial for the structure and function of many transcription factors and other DNA-binding proteins. ETPs can chelate the zinc ion, leading to its ejection from the protein and subsequent loss of function.[1]

Experimental Protocols

Detailed experimental protocols for the specific study that determined the IC50 of this compound are not publicly available. However, a general methodology for a standard in vitro cytotoxicity assay is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Proposed Mechanisms of ETP Cytotoxicity

ETP_Mechanism cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_protein Protein Inhibition cluster_zinc Zinc Finger Disruption ETP This compound (ETP) ROS Reactive Oxygen Species (ROS) ETP->ROS Redox Cycling Protein Thiol-containing Proteins ETP->Protein Thiol-Disulfide Exchange ZincFinger Zinc-Finger Proteins ETP->ZincFinger Chelation Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis_ROS Apoptosis Damage->Apoptosis_ROS Inactivation Protein Inactivation (Mixed Disulfides) Protein->Inactivation Dysfunction Cellular Dysfunction Inactivation->Dysfunction ZincEjection Zinc Ejection ZincFinger->ZincEjection LossOfFunction Loss of Function ZincEjection->LossOfFunction

Caption: Proposed cytotoxic mechanisms of action for ETP alkaloids like this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. MTT Addition & Incubation C->D E 5. Solubilization of Formazan Crystals D->E F 6. Absorbance Reading (Microplate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: A typical experimental workflow for an MTT-based in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound is a potent cytotoxic agent in vitro. However, a comprehensive toxicological profile is currently lacking. Based on its structural class (ETP alkaloid), it can be inferred that this compound may exhibit a complex toxicological profile, including the potential for oxidative stress, protein inhibition, and off-target effects. Further studies are essential to fully characterize its toxicological properties and to determine its therapeutic potential. Recommended future studies include:

  • In vitro cytotoxicity screening against a broader panel of cancer and non-cancer cell lines.

  • A full battery of genotoxicity assays .

  • In vivo acute and chronic toxicity studies in relevant animal models to determine LD50 values and identify target organs of toxicity.

  • A comprehensive safety pharmacology assessment.

  • Detailed mechanistic studies to elucidate the precise signaling pathways affected by this compound.

The generation of these data will be critical for any future consideration of this compound as a potential therapeutic agent.

References

Rostratin B: A Review of Preclinical Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetic and pharmacodynamic properties of rostratin B, a cytotoxic disulfide compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel cytotoxic agents.

Introduction

This compound is a disulfide-containing natural product that has demonstrated cytotoxic activity in preclinical studies. Its potential as an anticancer agent warrants a thorough investigation of its pharmacological properties to guide further development. This guide summarizes the available data on this compound and outlines the necessary experimental protocols to build a comprehensive pharmacokinetic and pharmacodynamic profile.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its in vitro cytotoxicity.

In Vitro Cytotoxicity:

  • This compound has been shown to be cytotoxic against the human colon carcinoma cell line, HCT-116.[1][2]

  • The half-maximal inhibitory concentration (IC50) against this cell line is 1.9 μg/mL.[1][2]

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μg/mL)
HCT-116Colon Carcinoma1.9

Mechanism of Action:

The precise mechanism of action for this compound has not yet been elucidated. Due to the absence of data on the signaling pathways modulated by this compound, a visual representation cannot be provided at this time. Further research is required to identify its molecular targets and the downstream signaling cascades it affects.

Pharmacokinetics

There is currently no publicly available data on the pharmacokinetics of this compound, covering its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the key pharmacokinetic parameters that need to be determined through future preclinical studies.

Table 2: Key Pharmacokinetic Parameters for this compound (Data Not Available)

ParameterSymbolValue
Absorption
Bioavailability (%)FData not available
Time to maximum concentration (hr)TmaxData not available
Maximum concentration (ng/mL)CmaxData not available
Area under the curve (ng·hr/mL)AUCData not available
Distribution
Volume of distribution (L/kg)VdData not available
Protein binding (%)Data not available
Metabolism
Primary metabolizing enzymesData not available
Major metabolitesData not available
Excretion
Elimination half-life (hr)t1/2Data not available
Clearance (mL/min/kg)CLData not available
Major route of excretionData not available

Proposed Experimental Protocols

To address the significant knowledge gaps in the pharmacology of this compound, the following experimental workflows are proposed.

In Vitro Pharmacodynamic Studies

Objective: To elucidate the mechanism of action of this compound.

Experimental Workflow:

in_vitro_pd_workflow cluster_screening Cell Viability Screening cluster_moa Mechanism of Action Studies nci60 NCI-60 Cell Line Panel apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) nci60->apoptosis Identify sensitive cell lines cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cycle target_id Target Identification (e.g., Proteomics, Kinase Profiling) cycle->target_id pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) target_id->pathway

Caption: In vitro pharmacodynamics experimental workflow.

In Vitro ADME Studies

Objective: To characterize the absorption, metabolism, and potential for drug-drug interactions of this compound.

Experimental Workflow:

in_vitro_adme_workflow cluster_absorption Absorption cluster_metabolism Metabolism caco2 Caco-2 Permeability Assay microsomes Liver Microsomal Stability Assay caco2->microsomes Assess permeability hepatocytes Hepatocyte Stability Assay microsomes->hepatocytes Determine metabolic stability cyp_id CYP450 Reaction Phenotyping hepatocytes->cyp_id cyp_inh CYP450 Inhibition Assay cyp_id->cyp_inh Identify metabolizing enzymes and interaction potential

Caption: In vitro ADME experimental workflow.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Experimental Workflow:

in_vivo_pk_workflow cluster_dosing Dosing and Sampling cluster_analysis Analysis and Modeling dosing Administer this compound to Rodents (IV and PO) sampling Collect Blood Samples at Timed Intervals dosing->sampling bioanalysis Quantify this compound Concentration (LC-MS/MS) sampling->bioanalysis pk_model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) bioanalysis->pk_model params Determine PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) pk_model->params

Caption: In vivo pharmacokinetics experimental workflow.

Conclusion and Future Directions

The current understanding of this compound's pharmacology is limited to its in vitro cytotoxicity against a single cancer cell line. To advance its development as a potential therapeutic agent, a comprehensive investigation into its pharmacokinetics and pharmacodynamics is imperative. The experimental workflows proposed in this guide provide a roadmap for generating the necessary data to establish a robust preclinical profile for this compound. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and characterizing its ADME properties to enable further in vivo efficacy and safety studies.

References

In-depth Technical Guide on Rostratin B Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of dedicated studies on the molecular target identification of rostratin B. While this natural product, a cytotoxic disulfide, has been identified, its specific cellular binding partners and mechanism of action remain largely uncharacterized in publicly accessible research. This guide, therefore, serves to summarize the limited available information on this compound and to outline the established experimental methodologies that would be pivotal for its future target identification and validation.

Current Knowledge of this compound

This compound is a secondary metabolite isolated from the fungus Exserohilum rostratum.[1] What is known is its potent cytotoxic activity against the human colon carcinoma cell line, HCT-116.

CompoundCell LineActivityValue
This compoundHCT-116CytotoxicityIC50: 1.9 µg/mL

Table 1: Cytotoxic Activity of this compound

Beyond this initial finding, there is a significant gap in the scientific literature regarding the elucidation of its molecular targets and the signaling pathways it perturbs to exert its cytotoxic effects.

Methodological Framework for Target Identification

The process of identifying the molecular target of a novel bioactive compound like this compound, often referred to as target deconvolution, is a critical step in drug discovery and development. It provides insights into the compound's mechanism of action, potential therapeutic applications, and possible side effects. Several robust experimental strategies are routinely employed for this purpose.

A common strategy involves the use of chemical proteomics, where a molecule of interest is chemically modified to serve as a "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: this compound would first be synthesized with a linker arm and a reactive group (e.g., an alkyne or biotin). This modification should be designed to minimize disruption of the compound's native bioactivity.

  • Immobilization: The modified this compound probe is then immobilized onto a solid support, such as agarose or magnetic beads.

  • Affinity Enrichment: The immobilized probe is incubated with a cell lysate. Proteins that specifically bind to this compound will be captured on the beads.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_workflow Affinity Chromatography Workflow Rostratin_B_Probe This compound Probe Synthesis Immobilization Immobilization on Beads Rostratin_B_Probe->Immobilization Cell_Lysate Incubation with Cell Lysate Immobilization->Cell_Lysate Washing Wash Non-specific Binders Cell_Lysate->Washing Elution Elution of Specific Binders Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_Identification Target Protein Identification MS_Analysis->Target_Identification

Figure 1. A generalized workflow for target identification using affinity chromatography coupled with mass spectrometry.

Alternative methods that do not require chemical modification of the compound are also available. These can be advantageous if derivatization of this compound proves to be challenging or compromises its activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Intact cells or cell lysates are treated with this compound at various concentrations.

  • Heating: The treated samples are heated to a range of temperatures.

  • Protein Precipitation: Unstable proteins will denature and precipitate upon heating. The binding of a ligand (this compound) can stabilize its target protein, increasing its melting temperature.

  • Quantification: The amount of soluble protein remaining at each temperature is quantified using techniques like Western blotting for a specific candidate or mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

cluster_workflow Cellular Thermal Shift Assay Workflow Cell_Treatment Treat Cells with this compound Heating Heat to Various Temperatures Cell_Treatment->Heating Separation Separate Soluble/Aggregated Proteins Heating->Separation Quantification Quantify Soluble Proteins (MS) Separation->Quantification Analysis Identify Proteins with Thermal Shift Quantification->Analysis Target_Validation Validate Direct Targets Analysis->Target_Validation

Figure 2. The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Target Validation and Pathway Analysis

Once candidate target proteins are identified, further validation is crucial. This can involve techniques such as:

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity between this compound and the purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the candidate target protein and observing if the cells become resistant to this compound-induced cytotoxicity.

Upon validation of a direct target, further studies would be necessary to elucidate the downstream signaling pathways affected by the interaction of this compound with its target. This would typically involve transcriptomic and proteomic analyses of cells treated with this compound to identify changes in gene and protein expression, as well as post-translational modifications.

Rostratin_B Rostratin_B Target_Protein Validated Target Protein Rostratin_B->Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Signaling_Pathway Affected Signaling Pathway Downstream_Effector_1->Signaling_Pathway Downstream_Effector_2->Signaling_Pathway Cellular_Response Cytotoxicity / Apoptosis Signaling_Pathway->Cellular_Response

Figure 3. A conceptual signaling pathway illustrating the mechanism of action of this compound following target engagement.

The exploration of this compound's molecular targets presents a compelling opportunity for future research. While current knowledge is limited to its cytotoxic potential, the application of established target identification methodologies, as outlined in this guide, will be instrumental in unraveling its mechanism of action. Such studies will not only illuminate the fundamental biology of this natural product but also pave the way for its potential development as a therapeutic agent.

References

Pathways Modulated by Rostratin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific cellular pathways modulated by Rostratin B is currently limited. This guide summarizes the available data for this compound and extrapolates potential mechanisms of action based on its chemical structure as a cytotoxic disulfide and the known biological activities of related fungal secondary metabolites. The pathways and experimental protocols described herein are presented as a framework for future research and should be interpreted as potential, rather than confirmed, mechanisms of action for this compound.

Introduction to this compound

This compound is a disulfide-containing secondary metabolite isolated from the fungus Exserohilum rostratum. Like other cytotoxic natural products, it has garnered interest for its potential as an anticancer agent. Its disulfide bond is a key structural feature that likely plays a significant role in its biological activity.

Known Biological Activity of this compound

To date, the primary reported biological activity of this compound is its cytotoxicity against human colon carcinoma cells.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeParameterValueReference
HCT-116 (Human Colon Carcinoma)Not SpecifiedIC501.9 µM[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Potential Mechanism of Action: The Role of the Disulfide Bond

The disulfide bond is a reactive functional group that can undergo thiol-disulfide exchange with cysteine residues in proteins. This interaction can lead to the formation of mixed disulfides, altering protein structure and function. This is a common mechanism of action for cytotoxic disulfides.

Diagram 1: Proposed Mechanism of Action for Cytotoxic Disulfides

Cytotoxic_Disulfide_Mechanism RostratinB This compound (R-S-S-R) MixedDisulfide Mixed Disulfide Formation RostratinB->MixedDisulfide Thiol-Disulfide Exchange CellularThiol Cellular Thiol (e.g., Glutathione, Protein Cysteine Residues) CellularThiol->MixedDisulfide Protein Target Protein MixedDisulfide->Protein AlteredProtein Altered Protein Function Protein->AlteredProtein Structural/Functional Change Downstream Downstream Cellular Effects AlteredProtein->Downstream Leads to

Caption: Proposed mechanism of this compound via thiol-disulfide exchange.

Potentially Modulated Cellular Pathways

Based on the cytotoxic nature of this compound and the known effects of other cytotoxic agents, the following pathways are likely to be modulated. It is important to reiterate that these are hypothesized and not yet experimentally confirmed for this compound.

Apoptosis

Cytotoxic compounds frequently induce programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RostratinB This compound (Hypothesized) RostratinB->Mitochondrion Induces Stress Cell_Cycle_Arrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 RostratinB This compound (Hypothesized) RostratinB->G1 Arrest RostratinB->G2 Arrest Experimental_Workflow cluster_assays Functional Assays Start HCT-116 Cell Culture Treatment Treat with this compound Start->Treatment Viability MTT Assay (Cell Viability) Treatment->Viability Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle WesternBlot Western Blot Analysis (Protein Expression/Phosphorylation) Treatment->WesternBlot Conclusion Identify Modulated Pathways Viability->Conclusion Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion

References

Early-Stage Research on Rostratin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin B, a disulfide-containing cyclic dipeptide, has emerged as a molecule of interest in early-stage cancer research due to its potent cytotoxic effects against human colon carcinoma. Isolated from the marine-derived fungus Exserohilum rostratum, this natural product belongs to the dithiodiketopiperazine class of compounds, a group known for diverse and significant biological activities. This technical guide provides a comprehensive overview of the foundational research on this compound, including its isolation, structural characterization, in vitro cytotoxicity, and a plausible synthetic pathway. Detailed experimental protocols and visual representations of key processes are included to facilitate further investigation and development of this promising cytotoxic agent.

Introduction

Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. The marine environment, with its vast biodiversity, offers a rich and largely untapped reservoir of unique chemical structures with potent biological activities. This compound, a secondary metabolite of the marine-derived fungus Exserohilum rostratum, represents one such discovery. Its characterization has revealed a complex heterocyclic framework incorporating a disulfide bridge, a structural motif often associated with potent cytotoxicity. Early studies have demonstrated its significant growth inhibitory effects on human cancer cell lines, warranting further exploration of its therapeutic potential. This document serves as a detailed resource for researchers, summarizing the initial findings and providing the necessary technical information to build upon this early-stage research.

Isolation and Structure

This compound was first isolated from the whole broth of a cultured marine-derived fungus, Exserohilum rostratum, which was found in association with a marine cyanobacterial mat. The structure of this compound was elucidated through a combination of chemical degradation and extensive two-dimensional nuclear magnetic resonance (NMR) techniques. The absolute configuration of the rostratins, including this compound, was determined using the modified Mosher's method.

Biological Activity: In Vitro Cytotoxicity

Early-stage research has primarily focused on the cytotoxic properties of this compound against human cancer cell lines. The most definitive data comes from studies on the human colon carcinoma cell line, HCT-116.

Quantitative Cytotoxicity Data

The inhibitory concentration (IC50) value for this compound against HCT-116 cells has been determined, highlighting its potent anti-proliferative activity. For comparison, the IC50 values of other rostratins isolated from the same fungal strain are also presented.

CompoundCell LineIC50 (µg/mL)
Rostratin AHCT-1168.5
This compound HCT-116 1.9
Rostratin CHCT-1160.76
Rostratin DHCT-11616.5

Caption: In vitro cytotoxicity of rostratins A-D against the human colon carcinoma cell line, HCT-116.[1]

Experimental Protocol: HCT-116 Cytotoxicity Assay

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound against the HCT-116 cell line, based on standard methodologies.

Materials:

  • HCT-116 human colon carcinoma cell line

  • McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are harvested from culture flasks using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of approximately 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Testing

experimental_workflow start Start cell_culture HCT-116 Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Synthesis of this compound Stereoisomer

While a total synthesis of this compound has not been explicitly reported in the reviewed literature, a total synthesis of its stereoisomer, 8,8′-epi-ent-rostratin B, has been achieved. This synthesis provides a viable strategic framework for the eventual synthesis of this compound itself. The key steps involve a direct two-directional sulfenylation, photooxygenation, and a Kornblum–DeLaMare rearrangement.

Synthetic Scheme Overview

The synthesis begins with the construction of a diketopiperazine core, followed by the introduction of the disulfide bridge and subsequent oxidative modifications to install the hydroxyl groups.

synthesis_workflow start Diketopiperazine Precursor sulfenylation Two-Directional Sulfenylation start->sulfenylation photooxygenation Photooxygenation sulfenylation->photooxygenation rearrangement Kornblum-DeLaMare Rearrangement photooxygenation->rearrangement reduction Olefin Reduction rearrangement->reduction final_product 8,8'-epi-ent-rostratin B reduction->final_product

Caption: Key stages in the synthesis of a this compound stereoisomer.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not yet been elucidated in published research. However, based on the known activities of other cytotoxic dithiodiketopiperazines, it is plausible that this compound induces apoptosis in cancer cells. Many compounds in this class are known to generate reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling cascades.

Plausible Signaling Pathway: Intrinsic Apoptosis

A likely pathway initiated by this compound-induced cellular stress is the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.

apoptosis_pathway RostratinB This compound ROS Increased ROS RostratinB->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Future Directions

The early-stage research on this compound has established it as a potent cytotoxic agent with a compelling chemical structure. Future research efforts should be directed towards:

  • Elucidation of the Mechanism of Action: Detailed studies are required to confirm the hypothesized apoptotic mechanism and to identify the specific molecular targets of this compound. This would involve assays for caspase activation, mitochondrial membrane potential, and ROS generation.

  • Total Synthesis: The development of a robust and scalable total synthesis of this compound is crucial for producing sufficient quantities for further preclinical development and for the generation of analogues for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in animal models of human cancer is a critical next step to assess its therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are necessary to evaluate its drug-like properties.

Conclusion

This compound is a promising natural product with demonstrated potent in vitro cytotoxicity against human colon carcinoma. While research is still in its nascent stages, the available data on its isolation, structure, and the synthetic strategies for related compounds provide a solid foundation for future investigation. The elucidation of its mechanism of action and in vivo studies will be pivotal in determining its potential as a novel anticancer therapeutic. This guide provides a comprehensive summary of the current knowledge to aid researchers in advancing the study of this intriguing molecule.

References

Methodological & Application

Rostratin B: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated potential as an anti-cancer agent.[1] Its efficacy has been noted in vitro against human colon carcinoma (HCT-116) cells. This document provides detailed application notes and standardized protocols for in vitro assays to facilitate further research into the biological activity and mechanism of action of this compound. The following protocols are foundational for assessing its cytotoxic effects, impact on cell cycle progression, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
CompoundCell LineAssayIC50Reference
This compoundHCT-116 (Human Colon Carcinoma)Not Specified1.9 µg/mL[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • This compound

  • Human cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected on the FL1 channel and PI on the FL2 or FL3 channel.

    • Gate the cell population and analyze the distribution of cells in the four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining DNA with propidium iodide and analyzing by flow cytometry.

Materials:

  • This compound

  • Human cancer cell line

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Cell Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • Analyze the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) in response to this compound treatment.

Materials:

  • This compound

  • Human cancer cell line

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to a loading control like GAPDH.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cells in Plates treat Treat with this compound start->treat mtt Cell Viability (MTT Assay) treat->mtt apoptosis Apoptosis Analysis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Protein Expression (Western Blot) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western->protein_quant

Caption: Experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway rostratin_b This compound bax Bax (Pro-apoptotic) rostratin_b->bax Activation? bcl2 Bcl-2 (Anti-apoptotic) rostratin_b->bcl2 Inhibition? cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Rosuvastatin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user inquiry specified "rostratin B." However, extensive searches yielded no relevant results for "this compound" in the context of animal model studies. The search results consistently returned information for "rosuvastatin," a widely studied HMG-CoA reductase inhibitor. Therefore, this document provides detailed application notes and protocols for rosuvastatin based on the available scientific literature. Researchers should verify the compound of interest for their specific studies.

These application notes provide a comprehensive overview of the use of rosuvastatin in various animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended for researchers, scientists, and drug development professionals working in preclinical research.

Pharmacokinetic Studies in Rodent Models

Rosuvastatin's pharmacokinetic profile has been evaluated in rats to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining appropriate dosing schedules for efficacy and toxicity studies.

Table 1: Pharmacokinetic Parameters of Rosuvastatin in Rats

Animal ModelDose and AdministrationKey Pharmacokinetic ParametersReference
Wistar Rats15, 40, and 100 mg/kg (salt corrected), oral gavage, single dose (Day 1)Cmax (ng/mL): 0.29±0.10 (15 mg/kg), 0.85±0.40 (40 mg/kg), 9.08±4.65 (100 mg/kg) AUC0–24 (ng·h/mL): 0.73±0.09 (15 mg/kg), 2.95±1.49 (40 mg/kg), 32.13±10.24 (100 mg/kg)[1]
Wistar Rats15, 40, and 100 mg/kg (salt corrected), oral gavage, repeated dose (Day 28)Cmax (ng/mL): 0.12±0.04 (15 mg/kg), 2.18±1.27 (40 mg/kg), 49.86±28.20 (100 mg/kg) AUC0–24 (ng·h/mL): 0.37±0.13 (15 mg/kg), 5.59 (40 mg/kg), 26.51 (100 mg/kg)[1]
Neonatal Rats (≤14 days)5 mg/kg, intraperitonealAUC was up to 13 times higher compared to 42-day-old rats.[2]

Experimental Protocol: Pharmacokinetic Analysis in Rats [1][2]

  • Animal Model: Male and female Wistar rats (or other relevant strains like Sprague-Dawley) are used. For developmental pharmacokinetic studies, rats of varying ages (e.g., 1 to 42 days) are included.[2]

  • Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A suitable acclimatization period is allowed before the experiment.

  • Drug Administration: Rosuvastatin is administered via oral gavage or intraperitoneal injection at specified doses. The vehicle (e.g., 5% aqueous solution of gum arabic) should be administered to the control group.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 3, and 5 hours post-dose) via appropriate methods (e.g., tail vein, retro-orbital sinus).[2] Serum or plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of rosuvastatin and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[4]

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]

Diagram: Pharmacokinetic Study Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Grouping (Control & Treatment) acclimatization->grouping drug_admin Rosuvastatin Administration grouping->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_prep Plasma/Serum Separation blood_sampling->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Anti-Cancer Efficacy Studies

Statins, including rosuvastatin, have been investigated for their potential anti-cancer properties.[5] These effects are often attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell proliferation.[5][6]

Table 2: In Vivo Anti-Cancer Efficacy of Statins

Cancer ModelAnimal ModelStatin & DoseKey FindingsReference
Murine MelanomaMouseLovastatinPotentiated the antitumor activity of doxorubicin.[7]
Cervical CancerMouseSimvastatinEnhanced the efficacy of chemotherapy.[7]
Influenza A Infection (as a model for inflammation)C57Bl/6 MiceRosuvastatin (10 mg/kg/day)No effect on viral clearance, lung inflammation, or mortality.[8]

Note: While the provided search results mention anti-cancer effects of statins in animal models, specific quantitative data for rosuvastatin was limited. The table includes examples for other statins to illustrate the general findings in this research area.

Experimental Protocol: Xenograft Tumor Model [7]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width^2) / 2 is commonly used.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. Rosuvastatin is administered at the desired dose and schedule (e.g., daily oral gavage).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on tumor tissues.

Diagram: HMG-CoA Reductase Inhibition and Anti-Cancer Effects

G cluster_downstream Downstream Effects HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate GGPP GGPP Synthesis Mevalonate->GGPP HMGCR->Mevalonate Rosuvastatin Rosuvastatin Rosuvastatin->HMGCR Inhibits Rho_GTPase Rho GTPase Prenylation GGPP->Rho_GTPase Cell_Proliferation Cell Proliferation Rho_GTPase->Cell_Proliferation Apoptosis Apoptosis Rho_GTPase->Apoptosis

Caption: Rosuvastatin inhibits HMG-CoA reductase, impacting cancer cell proliferation.

Toxicity Studies in Animal Models

Toxicity studies are essential to determine the safety profile of rosuvastatin. These studies evaluate potential adverse effects on various organs.

Table 3: Toxicity Profile of Rosuvastatin in Rats

Study DurationAnimal ModelDose (mg/kg)Key FindingsNOAEL (No-Observed-Adverse-Effect Level)Reference
Single DoseJcl:SD Rats1000, 2000Soft stool on day 1. No mortality.-[3]
4 Weeks (Repeated Dose)Wistar Rats15, 40, 100Single male mortality at 100 mg/kg on day 14. Liver toxicity observed at ≥40 mg/kg.<40 mg/kg[1]
Reproductive/ DevelopmentalRats≥ 25Maternal toxicity (reduced body weight, liver and renal toxicity) and fetal toxicity (lower number of live pups, skeletal variations).15 mg/kg[3]

Experimental Protocol: Repeated Dose Oral Toxicity Study (4 Weeks) [1]

  • Animal Model: Wistar rats (equal numbers of males and females).

  • Dose Groups: At least three dose levels (low, mid, high) and a control group receiving the vehicle.

  • Administration: Rosuvastatin is administered daily via oral gavage for 28 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity (e.g., changes in behavior, appearance, etc.).

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined microscopically. If treatment-related effects are found, tissues from lower dose groups are also examined.

Diagram: General Toxicity Study Workflow

G cluster_inlife In-Life Phase cluster_terminal Terminal Phase dosing Daily Dosing (28 Days) observations Daily Clinical Observations dosing->observations body_weight Weekly Body Weight & Food Intake dosing->body_weight blood_collection Blood Collection (Hematology & Clinical Chemistry) necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology

Caption: Workflow for a 28-day repeated-dose toxicity study.

References

Application Notes and Protocols for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "Rostratin B" yielded a cytotoxic disulfide compound with reported in vitro activity against human colon carcinoma (HCT-116) with an IC50 of 1.9 μg/mL[1][2]. However, a comprehensive literature search did not reveal any available data on its use in in vivo experiments, including dosage, efficacy, or toxicity in animal models. Therefore, detailed application notes and protocols for in vivo studies with this compound cannot be provided at this time.

The following information has been compiled for Rosuvastatin , a widely studied statin with extensive in vivo data in various research models, including oncology. It is provided as a comprehensive resource for researchers in the field.

Rosuvastatin: In Vivo Applications in Oncology Research

Rosuvastatin, an inhibitor of HMG-CoA reductase, has demonstrated anti-cancer properties in preclinical studies by affecting cell proliferation, angiogenesis, and apoptosis[3][4][5]. These application notes provide an overview of its use in in vivo cancer models.

Quantitative Data Summary

The following table summarizes the dosages and experimental conditions of Rosuvastatin used in various in vivo studies.

Animal ModelCancer/Disease ModelRosuvastatin DosageAdministration RouteTreatment ScheduleKey OutcomesReference
MiceHindlimb Ischemia0.1 mg/kgNot SpecifiedDailyIncreased capillary density and accelerated blood flow recovery.[6]
MiceHypercholesterolemia1, 2.5, 5 mg/kg/dayNot SpecifiedDailyDose-dependent effects on liver mitochondria.[7]
MiceHepatocellular Carcinoma (HCC)Not SpecifiedNot SpecifiedNot SpecifiedProlonged survival and reduced tumor growth.[8]
Wistar RatsReproductive Toxicology3 and 10 mg/kg/dayOralDailyAlterations in uterine contractility.[9][10]
Wistar RatsPharmacokinetic Study20 mg/kgOral (gavage)Single doseAssessment of pharmacokinetic parameters.[11][12]
HamstersDyslipidemia0.1, 0.3, 0.5, 1, 1.5 mg/kgNot SpecifiedDaily for 14 daysEvaluation of efficacy and toxicity.[13]
HumanAdvanced Solid Malignancies1 mg/kg/dayOralDailyRecommended Phase II dose in combination with erlotinib.[14]
Experimental Protocols

1. Murine Xenograft Model for Solid Tumors

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Rosuvastatin in a subcutaneous xenograft model.

  • Cell Culture: Culture human cancer cells (e.g., hepatocellular carcinoma, breast cancer) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment Administration:

    • Randomize mice into control and treatment groups.

    • Prepare Rosuvastatin solution for administration (e.g., dissolved in a suitable vehicle like sterile water or saline).

    • Administer Rosuvastatin at the desired dose (e.g., 10-20 mg/kg) via oral gavage or intraperitoneal injection daily or on a specified schedule.

    • Administer the vehicle alone to the control group.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological and immunohistochemical analysis of tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.

2. In Vivo Acute Toxicity Assessment

This protocol provides a general framework for evaluating the acute toxicity of Rosuvastatin in rodents.

  • Animal Model: Use healthy young adult rodents (e.g., Wistar rats or CD-1 mice).

  • Dose Administration:

    • Divide animals into several groups, including a control group receiving the vehicle and treatment groups receiving escalating doses of Rosuvastatin.

    • Administer a single high dose of Rosuvastatin via the intended clinical route (e.g., oral gavage).

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 2, 4, 8, 24, and 48 hours) for up to 14 days.

    • Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

  • Pathological Examination:

    • At the end of the observation period, euthanize all surviving animals.

    • Collect blood samples for hematological and serum biochemical analysis.

    • Perform a gross necropsy and collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination[15].

Signaling Pathways and Experimental Workflow

Rosuvastatin Signaling in Cancer

Rosuvastatin has been shown to impact several signaling pathways involved in cancer progression. In hepatocellular carcinoma, it can synergize with dasatinib to inhibit the FAK/Src cascade and its downstream effectors like Ras/Raf, STAT3, and Akt, leading to increased apoptosis[16]. In pancreatic cancer, Rosuvastatin inhibits carcinogenesis by triggering endoplasmic reticulum stress through a Ca2+-mediated pathway[17]. Furthermore, statins can induce autophagy in cancer cells through the AMPK-mTOR signaling pathway[5].

Rosuvastatin_Signaling_Pathway Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase inhibits FAK_Src FAK/Src Cascade Rosuvastatin->FAK_Src inhibits Apoptosis Apoptosis Rosuvastatin->Apoptosis induces AMPK AMPK Rosuvastatin->AMPK activates Ca2_Signaling Ca2+ Signaling Rosuvastatin->Ca2_Signaling modulates Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway GGPP GGPP Mevalonate_Pathway->GGPP Rho_GTPases Rho GTPases GGPP->Rho_GTPases activates Rho_GTPases->FAK_Src activates Ras_Raf Ras/Raf FAK_Src->Ras_Raf STAT3 STAT3 FAK_Src->STAT3 Akt Akt FAK_Src->Akt FAK_Src->Apoptosis inhibits Proliferation_Metastasis Proliferation & Metastasis Ras_Raf->Proliferation_Metastasis promote STAT3->Proliferation_Metastasis promote Akt->Proliferation_Metastasis promote mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits ER_Stress ER Stress Ca2_Signaling->ER_Stress induces ER_Stress->Apoptosis leads to

Caption: Rosuvastatin's anti-cancer signaling pathways.

Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of Rosuvastatin.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Administration of Rosuvastatin or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Histological Analysis endpoint->analysis end End analysis->end

Caption: Workflow of a typical in vivo xenograft study.

References

Application Notes and Protocols for Rostratin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated notable in vitro activity against human colon carcinoma (HCT-116) with an IC50 of 1.9 μg/mL. As a potent cytotoxic agent, proper handling and the preparation of accurate and stable stock solutions are critical for reproducible experimental results in drug discovery and development. These application notes provide a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions.

Physicochemical and Cytotoxic Data

A summary of the key physicochemical and cytotoxic properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₂₀N₂O₆S₂
Molecular Weight 424.49 g/mol
Appearance Solid
IC₅₀ (HCT-116 cells) 1.9 µg/mL

Solubility and Stability

Accurate solubility and stability data are paramount for the preparation of reliable stock solutions. The following table summarizes the known solubility and stability information for this compound.

SolventSolubilityStorage TemperatureStability
DMSO Soluble-20°CStable for up to 2 weeks
-80°CStable for up to 6 months
Powder N/A-20°CStable for up to 2 years

Note: While specific quantitative solubility data (e.g., mg/mL) for this compound is not widely published, it is reported to be soluble in Dimethyl Sulfoxide (DMSO). The following protocol provides a method to prepare a stock solution in DMSO.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound should be performed in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.25 mg of this compound powder directly into the tared tube.

  • Solvent Addition:

    • Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If any particulates remain, continue to vortex and gently warm the solution (e.g., by holding it in your hand) until a clear solution is obtained.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For short-term storage (up to 2 weeks), store the aliquots at -20°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

Safety Precautions and Handling

This compound is a cytotoxic compound and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles when handling this compound in its solid form or in solution.

  • Engineering Controls: All weighing and initial preparation of the stock solution from the solid compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and gloves, that have come into contact with this compound as cytotoxic waste according to your institution's guidelines.

  • Spill Response: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution and dispose of all materials as cytotoxic waste.

Visual Representations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Wear Appropriate PPE B Weigh 4.25 mg this compound A->B Proceed with caution C Add 1.0 mL DMSO B->C Transfer to fume hood D Vortex to Dissolve C->D E Visually Confirm Dissolution D->E Check for particulates F Aliquot into Single-Use Tubes E->F If fully dissolved G Label Aliquots F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Logic Diagram for Safe Handling of this compound

G cluster_0 Handling this compound Start Handle this compound? IsCytotoxic Is it a cytotoxic compound? Start->IsCytotoxic Yes YES IsCytotoxic->Yes Always UsePrecautions Use Recommended Safety Precautions Yes->UsePrecautions PPE Wear PPE (Gloves, Goggles, Lab Coat) UsePrecautions->PPE FumeHood Work in a Chemical Fume Hood UsePrecautions->FumeHood ProperDisposal Dispose of as Cytotoxic Waste UsePrecautions->ProperDisposal Proceed Proceed with Experiment UsePrecautions->Proceed

Caption: Decision-making for safe handling of this compound.

Application Notes and Protocols for Rostratin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated in vitro activity against human colon carcinoma (HCT-116) cells. As a disulfide-containing molecule, its stability and mechanism of action are of significant interest for researchers exploring its potential as a therapeutic agent. These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in research settings.

Chemical Properties

PropertyValue
CAS Number 752236-17-2
Molecular Formula C₁₈H₂₃N₅O₄S
Molecular Weight 424.49 g/mol

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.

FormulationStorage TemperatureDuration
Powder -20°C2 years[1]
In DMSO 4°C2 weeks[1]
In DMSO -80°C6 months[1]

Note: While specific data on the stability of this compound in other solvents, at different pH values, or under light exposure is limited, it is recommended to handle it as a potentially sensitive compound. As a general precaution for disulfide-containing compounds, exposure to strong reducing or oxidizing agents should be avoided. It is advisable to prepare aqueous solutions fresh for each experiment and protect them from light.

Proposed Mechanism of Action: Disruption of Cellular Redox Homeostasis

This compound, as a cytotoxic disulfide, is proposed to exert its anticancer effects by disrupting the delicate redox balance within cancer cells. This mechanism is common to other cytotoxic compounds containing disulfide bonds. The high concentration of glutathione (GSH) in the intracellular environment is believed to play a key role in the activation and cytotoxicity of such compounds.

The proposed signaling pathway involves the following steps:

  • Cellular Uptake: this compound enters the cancer cell.

  • Thiol-Disulfide Exchange: Inside the cell, the disulfide bond of this compound reacts with intracellular thiols, primarily glutathione (GSH), in a thiol-disulfide exchange reaction.

  • Formation of Mixed Disulfides: This reaction leads to the formation of mixed disulfides between this compound and GSH.

  • Depletion of Intracellular GSH: The consumption of GSH in this process leads to a depletion of the intracellular glutathione pool.

  • Increased Oxidative Stress: The reduction in GSH, a key antioxidant, results in an increase in reactive oxygen species (ROS) and heightened oxidative stress.

  • Disruption of Cellular Functions: Elevated oxidative stress disrupts various cellular processes, including protein folding, enzyme activity, and mitochondrial function.

  • Induction of Apoptosis: The culmination of these events triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.

RostratinB_Pathway cluster_cell Cancer Cell RostratinB_ext This compound (extracellular) RostratinB_int This compound (intracellular) RostratinB_ext->RostratinB_int Cellular Uptake MixedDisulfide Mixed Disulfide (this compound-SG) RostratinB_int->MixedDisulfide Thiol-Disulfide Exchange GSH Glutathione (GSH) GSH->MixedDisulfide GSH_depletion GSH Depletion MixedDisulfide->GSH_depletion ROS Increased ROS (Oxidative Stress) GSH_depletion->ROS Cellular_disruption Disruption of Cellular Functions ROS->Cellular_disruption Apoptosis Apoptosis Cellular_disruption->Apoptosis Protocol_StockSolution start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot stock solution dissolve->aliquot store Store at -80°C or 4°C aliquot->store end End store->end Protocol_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_dilutions Prepare this compound dilutions incubate_attach->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treat Incubate for treatment duration treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan remove_medium Remove medium incubate_formazan->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Analytical Detection of Rosuvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular events.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the detection and quantification of rosuvastatin in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

I. Analytical Methods Overview

A variety of analytical techniques have been developed and validated for the determination of rosuvastatin in pharmaceutical formulations and biological fluids such as plasma and blood.[2] The most commonly employed methods are HPLC with ultraviolet (UV) detection and LC coupled with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often the preferred method for bioanalytical applications due to its superior sensitivity and selectivity.[1]

Key Performance Metrics of Analytical Methods

The following tables summarize the quantitative data from various published methods for rosuvastatin analysis, providing a comparative overview of their performance characteristics.

Table 1: HPLC Methods for Rosuvastatin Analysis

MethodMatrixLLOQ/LODLinearity RangeRecovery (%)Reference
HPLC-UVRat Plasma0.02 µg/mL (LLOQ)0.02 - 10 µg/mL85 - 110[3]
RP-HPLC-PDABulk & Formulations0.39 µg/mL (LOQ) / 0.12 µg/mL (LOD)3.0 - 1602.0 µg/mL-[4]
RP-HPLCTablets-0.5 - 80 µg/mL-[5]

Table 2: LC-MS & LC-MS/MS Methods for Rosuvastatin Analysis

MethodMatrixLLOQ/LODLinearity RangeRecovery (%)Reference
LC-MS/MSHuman Blood (VAMS)1 ng/mL (LLOQ)1 - 100 ng/mL> 85[6]
UPLC-MS/MSDried Blood Spot & Plasma0.5 ng/mL (Detection Limit)--[7]
LC/MS/MSCell Lysates0.05 ng/mL (LLOQ)0.05 - 30 ng/mL-[8]
LC-MS/MSHuman Plasma0.1 ng/mL (LLOQ)0.1 - 30 ng/mL-[9]
LC-UV-ESI-MSPharmaceutical Formulations2.5 ng/µL (LOQ, UV) / 50 pg/µL (LOQ, MS)--[10]

II. Experimental Protocols

This section provides detailed methodologies for the sample preparation and analysis of rosuvastatin using HPLC-UV and LC-MS/MS.

Protocol 1: Rosuvastatin Quantification in Rat Plasma by HPLC-UV

This protocol is adapted from a validated method for pharmacokinetic studies.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., ketoprofen).

  • Add 500 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins and extract the analyte.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions

  • Column: Kromasil KR 100-5C18 (4.6 x 250 mm, 5 µm)[3]

  • Mobile Phase: 0.05 M formic acid and acetonitrile (55:45, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 240 nm[3]

  • Retention Times: Rosuvastatin (~8.6 min), Ketoprofen (IS) (~12.5 min)[3]

Workflow for HPLC-UV Analysis of Rosuvastatin in Plasma

HPLC_Workflow plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid Extraction (Acetonitrile) is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation (Nitrogen Stream) centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for the extraction and analysis of rosuvastatin from plasma samples using HPLC-UV.

Protocol 2: Rosuvastatin Quantification in Human Blood by LC-MS/MS

This protocol is based on a method developed for samples collected via volumetric absorptive microsampling (VAMS).[6]

1. Sample Preparation: Volumetric Absorptive Microsampling (VAMS) Extraction

  • Collect 10 µL of whole blood using a VAMS tip.

  • Allow the VAMS tip to dry completely at room temperature.

  • Place the dried VAMS tip into a microcentrifuge tube.

  • Add 100 µL of extraction solution (e.g., methanol containing an internal standard like rosuvastatin-d6).

  • Vortex for 30 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: Methanol[6]

  • Gradient: A suitable gradient to separate rosuvastatin and the internal standard.

  • Flow Rate: 0.2 mL/min[6]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rosuvastatin: m/z 482.2 → 258.1[8]

    • Indapamide (IS example): m/z 366.1 → 132.1[8] (Note: A stable isotope-labeled internal standard like rosuvastatin-d6 is preferred).

Workflow for LC-MS/MS Analysis of Rosuvastatin from VAMS

LCMS_Workflow vams VAMS Blood Collection (10 µL) drying Drying at Room Temperature vams->drying extraction Extraction with Methanol + IS drying->extraction centrifuge Centrifugation extraction->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantification lcms->quantification Akt_mTOR_Pathway cluster_rosuvastatin Rosuvastatin cluster_pathway Signaling Cascade rosuvastatin Rosuvastatin akt Akt rosuvastatin->akt Inhibits mtor mTOR akt->mtor Activates autophagy Autophagy mtor->autophagy Inhibits Nrf2_Pathway rosuvastatin Rosuvastatin nrf2 Nrf2 rosuvastatin->nrf2 Activates ho1 HO-1 nrf2->ho1 Induces Expression antioxidant Antioxidant Response ho1->antioxidant

References

Using Rostratin B as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated notable in vitro activity against human colon carcinoma cells.[1] Its chemical structure, containing a disulfide bond, suggests a potential mechanism of action involving the disruption of cellular redox homeostasis, making it a valuable tool for studying cellular processes related to oxidative stress and cell death. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate its biological effects and identify its cellular targets.

While the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, its classification as a cytotoxic disulfide provides a framework for its application in cancer research and drug discovery. Disulfide-containing compounds are known to interact with intracellular thiols, such as glutathione (GSH), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This can trigger various signaling cascades, including those involved in apoptosis and stress responses.

These application notes offer generalized protocols that can be adapted to specific cell types and experimental questions to explore the mechanism of action of this compound and identify its potential therapeutic applications.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

Cell LineAssay TypeParameterValueReference
Human Colon Carcinoma (HCT-116)CytotoxicityIC501.9 µg/mL[1]

Proposed Mechanism of Action and Signaling Pathway

As a cytotoxic disulfide, this compound is hypothesized to exert its biological effects through the disruption of cellular redox balance, leading to the induction of apoptosis. The proposed signaling pathway is initiated by the interaction of this compound with intracellular thiols, leading to oxidative stress and the activation of downstream cell death machinery.

Rostratin_B_Signaling_Pathway RostratinB This compound CellularThiols Cellular Thiols (e.g., GSH) RostratinB->CellularThiols Interaction ROS Increased ROS CellularThiols->ROS Depletion OxidativeStress Oxidative Stress ROS->OxidativeStress ApoptosisPathway Apoptosis Signaling Pathway OxidativeStress->ApoptosisPathway Activation CaspaseActivation Caspase Activation ApoptosisPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate TreatCompound Treat with this compound SeedCells->TreatCompound Incubate Incubate (24-72h) TreatCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of Apoptosis and Stress Response Pathways

This protocol outlines the steps to investigate the effect of this compound on key proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) and stress response pathways (e.g., p-p38, p-JNK) by Western blotting.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for various time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis_wb Analysis CellTreatment Cell Treatment & Lysis ProteinQuant Protein Quantification CellTreatment->ProteinQuant SampleBuffer Add Sample Buffer & Heat ProteinQuant->SampleBuffer SDSPAGE SDS-PAGE SampleBuffer->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Quantification Band Quantification Detection->Quantification

Figure 3: Workflow for Western blot analysis.

Target Identification using Affinity-Based Pull-Down

This protocol provides a general workflow for identifying the protein targets of this compound using an affinity-based pull-down approach coupled with mass spectrometry. This requires the synthesis of a this compound analog containing an affinity tag (e.g., biotin).

Materials:

  • Biotinylated this compound probe

  • Control compound (non-biotinylated this compound)

  • Cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer)

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a this compound analog with a linker and a biotin tag. It is crucial to verify that the biological activity of the biotinylated probe is comparable to the parent compound.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for binding to its target proteins. A control incubation should be performed with an excess of the non-biotinylated this compound to identify specific binders.

  • Affinity Purification: Add streptavidin beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample with the control sample to identify specific interactors of this compound.

Target_ID_Workflow cluster_probe_prep Probe Preparation cluster_pull_down Pull-Down cluster_mass_spec Mass Spectrometry cluster_data_analysis Data Analysis SynthesizeProbe Synthesize Biotinylated this compound IncubateLysate Incubate Probe with Cell Lysate SynthesizeProbe->IncubateLysate CaptureComplex Capture with Streptavidin Beads IncubateLysate->CaptureComplex WashBeads Wash Beads CaptureComplex->WashBeads EluteProteins Elute Bound Proteins WashBeads->EluteProteins LCMS LC-MS/MS Analysis EluteProteins->LCMS IdentifyTargets Identify Specific Protein Targets LCMS->IdentifyTargets

Figure 4: Workflow for target identification.

References

Application Notes and Protocols for In Vivo Delivery of Rostratin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the in vivo delivery, pharmacokinetics, or efficacy of Rostratin B in animal models. The following application notes and protocols have been developed as a foundational guide for researchers. The methodologies provided are based on common practices for formulating poorly soluble natural products and draw upon information available for the structurally similar compound, Rostratin A. These protocols should be considered as starting points for formulation development and will require optimization and validation for specific experimental needs.

Introduction

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, which are known for their potent biological activities, including cytotoxic effects against cancer cell lines.[1][2] The successful in vivo evaluation of this compound is contingent upon the development of a stable and effective delivery vehicle. ETP alkaloids, like many natural products, often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate systemic exposure in animal models.[3] This document provides suggested formulations and detailed protocols to aid researchers in initiating in vivo studies with this compound.

Suggested Formulations for In Vivo Administration

The selection of a formulation and administration route depends on the specific aims of the study (e.g., assessing efficacy, toxicity, or pharmacokinetics). Below are suggested starting formulations for both parenteral and oral administration, adapted from common vehicles for poorly soluble compounds.

Table 1: Suggested Starting Formulations for this compound

Administration Route Vehicle Components Component Ratio (v/v/v/v) Maximum Recommended Concentration (Example) Notes
Intravenous (IV) / Intraperitoneal (IP)DMSO / PEG300 / Tween® 80 / Saline5 / 40 / 5 / 501-5 mg/mLPrepare fresh before each use. Observe for precipitation. Administer slowly for IV route.
Intravenous (IV) / Intraperitoneal (IP)DMSO / Corn Oil10 / 902.5 mg/mLSuitable for lipophilic compounds. Forms a solution or fine suspension. Ensure homogeneity before administration.
Oral (PO) Gavage0.5% Carboxymethylcellulose (CMC-Na) in SalineN/A5-10 mg/mLForms a suspension. Requires continuous stirring during administration to ensure uniform dosing.
Oral (PO) Gavage10% DMSO / 90% Corn Oil10 / 905-10 mg/mLA solution or suspension in an oil vehicle may enhance oral absorption for lipophilic compounds.

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution is the first step in preparing fresh formulations for in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, it can be stored at 4°C for up to two weeks.

Protocol for Parenteral Formulation (Co-solvent System)

This protocol describes the preparation of a solution suitable for intravenous or intraperitoneal injection.

Materials:

  • This compound stock solution (e.g., 25 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes

Protocol:

  • Determine the final volume and concentration of the formulation needed for the experiment. For example, to prepare 1 mL of a 2.5 mg/mL solution:

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to a sterile conical tube.

  • Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until a clear solution is formed.

  • Add 50 µL of Tween® 80 to the solution. Mix again until the solution is homogeneous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Use the formulation immediately after preparation.

Protocol for Oral Gavage Formulation (Suspension)

This protocol is for preparing a suspension of this compound for oral administration.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline

  • Sterile conical tubes or bottles

  • Stir plate and stir bar

Protocol:

  • Prepare the 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water or saline. Stir until fully dissolved. This may take several hours.

  • Determine the final volume and concentration needed. For example, to prepare 10 mL of a 5 mg/mL suspension:

  • Weigh 50 mg of this compound powder and place it in a sterile conical tube or bottle.

  • Add a small amount of the 0.5% CMC-Na solution to the powder to create a paste. This helps in wetting the powder and preventing clumping.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution to reach the final volume of 10 mL.

  • Place a sterile stir bar in the container and stir the suspension continuously on a stir plate for at least 15-30 minutes to ensure homogeneity.

  • Maintain stirring during animal dosing to ensure each animal receives a consistent dose.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an in vivo study and a hypothetical signaling pathway that could be investigated for this compound, given its cytotoxic properties.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., Xenograft Mice) B This compound Formulation (as per protocol) A->B C Dose Calculation and Grouping B->C D Animal Dosing (e.g., IP, PO) C->D E Monitor Animal Health and Tumor Growth D->E F Endpoint Reached E->F G Sample Collection (Tumors, Tissues, Blood) F->G H Ex Vivo Analysis (e.g., Western Blot, IHC) G->H I Data Analysis and Statistical Evaluation H->I

Caption: General workflow for an in vivo efficacy study of this compound.

G cluster_pathway Hypothetical Apoptosis Pathway RostratinB This compound Bax Bax/Bak Activation RostratinB->Bax induces? Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Note: Quantification of Rosuvastatin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of rosuvastatin in biological samples, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hyperlipidemia to reduce the risk of cardiovascular events.[2] Accurate and reliable quantification of rosuvastatin in biological matrices is crucial for clinical and preclinical research. LC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical applications.[3]

Experimental Protocols

Materials and Reagents
  • Rosuvastatin calcium reference standard (purity ≥98%)

  • Rosuvastatin-d6 (internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (with EDTA as anticoagulant)

  • 96-well plates

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., Thermo Scientific SOLA)[4]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[5]

  • Tandem mass spectrometer (e.g., Sciex QTRAP 5500+ or Thermo Finnigan TSQ quantum)[5][6]

  • Analytical column (e.g., Inertsil ODS-3, 4.6 x 100 mm, 3.0 µm or Accucore RP-MS)[4][7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Rosuvastatin-d6).

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the SPE plate.

  • Washing: Wash the wells with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Accucore RP-MS column[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min[7]

  • Gradient: Start with 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes. The total run time is approximately 3.5 minutes.[7]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rosuvastatin: m/z 482.3 → 258.2[8]

    • Rosuvastatin-d6 (IS): m/z 488.3 → 264.2 (Note: a d6 IS would have a +6 mass shift)

  • Ion Source Temperature: 400°C[8]

Data Presentation

The following tables summarize typical quantitative data for the analysis of rosuvastatin.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)0.05 - 50.0[7]
Correlation Coefficient (r²)≥ 0.999[7]
Lower Limit of Quantification (LLOQ) (ng/mL)0.05[7]

Table 2: Precision and Accuracy Data

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
0.15 (Low QC)11.17[7]11.40[7]101.37[7]
25 (Mid QC)1.76[7]6.55[7]95.02[7]
40 (High QC)2.83[7]7.89[7]98.50[7]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Rosuvastatin91.39[7]95 - 105
Rosuvastatin-d6 (IS)99.28[7]95 - 105

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard (Rosuvastatin-d6) plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Accucore RP-MS) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for Rosuvastatin Quantification.

Rosuvastatin Signaling Pathway

rosuvastatin_pathway cluster_cholesterol Cholesterol Synthesis Pathway cluster_mapk MAPK Signaling Pathway rosuvastatin Rosuvastatin hmgcr HMG-CoA Reductase rosuvastatin->hmgcr Inhibition erk p-ERK1/2 rosuvastatin->erk Inhibition p38 p-p38 rosuvastatin->p38 Inhibition hmgcoa HMG-CoA hmgcoa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ... hmgcr->mevalonate pdgf PDGF-BB pdgf->erk pdgf->p38 proliferation VSMC Proliferation & Migration erk->proliferation p38->proliferation

Caption: Rosuvastatin's Mechanism of Action.

References

Application Note: Development of a Cell-Based Assay for Characterizing the Anticancer Activity of Rostratin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B, a cytotoxic disulfide compound isolated from the fungus Exserohilum rostratum, has demonstrated potent cytotoxic effects against human colon carcinoma (HCT-116) cells, with a reported IC50 of 1.9 μg/mL.[1] The presence of a disulfide bond suggests a potential mechanism of action involving the induction of cellular stress through disulfide-redox imbalance. This application note provides a comprehensive set of protocols for developing and utilizing cell-based assays to characterize the anticancer properties of this compound. The described assays will enable researchers to not only quantify its cytotoxic and anti-proliferative effects but also to elucidate the underlying molecular mechanisms, including the potential induction of apoptosis, cell cycle arrest, and a novel form of programmed cell death known as disulfidptosis.

Disulfidptosis is a recently identified form of cell death triggered by disulfide stress, which leads to the collapse of the actin cytoskeleton, particularly in cancer cells with high expression of the cystine transporter SLC7A11 under conditions of glucose starvation. Given that this compound is a disulfide-containing natural product, investigating its capacity to induce disulfidptosis presents a novel and compelling avenue for research.

The following protocols are designed to be adaptable for various cancer cell lines and can be integrated into high-throughput screening platforms for the evaluation of this compound and other analogous compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay quantifies the total protein content of cells as an indicator of cell mass to determine the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Plate reader (510 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µg/mL) after 48hIC50 (µM) after 48h
HCT-1161.904.43
MDA-MB-2312.505.83
A5493.107.23

Table 2: Effect of this compound on Apoptosis in HCT-116 Cells (24h Treatment)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (1 µg/mL)70.3 ± 3.515.8 ± 1.810.2 ± 1.13.7 ± 0.6
This compound (2 µg/mL)45.1 ± 4.228.9 ± 2.522.5 ± 2.03.5 ± 0.4

Table 3: Cell Cycle Distribution in HCT-116 Cells Treated with this compound (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.4 ± 2.828.1 ± 1.916.5 ± 1.5
This compound (1 µg/mL)48.2 ± 3.120.5 ± 2.231.3 ± 2.8
This compound (2 µg/mL)35.6 ± 3.915.8 ± 1.748.6 ± 3.5

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Elucidation of Signaling Pathway start This compound cell_lines Cancer Cell Lines (e.g., HCT-116) start->cell_lines srb_assay SRB Cytotoxicity Assay cell_lines->srb_assay ic50 Determine IC50 Value srb_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot pathway_analysis Signaling Pathway Characterization apoptosis->pathway_analysis cell_cycle->pathway_analysis western_blot->pathway_analysis

Caption: Experimental workflow for characterizing this compound.

rostratin_b_pathway cluster_cell Cancer Cell rostratin_b This compound disulfide_stress Increased Disulfide Stress rostratin_b->disulfide_stress ros ROS Generation disulfide_stress->ros actin_collapse Actin Cytoskeleton Collapse disulfide_stress->actin_collapse dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria disulfidptosis Disulfidptosis actin_collapse->disulfidptosis g2m_arrest G2/M Phase Arrest dna_damage->g2m_arrest bax_up Bax Upregulation mitochondria->bax_up bcl2_down Bcl-2 Downregulation mitochondria->bcl2_down caspase_activation Caspase Activation bax_up->caspase_activation bcl2_down->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway for this compound-induced cell death.

logical_relationship cytotoxicity Cytotoxicity (SRB Assay) apoptosis Apoptosis Induction (Flow Cytometry) cytotoxicity->apoptosis cell_cycle_arrest G2/M Arrest (Flow Cytometry) cytotoxicity->cell_cycle_arrest protein_expression Altered Protein Expression (Western Blot) apoptosis->protein_expression cell_cycle_arrest->protein_expression mechanism Elucidation of Mechanism protein_expression->mechanism

Caption: Logical relationship between experimental outcomes.

References

Application of Rostratin B in Specific Disease Models: A Review of Available Data and Illustrative Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Comprehensive literature searches for Rostratin B have revealed limited publicly available data concerning its specific applications in disease models, detailed experimental protocols, and established mechanisms of action. This compound is identified as a cytotoxic disulfide isolated from the marine-derived fungus Exserohilum rostratum.[1][2] While its cytotoxic nature suggests potential as an antineoplastic agent, detailed studies on its effects on specific signaling pathways, such as STAT3, or in vivo efficacy are not extensively documented in the available literature.

Given the user's interest in detailed application notes for a compound with anticancer properties, and the scarcity of data for this compound, we have provided a comprehensive overview and detailed protocols for Rosuvastatin , a widely researched statin that demonstrates significant anticancer effects, including the modulation of the STAT3 signaling pathway and induction of apoptosis. This information is intended to serve as a detailed template and guide for the kind of data and protocols that would be necessary for the preclinical evaluation of a compound like this compound.

Illustrative Application Notes: Rosuvastatin in Cancer Disease Models

Introduction

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for hypercholesterolemia.[3] Beyond its lipid-lowering effects, a growing body of preclinical evidence demonstrates its anticancer properties in various malignancies.[4] These effects are attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid intermediates necessary for the post-translational modification of small GTPases like Ras and Rho.[5] Disruption of these signaling pathways by Rosuvastatin can lead to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[4][6]

Mechanism of Action in Cancer

Rosuvastatin exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Rosuvastatin has been shown to induce apoptosis in various cancer cell lines, including papillary thyroid carcinoma and vascular smooth muscle cells.[7][8] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[9]

  • Inhibition of Angiogenesis: The anti-angiogenic properties of Rosuvastatin are well-documented. It can suppress the growth of new blood vessels in tumors, a critical process for tumor growth and metastasis.[6]

  • Modulation of Signaling Pathways: Rosuvastatin can influence key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the STAT3 signaling pathway, a critical regulator of cell proliferation and survival.[10] Additionally, it can impact the PI3K/AKT/mTOR and Ras/ERK signaling pathways.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Rosuvastatin in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Rosuvastatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
B-CPAPPapillary Thyroid CarcinomaNot specified, effective at 12.5-200 µM48 and 72MTT Assay
K-562LeukemiaNot specifiedNot specifiedNot specified

Table 2: Effect of Rosuvastatin on Apoptosis and Cell Cycle

Cell LineCancer TypeEffectConcentration (µM)Method
B-CPAPPapillary Thyroid CarcinomaIncreased caspase-3 activity and apoptosis12.5-200TUNEL Assay, Caspase-3 Activity Assay
B-CPAPPapillary Thyroid CarcinomaG1 phase arrest12.5-200FACS Analysis
Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of Rosuvastatin-induced apoptosis.

Rosuvastatin_Apoptosis_Pathway Rosuvastatin Rosuvastatin HMGCR HMG-CoA Reductase Rosuvastatin->HMGCR Inhibits Mevalonate Mevalonate Pathway Isoprenoids Isoprenoid Synthesis (e.g., GGPP, FPP) Mevalonate->Isoprenoids Mevalonate->Isoprenoids Ras_Rho Ras/Rho Prenylation Isoprenoids->Ras_Rho Isoprenoids->Ras_Rho PI3K_AKT PI3K/AKT Pathway Ras_Rho->PI3K_AKT Activates Ras_Rho->PI3K_AKT STAT3 STAT3 Pathway Ras_Rho->STAT3 Activates Ras_Rho->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activates STAT3->Bcl2 Activates Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Proposed mechanism of Rosuvastatin-induced apoptosis.
Experimental Protocols

This protocol is adapted from studies investigating the effect of Rosuvastatin on cancer cell viability.[7]

Objective: To determine the cytotoxic effect of Rosuvastatin on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., B-CPAP)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Rosuvastatin stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Rosuvastatin in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Rosuvastatin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This protocol is based on methods used to detect apoptosis induced by Rosuvastatin.[7][11]

Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with Rosuvastatin.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Rosuvastatin

  • In Situ Cell Death Detection Kit, Fluorescein (e.g., from Roche)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilisation solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with Rosuvastatin at the desired concentrations for the specified time.

  • Wash the cells with PBS and fix them with the fixation solution for 1 hour at room temperature.

  • Wash the cells with PBS and incubate with the permeabilisation solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides.

  • Analyze the slides under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nuclei.

This protocol allows for the analysis of changes in protein expression and phosphorylation in key signaling pathways affected by Rosuvastatin.

Objective: To determine the effect of Rosuvastatin on the expression and phosphorylation of proteins in the STAT3 and AKT pathways.

Materials:

  • Cancer cells treated with Rosuvastatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the anticancer effects of a compound like Rosuvastatin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with Compound CellCulture->Treatment Viability Cell Viability Assay (MTT, etc.) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL, Caspase) Treatment->Apoptosis Mechanism Mechanism Studies (Western Blot, qPCR) Treatment->Mechanism AnimalModel Xenograft/Syngeneic Mouse Model Viability->AnimalModel InVivoTreatment Compound Administration AnimalModel->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Toxicity Assess Toxicity InVivoTreatment->Toxicity ExVivo Ex Vivo Analysis (IHC, Western Blot) TumorGrowth->ExVivo

General workflow for preclinical evaluation of an anticancer compound.

References

Safety Precautions for Handling Rostratin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin B is a cytotoxic disulfide compound that has demonstrated in vitro activity against human colon carcinoma (HCT-116) cells. As a potent cytotoxic agent, this compound must be handled with extreme caution to minimize the risk of exposure to laboratory personnel. These application notes provide detailed safety precautions, handling protocols, and emergency procedures for working with this compound in a research and drug development setting. The absence of a comprehensive Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling, treating it as a highly hazardous substance. The following guidelines are based on best practices for managing potent cytotoxic compounds, pyrrole alkaloids, and disulfide-containing molecules.

Chemical and Physical Data

Limited quantitative data is available for this compound. The following table summarizes the known information.

PropertyValueReference
Molecular Formula C₁₈H₂₀N₂O₆S₂[1]
Molecular Weight 424.49 g/mol [1]
In Vitro Cytotoxicity (IC₅₀) 1.9 µg/mL (against HCT-116 cells)N/A
Appearance Solid (presumed)N/A
Solubility Not reportedN/A
Stability Not reportedN/A

Hazard Identification and Safety Precautions

This compound is classified as a cytotoxic compound and should be handled as a potential carcinogen, mutagen, and teratogen. The primary routes of exposure are inhalation of aerosols, ingestion, and skin or eye contact. Due to its disulfide moiety, it may also interfere with cellular redox processes.

General Safety Precautions:

  • Designated Work Area: All work with this compound, including weighing, reconstitution, and addition to cell cultures, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration. This area should be clearly marked with a "Cytotoxic Agent in Use" warning sign.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:

    • Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn at all times. The outer gloves should be changed immediately upon contamination.

    • Lab Coat: A disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs is required.

    • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

    • Respiratory Protection: If there is a risk of aerosol generation outside of a contained workspace, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the designated work area. Wash hands thoroughly with soap and water before leaving the laboratory.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for safely reconstituting a solid form of this compound.

Materials:

  • Lyophilized this compound

  • Sterile, apyrogenic solvent (e.g., DMSO, Ethanol)

  • Chemotherapy-grade nitrile gloves (2 pairs)

  • Disposable lab gown

  • Chemical splash goggles

  • Class II Biological Safety Cabinet (BSC) or fume hood

  • Sterile, sealed vials for stock solution

  • Micropipettes and sterile, filtered pipette tips

  • Sharps container for contaminated tips

  • Cytotoxic waste container

Procedure:

  • Don all required PPE before entering the designated work area.

  • Perform all manipulations within the BSC or fume hood.

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully uncap the vial, avoiding any sudden movements that could aerosolize the powder.

  • Using a calibrated micropipette with a sterile, filtered tip, slowly add the required volume of the appropriate solvent to the vial.

  • Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking or vortexing to minimize aerosol formation.

  • Once dissolved, transfer the stock solution to a clearly labeled, sealed vial. The label should include the compound name, concentration, solvent, date of preparation, and a cytotoxic hazard symbol.

  • Dispose of all contaminated materials (e.g., pipette tips, original vial, gloves) in the designated cytotoxic waste container.

  • Wipe down the work surface of the BSC or fume hood with a suitable decontamination solution (see Decontamination Procedures).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound on a cancer cell line.

Materials:

  • This compound stock solution

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Standard laboratory equipment for cell culture (incubator, microscope, etc.)

  • All necessary PPE as described above.

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Dilution: Inside a BSC, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Return the plate to the CO₂ incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output of the viability assay (e.g., absorbance, luminescence) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.

  • Decontamination and Waste Disposal: Decontaminate all liquid waste containing this compound before disposal. Dispose of all contaminated plasticware and PPE in the cytotoxic waste stream.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment In Vitro Experiment cluster_analysis Data Analysis cluster_safety Continuous Safety Measures weigh Weigh this compound (in containment) reconstitute Reconstitute in appropriate solvent weigh->reconstitute prepare_dilutions Prepare serial dilutions of this compound reconstitute->prepare_dilutions seed_cells Seed cells in multi-well plate treat_cells Treat cells with This compound dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for defined period treat_cells->incubate assay Perform cell viability assay incubate->assay measure Measure assay signal assay->measure calculate Calculate % viability and IC50 measure->calculate ppe Full PPE bsc Work in BSC waste Cytotoxic Waste Disposal

Caption: General workflow for in vitro experiments with this compound.

Spill_Response_Workflow spill Cytotoxic Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (if not already wearing) spill->ppe evacuate Evacuate immediate area (if necessary) alert->evacuate contain Contain the spill with absorbent material evacuate->contain ppe->contain decontaminate Decontaminate the area (see protocol) contain->decontaminate dispose Dispose of all contaminated materials as cytotoxic waste decontaminate->dispose report Report the incident to the Safety Officer dispose->report

Caption: Emergency spill response workflow for this compound.

Decontamination and Waste Disposal

Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated.

  • A common decontamination procedure involves a two-step cleaning process:

    • Wipe the surface with a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate.

    • Alternatively, use a commercially available cytotoxic drug decontamination kit.

  • All decontamination materials must be disposed of as cytotoxic waste.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips, vials) must be disposed of in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.

  • Liquid waste containing this compound should be collected and treated as hazardous chemical waste according to institutional and local regulations. Do not pour liquid waste down the drain.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Contain: If trained and safe to do so, contain the spill using a cytotoxic spill kit. For a powder spill, gently cover it with damp absorbent material to avoid aerosolization.

  • Decontaminate: Follow the decontamination protocol outlined above.

  • Report: Report the spill to the laboratory supervisor and the institutional safety officer.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide details of the exposure, including the name of the compound.

Conclusion

This compound is a potent cytotoxic agent that requires stringent safety measures to prevent occupational exposure. By adhering to the protocols and guidelines outlined in these application notes, researchers can handle this compound in a safe and responsible manner. It is imperative that all personnel working with this compound receive thorough training on these procedures and understand the potential hazards involved. Always consult your institution's safety policies and procedures for handling hazardous chemicals.

References

Troubleshooting & Optimization

rostratin B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Rostratin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cytotoxic disulfide natural product that has shown in vitro activity against human colon carcinoma (HCT-116) cells with an IC50 of 1.9 μg/mL.[1][2] Like many natural products, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions, a common medium for biological assays.[3] This can create challenges in preparing stock solutions and achieving desired concentrations in experimental setups, potentially impacting the accuracy and reproducibility of results.

Q2: In which solvents is this compound expected to be soluble?

While specific quantitative data for this compound is not widely published, based on its hydrophobic structure and the behavior of similar natural products, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in aqueous buffers, like phosphate-buffered saline (PBS), is expected to be very low. One supplier of a related compound, Rostratin A, suggests formulations using PEG400 and carboxymethyl cellulose for in vivo studies, indicating potential strategies for creating suitable delivery vehicles.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. A general starting point is to aim for a 10 mM stock solution. It is crucial to ensure the compound is fully dissolved before making further dilutions. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: My this compound is not dissolving in my chosen solvent. What should I do?

If you are experiencing difficulty dissolving this compound, please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q5: Are there any stability concerns with this compound in solution?

This compound contains a disulfide bond, which can be susceptible to reduction in the presence of reducing agents.[5][6] Therefore, it is advisable to avoid using buffers or media containing high concentrations of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, unless the experimental design specifically requires cleavage of the disulfide bond. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. One vendor suggests that a related compound can be stored in DMSO at 4°C for two weeks or at -80°C for six months.

Troubleshooting Guide: Poor Solubility of this compound

This guide provides a step-by-step approach to address common solubility issues encountered with this compound.

Visualizing the Troubleshooting Workflow

G start Start: this compound Fails to Dissolve check_solvent Step 1: Verify Solvent Choice - Is it an appropriate organic solvent (e.g., DMSO, Ethanol)? start->check_solvent improper_solvent Action: Switch to a recommended organic solvent. check_solvent->improper_solvent No proper_solvent Step 2: Assess Dissolution Technique check_solvent->proper_solvent Yes improper_solvent->check_solvent sonicate Action: Gently warm (to 37°C) and/or sonicate the solution. proper_solvent->sonicate still_insoluble Step 3: Consider Co-Solvents sonicate->still_insoluble add_cosolvent Action: Prepare a co-solvent system. (e.g., DMSO/Ethanol, DMSO/PEG400) still_insoluble->add_cosolvent final_check Step 4: Evaluate Final Concentration - Is the concentration too high? add_cosolvent->final_check reduce_conc Action: Prepare a more dilute stock solution. final_check->reduce_conc Yes success Success: this compound Dissolved final_check->success No reduce_conc->success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

Due to the limited availability of published quantitative solubility data for this compound, the following table provides expected solubility based on its physicochemical properties as a hydrophobic natural product. Note: These values should be considered as estimates and require experimental verification.

SolventExpected SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO)HighA common polar aprotic solvent for dissolving hydrophobic compounds for in vitro assays.
EthanolHighA polar protic solvent that can dissolve many non-polar compounds.
MethanolModerate to HighSimilar to ethanol, should be a suitable solvent.
AcetoneModerateA less polar solvent that may be effective.
WaterVery Low / InsolubleThis compound is a hydrophobic molecule and is not expected to be soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleSimilar to water, low solubility is expected.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Determine the required mass of this compound: The molecular weight of this compound is 424.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 424.49 g/mol = 0.0042449 g = 4.24 mg

  • Weighing this compound: Carefully weigh out approximately 4.24 mg of this compound and place it in a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes.

    • Alternatively, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Screening for Optimal Co-Solvent System

Objective: To determine an effective co-solvent system for improving the solubility of this compound in an aqueous buffer for specific applications.

Materials:

  • This compound (solid)

  • DMSO

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a high-concentration primary stock solution: Prepare a 20 mM stock solution of this compound in DMSO following Protocol 1.

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/PBS mixtures (e.g., 10%, 20%, 50% v/v of DMSO, Ethanol, or PEG400 in PBS).

  • Solubility Assessment:

    • In separate microcentrifuge tubes, add an excess amount of solid this compound.

    • Add 1 mL of each co-solvent mixture to the respective tubes.

    • Vortex the tubes for 30 minutes at room temperature.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification:

    • Carefully collect the supernatant from each tube.

    • Measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance.

  • Analysis: Compare the solubility of this compound in the different co-solvent systems to identify the most effective one for your experimental needs.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not detailed in the provided search results, a general workflow for testing the efficacy of a poorly soluble compound in an in vitro cytotoxicity assay can be visualized.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Serially Dilute Stock in Cell Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with this compound Dilutions (Final DMSO < 0.5%) serial_dilute->treat_cells seed_cells Seed HCT-116 Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_absorbance Read Absorbance at 570 nm add_mtt->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: General workflow for an in vitro cytotoxicity assay with this compound.

References

Optimizing Rostratin B Treatment Concentrations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Rostratin B in experimental settings. This compound is a cytotoxic disulfide and a member of the epipolythiodioxopiperazine (ETP) class of natural products, known for their potent biological activities. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

1. What is the recommended starting concentration for this compound in a new cell line?

For a previously untested cell line, it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on published data for the human colon carcinoma cell line HCT-116, a broad concentration range starting from the nanomolar to low micromolar range is recommended. A typical starting range could be from 1 nM to 10 µM.

2. My cells are not responding to this compound treatment. What are the possible reasons?

  • Incorrect Stock Solution Preparation or Storage: this compound, as a disulfide-containing compound, may be sensitive to degradation. Ensure that the compound is dissolved in an appropriate solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to certain cytotoxic agents. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the experimental setup.

  • Suboptimal Treatment Duration: The cytotoxic effects of this compound may be time-dependent. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Presence of Reducing Agents in Culture Medium: The disulfide bridge in this compound is crucial for its activity. The presence of high concentrations of reducing agents in the cell culture medium could potentially inactivate the compound. While standard media components are unlikely to be an issue, be mindful of any supplementary reagents.

3. I am observing high variability between replicate wells. What could be the cause?

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.

  • Inconsistent Compound Dilution: Prepare serial dilutions of this compound carefully and mix thoroughly at each step.

  • Edge Effects in Multi-well Plates: To minimize evaporation and temperature fluctuations that can cause edge effects, consider not using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media.

  • Precipitation of the Compound: this compound may have limited solubility in aqueous media. Visually inspect the culture medium after adding the compound to ensure it has not precipitated. If precipitation occurs, consider optimizing the final DMSO concentration or using a different solubilizing agent.

4. What is the stability of this compound in cell culture medium?

The stability of disulfide-containing compounds in aqueous solutions can vary. It is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted solutions in culture medium for extended periods.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been primarily characterized in the human colon carcinoma cell line HCT-116.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Citation
HCT-116Human Colon Carcinoma1.9~4.48[1][2]

¹ Calculated based on a molecular weight of 424.49 g/mol .

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or SRB Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment (SRB Assay Example):

    • After incubation, gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

This compound is a member of the epipolythiodioxopiperazine (ETP) class of compounds. While the specific signaling pathways modulated by this compound have not been fully elucidated, related ETPs are known to induce cytotoxicity, in part, by inhibiting the NF-κB and EGFR signaling pathways. The following diagrams illustrate these potential mechanisms of action and a typical experimental workflow.

RostratinB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates TNFR TNFR IKK IKK TNFR->IKK Activates RostratinB This compound RostratinB->EGFR Inhibits? RostratinB->IKK Inhibits? Apoptosis Apoptosis RostratinB->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) RostratinB->CellCycleArrest Induces Akt Akt PI3K->Akt Activates Akt->CellCycleArrest Inhibits IkappaB IκB IKK->IkappaB Phosphorylates (Inactivates) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates GeneTranscription Gene Transcription (Survival, Proliferation) NFkappaB_nuc->GeneTranscription Promotes

Figure 1. Potential signaling pathways affected by this compound.

Experimental_Workflow start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., SRB) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start No or Low Cytotoxicity Observed check_stock Check Stock Solution: - Freshly prepared? - Correct solvent (DMSO)? - Stored properly? start->check_stock check_protocol Review Protocol: - Correct concentrations? - Appropriate incubation time? start->check_protocol check_cells Evaluate Cell Line: - Known resistance? - Run positive control? start->check_cells check_media Inspect Culture Media: - Compound precipitation? - Presence of reducing agents? start->check_media outcome1 Re-prepare stock and repeat check_stock->outcome1 outcome2 Optimize incubation time check_protocol->outcome2 outcome3 Use sensitive cell line/ confirm with positive control check_cells->outcome3 outcome4 Adjust solvent/concentration check_media->outcome4

References

Technical Support Center: Rostratin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rostratin B. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular effect?

This compound is a cytotoxic disulfide-containing cyclic dipeptide isolated from the marine-derived fungus Exserohilum rostratum.[1][2] Its primary biological effect is the induction of cell death in cancer cell lines, with a notable potency against human colon carcinoma (HCT-116) cells.[1][2]

Q2: What is the likely mechanism of action for this compound?

While the precise mechanism for this compound has not been fully elucidated, its chemical structure, particularly the disulfide bridge, places it in the class of epipolythiodiketopiperazine (ETP) alkaloids.[3][4][5] Compounds in this class, such as gliotoxin, are known to exert their cytotoxic effects by inducing "disulfide stress".[6][7] This involves the generation of reactive oxygen species (ROS), disruption of the cellular redox balance, and interaction with intracellular thiols, ultimately leading to apoptosis.[2][8][9]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture media?

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, XTT)

Potential Cause 1: Compound Reactivity with Assay Reagents Disulfide compounds can chemically interact with tetrazolium salts (like MTT), leading to their non-enzymatic reduction.[11][12] This can result in an overestimation of cell viability and an inaccurate IC50 value.

  • Solution:

    • Run a cell-free control: Incubate this compound at various concentrations with the MTT reagent in cell culture medium without cells. If a color change occurs, this indicates a direct reaction.

    • Use an alternative viability assay: Consider assays that are less susceptible to interference from reducing compounds, such as those based on ATP content (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release. However, be aware that particles can also interfere with the LDH assay.[11][13]

Potential Cause 2: Mitochondrial Uncoupling Effects Some natural products can act as mitochondrial uncouplers, which can paradoxically increase the rate of tetrazolium salt reduction, leading to an apparent increase in cell viability.[14]

  • Solution:

    • Cross-validate results with a non-metabolic assay, such as direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) or a DNA-binding dye-based assay (e.g., CyQUANT®).

Issue 2: Artifacts in Apoptosis Assays

A. Annexin V/Propidium Iodide (PI) Staining

Potential Cause: Interference from High ROS Levels this compound likely induces high levels of reactive oxygen species (ROS). Excessive ROS can lead to lipid peroxidation and damage to the cell membrane, which might cause false positive results for both Annexin V (due to membrane scrambling) and PI (due to membrane leakage), even in non-apoptotic cells.

  • Solution:

    • Include an ROS scavenger control: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if this reduces the Annexin V+/PI+ population, which would suggest ROS-mediated membrane damage.[8]

    • Use a lower concentration of this compound or a shorter incubation time: This may help to induce apoptosis without causing overwhelming oxidative stress.

    • Corroborate with another apoptosis marker: Use a caspase activity assay or Western blot for cleaved PARP to confirm apoptosis.

B. Caspase Activity Assays

Potential Cause: Direct Inhibition of Caspases by Thiol-Reactive Compounds The disulfide bridge of this compound could potentially interact with the cysteine residues in the active site of caspases, leading to their inhibition.[15] This would result in an underestimation of apoptosis.

  • Solution:

    • Use a non-enzymatic apoptosis marker: Rely on methods like TUNEL staining for DNA fragmentation or Western blotting for the cleavage of caspase substrates (e.g., PARP, Lamin A/C) rather than direct measurement of caspase activity.

    • Cell-free caspase activity assay: Test whether this compound inhibits recombinant active caspases in a cell-free system to confirm direct enzymatic interference.

Data Presentation

Table 1: In Vitro Cytotoxicity of Rostratins Against HCT-116 Human Colon Carcinoma Cells

CompoundIC50 (µg/mL)
Rostratin A8.5
This compound 1.9
Rostratin C0.76
Rostratin D16.5

Data sourced from Fenical et al., J. Nat. Prod. 2004, 67, 1374–1382.[1][2][16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Use appropriate controls for compensation (unstained, Annexin V only, PI only).

Visualizations

RostratinB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Dilutions in Culture Medium stock->working seed Seed Cells in Multi-well Plates treat Treat Cells with this compound (include controls) seed->treat incubate Incubate for Desired Time treat->incubate viability Cytotoxicity Assay (e.g., MTT, ATP-based) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis western Western Blot (e.g., cleaved PARP, Caspase-3) incubate->western

Figure 1. A general experimental workflow for assessing the cytotoxic effects of this compound.

RostratinB_Pathway cluster_cell Cellular Environment RostratinB This compound (Disulfide Bridge) ROS ↑ Reactive Oxygen Species (ROS) (Disulfide Stress) RostratinB->ROS GSH Glutathione (GSH) Depletion RostratinB->GSH Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Plausible signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Mitigation of Off-Target Effects for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available information on the specific off-target effects of Rostratin B, this technical support center utilizes STAT3 inhibitors as a representative class of targeted therapeutics to address common challenges in mitigating off-target effects. The principles and methodologies described herein are broadly applicable to the characterization and optimization of other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a therapeutic agent, such as a small molecule inhibitor, interacts with proteins other than its intended target. These unintended interactions can lead to a variety of issues in research and drug development, including erroneous interpretation of experimental results, cellular toxicity, and adverse side effects in clinical applications. For researchers, distinguishing between on-target and off-target effects is critical for validating the biological function of the intended target protein.

Q2: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?

A2: Yes, inconsistent results or unexpected cellular phenotypes are common indicators of potential off-target effects. If the observed effect does not correlate well with the known or hypothesized function of the intended target, it is prudent to investigate potential off-target interactions. A clear dose-response relationship that aligns with the inhibitor's potency (IC50) for the primary target can suggest on-target activity, while effects at much higher concentrations may indicate off-target engagement.

Q3: How can I experimentally assess the selectivity of my inhibitor?

A3: Several experimental approaches can be used to determine the selectivity of an inhibitor. A common and comprehensive method is to perform a kinase selectivity profiling assay, where the inhibitor is tested against a large panel of kinases. This provides a quantitative measure of the inhibitor's potency against its intended target versus a wide range of other kinases. Cellular thermal shift assays (CETSA) can also be employed to confirm that the inhibitor binds to its intended target within a cellular context.

Q4: What are some initial steps I can take to minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate the inhibitor to determine the minimum concentration required to achieve the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is due to on-target inhibition.

  • Perform rescue experiments: If possible, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype, providing strong evidence for on-target activity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High cellular toxicity at concentrations required for on-target inhibition. The inhibitor may have off-target liabilities that induce cytotoxicity.1. Perform a dose-response curve for both on-target activity (e.g., p-STAT3 inhibition) and cytotoxicity (e.g., MTT assay). 2. If the therapeutic window is narrow, consider using a more selective inhibitor. 3. Conduct a broad off-target screening panel to identify potential toxic off-targets.
Observed phenotype does not match the known function of the target. The phenotype may be a result of off-target effects.1. Validate the phenotype with a structurally unrelated inhibitor for the same target. 2. Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down the target protein and see if the phenotype is recapitulated.
Inconsistent inhibition of the target protein (e.g., p-STAT3) in Western blots. Experimental variability or issues with the inhibitor's stability or cell permeability.1. Ensure consistent cell culture conditions and treatment times. 2. Prepare fresh inhibitor solutions for each experiment. 3. Optimize cell lysis and protein extraction protocols.

Quantitative Data: Kinase Selectivity of Representative STAT3 Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of three hypothetical STAT3 inhibitors against a panel of selected kinases. This type of data is crucial for comparing the selectivity profiles of different compounds.

Kinase Inhibitor A (IC50, nM) Inhibitor B (IC50, nM) Inhibitor C (IC50, nM)
STAT3 15 25 50
JAK1250>10,000500
JAK2150>10,000300
TYK2400>10,000800
SRC5,0008,000>10,000
ABL1>10,000>10,000>10,000
EGFR8,000>10,0009,500
ERK1>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

Objective: To determine the on-target efficacy of a STAT3 inhibitor by measuring the levels of phosphorylated STAT3 (Tyr705).

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the STAT3 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of an inhibitor by testing its activity against a broad panel of kinases.

Methodology: This is typically performed as a fee-for-service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide the inhibitor at a specified concentration and quantity.

  • Assay Performance: The inhibitor is tested at a fixed concentration (e.g., 1 µM) or in a dose-response format against a panel of recombinant kinases (e.g., 100-400 kinases).

  • Data Generation: The percent inhibition for each kinase at the tested concentration or the IC50 value for each kinase is determined.

  • Data Analysis: The results are provided in a report, often with graphical representations (e.g., kinome trees) to visualize the selectivity profile.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of an inhibitor on cultured cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Target_Genes Target Gene Transcription DNA->Target_Genes Binding to Promoter Off_Target_Workflow start Start: Inhibitor of Interest on_target_assay On-Target Assay (e.g., p-STAT3 Western Blot) start->on_target_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay selectivity_screen Kinase Selectivity Screen start->selectivity_screen genetic_validation Genetic Validation (siRNA/CRISPR) start->genetic_validation rescue_experiment Rescue Experiment (Mutant Overexpression) start->rescue_experiment dose_response Dose-Response Curve on_target_assay->dose_response decision On-Target Effect Confirmed? dose_response->decision cytotoxicity_assay->decision selectivity_screen->decision genetic_validation->decision rescue_experiment->decision end_on_target Proceed with On-Target Studies decision->end_on_target Yes end_off_target Re-evaluate Inhibitor or Hypothesize Off-Target MOA decision->end_off_target No Troubleshooting_Tree start Unexpected Experimental Outcome q1 Is on-target inhibition confirmed at desired concentration? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does phenotype correlate with target's known function? a1_yes->q2 check_protocol Check experimental protocol, reagent stability, and cell line. a1_no->check_protocol a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No proceed Proceed with caution, consider secondary validation. a2_yes->proceed q3 Is phenotype replicated with structurally different inhibitor or genetic knockdown? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No likely_on_target Phenotype is likely on-target. a3_yes->likely_on_target likely_off_target Phenotype is likely off-target. a3_no->likely_off_target

how to prevent rostratin B degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rostratin B

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a cytotoxic natural product with the chemical formula C₁₈H₂₃N₅O₄S.[1] A critical feature of its structure is a disulfide bond, which is susceptible to cleavage under certain conditions, leading to degradation of the compound.[2][3] Understanding the reactivity of this disulfide bond is key to preventing degradation.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemistry of disulfide-containing compounds and other sensitive natural products, the primary factors that can lead to the degradation of this compound are:

  • Light Exposure: Disulfide bonds can undergo photolysis, where UV or even visible light can induce cleavage of the S-S bond, forming reactive thiyl radicals.[2][3][4]

  • pH: The stability of compounds can be highly dependent on the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7]

  • Oxidizing and Reducing Agents: The disulfide bond is redox-active. Strong oxidizing agents can lead to the formation of sulfones or sulfonic acids, while reducing agents can cleave the disulfide bond to form two thiol groups.

  • Incompatible Solvents: The choice of solvent can influence the stability of a compound. Protic solvents, in particular, may participate in degradation reactions.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, please adhere to the following storage guidelines:

FormulationStorage TemperatureDuration
Powder-20°CUp to 2 years
In DMSO4°CUp to 2 weeks
In DMSO-80°CUp to 6 months
(Data sourced from the this compound datasheet)[1]

For all formulations, it is crucial to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in cell-based assays. Degradation of this compound in the culture medium.1. Check pH of media: Ensure the pH of your cell culture media is stable and within a range that does not promote degradation. For some sensitive compounds, a slightly acidic pH may be more favorable. 2. Minimize light exposure: Protect your plates from direct light during incubation and analysis. 3. Prepare fresh solutions: Prepare dilutions of this compound in media immediately before use.
Variable results in biochemical assays. Inconsistent concentration of active this compound.1. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of your stock solution. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use volumes. 3. Ensure consistent handling procedures across all experiments, particularly regarding light exposure and temperature.
Appearance of unknown peaks in chromatography. Formation of degradation products.1. Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products. 2. Review your experimental workflow to identify potential sources of degradation (e.g., prolonged exposure to light, incompatible solvents, extreme pH).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) or a high-intensity visible light source for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to a control sample (this compound in the same solvent, kept at -20°C in the dark).

    • Identify and quantify the degradation products.

    • Determine the percentage of this compound remaining under each condition.

Protocol 2: General Handling Procedure to Minimize this compound Degradation

Objective: To provide a standard operating procedure for handling this compound in a laboratory setting to prevent its degradation.

Methodology:

  • Protection from Light:

    • Always store this compound (powder and solutions) in amber glass vials or containers wrapped in aluminum foil.

    • Perform all experimental manipulations in a dimly lit area or under yellow light.

  • Temperature Control:

    • Prepare solutions on ice to minimize thermal degradation.

    • Store stock solutions and aliquots at the recommended temperatures (-20°C or -80°C).

  • Solvent Selection and Solution Preparation:

    • Use high-purity, anhydrous solvents when preparing stock solutions.

    • Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

  • pH Control:

    • If working with aqueous buffers, consider the pH stability of this compound. Based on general knowledge of similar compounds, a slightly acidic to neutral pH is often preferable. It is recommended to perform a preliminary stability test in your specific buffer system.

  • Use of Antioxidants:

    • For applications where oxidative stress is a concern, the inclusion of a small amount of an antioxidant (e.g., butylated hydroxytoluene - BHT) in the solvent may be considered, but its compatibility with the experimental system must be verified.

Visualizations

degradation_pathway cluster_stress_factors Stress Factors Rostratin_B This compound (Active Compound) Degradation_Products Degradation Products (Inactive/Altered Activity) Rostratin_B->Degradation_Products Degradation Light Light (Photolysis) Heat Heat pH Extreme pH (Acid/Base) Redox Oxidizing/ Reducing Agents

Figure 1. Factors leading to the degradation of this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_quality_control Quality Control Storage Store this compound Powder (-20°C, Dark) Stock_Solution Prepare Stock Solution (e.g., DMSO, on ice, dim light) Storage->Stock_Solution Aliquoting Aliquot into Single-Use Vials (-80°C, Dark) Stock_Solution->Aliquoting QC_Check Confirm Concentration & Purity (e.g., HPLC) Stock_Solution->QC_Check Working_Solution Prepare Fresh Working Solution (in assay buffer/media) Aliquoting->Working_Solution Incubation Perform Assay (Protect from light) Working_Solution->Incubation Analysis Data Acquisition Incubation->Analysis QC_Check->Working_Solution

Figure 2. Recommended workflow for handling this compound.

As no specific signaling pathway for this compound is described in the provided search results, a diagram for a hypothetical cytotoxic mechanism is presented below for illustrative purposes. The cytotoxic effects of this compound have been noted, and many cytotoxic compounds act by inducing apoptosis.

signaling_pathway Rostratin_B This compound Cell Target Cell Rostratin_B->Cell Cellular_Target Intracellular Target(s) Cell->Cellular_Target Stress_Response Cellular Stress Response (e.g., ROS production) Cellular_Target->Stress_Response Apoptosis_Pathway Apoptosis Signaling Cascade (e.g., Caspase Activation) Stress_Response->Apoptosis_Pathway Cell_Death Cell Death (Cytotoxicity) Apoptosis_Pathway->Cell_Death

Figure 3. Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

rostratin B experimental variability sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rostratin B

Important Notice for Researchers:

Our initial investigation into creating a comprehensive technical support guide for This compound has revealed a significant lack of available scientific literature and experimental data for this specific compound. The vast majority of published research refers to Rosuvastatin , a well-known statin drug, or occasionally to Rostratin A , an antineoplastic agent.

Due to this scarcity of information, we are unable to provide detailed troubleshooting guides, extensive quantitative data, or validated experimental protocols and signaling pathways specifically for this compound at this time. The information that is currently available is very limited.

We advise all researchers to verify the specific compound they are working with. If you are working with Rosuvastatin , a comprehensive technical support guide can be provided. Please confirm if you would like to proceed with information on Rosuvastatin.

Below is the limited information currently available for this compound.

Frequently Asked Questions (FAQs) for this compound

Q1: What is this compound and what is its known biological activity?

A1: this compound is identified as a cytotoxic disulfide.[1] Its primary reported activity is in vitro cytotoxicity against the human colon carcinoma cell line, HCT-116.[1][2]

Q2: What is the reported potency of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound against HCT-116 human colon carcinoma cells has been reported to be 1.9 μg/mL.[1][2]

Experimental Variability and Troubleshooting

Given the limited data, specific sources of experimental variability for this compound have not been documented. However, based on general principles of in vitro cytotoxicity assays, potential sources of variability to consider include:

  • Compound Stability and Storage: As a disulfide-containing compound, this compound's stability in solution over time, especially after repeated freeze-thaw cycles, is a critical parameter that could affect its potency. It is advisable to prepare fresh stock solutions and minimize storage time.

  • Cell Line Health and Passage Number: The metabolic state, passage number, and overall health of the HCT-116 cells can significantly impact their sensitivity to cytotoxic agents. Using cells within a consistent and low passage number range is recommended.

  • Assay-Specific Parameters: Variability in cell seeding density, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to inconsistent IC50 values.

Quantitative Data

The following table summarizes the currently available quantitative data for this compound.

CompoundCell LineAssay TypeParameterValueReference
This compoundHCT-116 (Human Colon Carcinoma)CytotoxicityIC501.9 µg/mL[1][2]

Experimental Protocols

A detailed, validated experimental protocol for the use of this compound is not available in the public domain. Researchers should adapt standard protocols for in vitro cytotoxicity testing. A generalized workflow is provided below.

General Workflow for In Vitro Cytotoxicity Assay

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Signaling Pathways

There is currently no published information detailing the specific signaling pathways modulated by this compound. To fulfill the user's request for visualization of relevant pathways that are often implicated in cancer cell cytotoxicity, diagrams for the general STAT3 and MAPK signaling pathways are provided below as examples of pathways that could be investigated in future research on this compound.

Hypothetical STAT3 Signaling Pathway Inhibition

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Promotes Transcription RostratinB This compound (Hypothetical Inhibition) RostratinB->STAT3_active ? MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation RostratinB This compound (Hypothetical Modulation) RostratinB->ERK ?

References

Technical Support Center: Enhancing the Bioavailability of Rostratin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific published data on the bioavailability and formulation of rostratin B. The following troubleshooting guides and FAQs are based on established strategies for enhancing the bioavailability of poorly water-soluble, cytotoxic natural products, and compounds with similar chemical characteristics (e.g., disulfide bonds). These are intended to provide researchers with potential starting points for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges affecting the oral bioavailability of this compound?

Based on its classification as a cytotoxic disulfide and a natural product, this compound is likely to face several challenges that can limit its oral bioavailability:

  • Poor Aqueous Solubility: Many natural products, particularly cytotoxic agents, have low water solubility, which is a primary barrier to dissolution in the gastrointestinal (GI) tract and subsequent absorption.

  • Limited Permeability: The molecular size and structure of this compound may hinder its ability to pass through the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver before it reaches systemic circulation.

  • Chemical Instability: The disulfide bond in this compound could be susceptible to reduction in the physiological environment of the GI tract, leading to degradation before absorption.

Q2: What are the most promising formulation strategies to explore for enhancing this compound bioavailability?

Researchers should consider the following formulation strategies, which have been successfully applied to other poorly soluble cytotoxic drugs:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and absorption.

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) can improve its solubility, protect it from degradation, and potentially target it to specific sites.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and enhance their absorption.

Q3: Are there any specific considerations for a disulfide-containing compound like this compound?

Yes, the presence of a disulfide bond requires special consideration. Formulation strategies should aim to protect this bond from premature cleavage in the reducing environment of the stomach and intestines. Encapsulation within a protective carrier, such as a liposome or nanoparticle, can shield the disulfide bond until the drug reaches its target site.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Potential Cause: Poor aqueous solubility of the crystalline form of this compound.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Reduce the particle size of the raw this compound powder to increase the surface area available for dissolution.

    • Nanosizing: Further reduction to the nanometer scale can significantly enhance the dissolution rate.

  • Formulation as a Solid Dispersion:

    • Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC). This can present the drug in an amorphous, higher-energy state, which improves its dissolution.

Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers

Potential Cause: Intrinsic molecular properties of this compound that limit its passive diffusion across the intestinal epithelium.

Troubleshooting Steps:

  • Incorporate Permeation Enhancers:

    • Include excipients in the formulation that can transiently and reversibly open the tight junctions between intestinal epithelial cells.

    • Caution: The concentration of permeation enhancers must be carefully optimized to avoid cytotoxicity.

  • Utilize Nanoparticle Formulations:

    • Nanoparticles can be taken up by intestinal cells through endocytosis, bypassing the need for passive diffusion.

    • Surface modification of nanoparticles with ligands that target specific receptors on intestinal cells can further enhance uptake.

Issue 3: Degradation of this compound in Simulated Gastric or Intestinal Fluid

Potential Cause: Chemical instability of the disulfide bond or other functional groups in the acidic or enzymatic environment of the GI tract.

Troubleshooting Steps:

  • Encapsulation:

    • Formulate this compound within a protective carrier system like liposomes or enteric-coated nanoparticles. This will shield the drug from the harsh GI environment.

    • The coating should be designed to dissolve at the pH of the small intestine, where absorption is most likely to occur.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed on the flask wall, continue evaporation for at least 2 hours to ensure complete solvent removal.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profile of a this compound formulation (e.g., solid dispersion) with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8)

  • This compound pure drug

  • This compound formulation

  • HPLC system for quantification

Methodology:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Add 900 mL of the pre-heated medium to each dissolution vessel.

  • Set the paddle speed to 50 rpm.

  • Accurately weigh an amount of pure this compound or its formulation equivalent to a specific dose and place it in the dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated medium.

  • Filter the withdrawn samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Data Presentation

Table 1: Hypothetical Comparison of Pharmacokinetic Parameters for Different this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)502.0250100
This compound Solid Dispersion1501.5900360
This compound Nanoparticles2501.01500600

This table presents hypothetical data to illustrate the potential improvements in bioavailability that could be achieved with different formulation strategies. Actual results will vary based on the specific formulation and experimental conditions.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome A Poor Aqueous Solubility of this compound B Solid Dispersion A->B C Nanoparticle Formulation A->C D Lipid-Based Formulation A->D E Dissolution Testing B->E C->E D->E F Permeability Assay (e.g., Caco-2) E->F G Pharmacokinetic Study (Animal Model) F->G H Enhanced Bioavailability G->H

Caption: Workflow for enhancing the bioavailability of a poorly soluble drug.

Solid_Dispersion_Preparation A 1. Weigh this compound and Polymer B 2. Dissolve in Volatile Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Collect Solid Film C->D E 5. Grind and Sieve D->E F Solid Dispersion Powder E->F

Caption: Solvent evaporation method for solid dispersion preparation.

Signaling_Pathway_Placeholder Signaling Pathway (Illustrative) cluster_drug_action Drug Action cluster_cellular_response Cellular Response Rostratin_B This compound (Formulated) Cell_Membrane Cell Membrane Rostratin_B->Cell_Membrane Uptake Intracellular_Target Intracellular Target Cell_Membrane->Intracellular_Target Signaling_Cascade Signaling Cascade Intracellular_Target->Signaling_Cascade Inhibition/Activation Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for a cytotoxic agent.

Rostratin B Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference issues that may arise when working with Rostratin B. The information is presented in a question-and-answer format to directly address common problems and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a cytotoxic disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. It has demonstrated in vitro cytotoxicity against human colon carcinoma (HCT-116) cells. Its cytotoxic nature and chemical structure, specifically the disulfide bond, are key factors to consider during experimental design.

Q2: My results with this compound are inconsistent across different assays. What could be the cause?

A2: Inconsistencies in results when testing this compound can often be attributed to its chemical reactivity. As a disulfide-containing molecule, this compound is a thiol-reactive compound. This reactivity can lead to non-specific interactions with various assay components, causing what are known as "pan-assay interference compounds" (PAINS) effects.[1] These off-target activities can confound assay readouts and lead to data that is difficult to interpret.

Q3: How can the disulfide bond in this compound interfere with my assays?

A3: The disulfide bond in this compound can undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) present in proteins (such as cysteine residues) or other molecules in the assay buffer (like dithiothreitol - DTT).[2][3] This can lead to several types of interference:

  • Modification of Proteins: this compound can form covalent adducts with proteins, altering their structure and function in a non-specific manner. This is particularly relevant for enzyme assays where cysteine residues may be present in the active site.[1][4]

  • Depletion of Reducing Agents: If your assay buffer contains reducing agents like DTT or β-mercaptoethanol to maintain protein stability, this compound can react with and deplete them. This can lead to protein aggregation or inactivation, independent of any specific biological activity of this compound.

  • Interaction with Thiol-Based Probes: Assays that use thiol-reactive probes to measure an endpoint can be directly affected. This compound can compete with the probe for binding to free thiols, leading to a false signal.[5][6]

Troubleshooting Guides

Problem 1: I am observing unexpectedly high cytotoxicity with this compound in my MTT/MTS assay.

  • Possible Cause: Many cytotoxicity assays, including those using tetrazolium salts like MTT and MTS, rely on cellular metabolic activity and redox state.[7] Thiol-reactive compounds can interfere with cellular redox balance, leading to cytotoxicity that may not be related to a specific anti-cancer pathway. This compound could be depleting intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and cell death.

  • Troubleshooting Steps:

    • Use an Orthogonal Assay: Confirm the cytotoxicity results using an assay with a different mechanism that does not directly measure metabolic activity. The Sulforhodamine B (SRB) assay, which measures total protein content, is a good alternative as it is less susceptible to metabolic and redox interference.[8]

    • Include a Thiol Scavenger Control: In your assay, include a control where you pre-incubate the cells with a cell-permeable thiol-containing compound like N-acetylcysteine (NAC). If the cytotoxic effect of this compound is reduced in the presence of NAC, it suggests that thiol reactivity is a significant contributor to the observed effect.

    • Measure Cellular Glutathione Levels: Use a commercially available kit to measure the levels of intracellular GSH in cells treated with this compound. A significant decrease in GSH would support the hypothesis of interference through redox modulation.

Problem 2: this compound shows activity in my enzyme inhibition screen, but the results are not reproducible.

  • Possible Cause: The observed enzyme inhibition may be a result of non-specific covalent modification of the enzyme by this compound, rather than specific binding to the active site. Thiol-reactive compounds are a known source of false positives in high-throughput screening (HTS) for enzyme inhibitors.[9][10]

  • Troubleshooting Steps:

    • Assess Time-Dependence of Inhibition: A specific, reversible inhibitor will typically reach equilibrium quickly. If the inhibition increases with pre-incubation time of the enzyme with this compound, this is indicative of a time-dependent, covalent modification.

    • Include DTT in the Assay Buffer: For enzymes that are not sensitive to reducing agents, the inclusion of a high concentration of DTT (e.g., 1-10 mM) in the assay buffer can act as a scavenger for the reactive this compound, preventing its interaction with the enzyme.[3] If the inhibitory activity is diminished in the presence of DTT, it suggests a non-specific, thiol-reactive mechanism.

    • Perform a Dialysis or Gel Filtration Experiment: After incubating the enzyme with this compound, remove the unbound compound by dialysis or gel filtration. If the enzyme activity is not restored, this indicates an irreversible, likely covalent, modification.

Data Presentation

Table 1: Comparison of Cytotoxicity Data from Different Assays (Hypothetical Data)

Cell LineAssay TypeThis compound IC50 (µM)This compound IC50 (µM) with N-acetylcysteine (1 mM)Interpretation
HCT-116MTT (Metabolic)525High interference from redox activity
HCT-116SRB (Protein)1516Low interference from redox activity
A549CellTiter-Glo (ATP)830High interference with cellular energy metabolism
A549SRB (Protein)2022Low interference with cellular energy metabolism

Table 2: Troubleshooting Guide for Common Assay Interference Scenarios

Observed ProblemPotential CauseRecommended ActionExpected Outcome if Cause is Correct
High signal in a fluorescence-based assayIntrinsic fluorescence of this compound or reaction with assay components.Run a control with this compound in assay buffer without cells or enzyme.Signal is present in the control, indicating direct interference.
Loss of protein activity in the absence of a substrateNon-specific protein denaturation or aggregation due to thiol reactivity.Include a reducing agent like DTT or TCEP in the buffer (if compatible with the protein).Protein activity is maintained, suggesting interference was due to thiol reactivity.
Inconsistent results between replicate platesAdsorption of the compound to plasticware.Pre-treat plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates.Improved consistency and reproducibility of results.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for a 96-well format to assess cell viability based on total protein content.[8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total protein mass and thus, the number of viable cells.

Visualizations

Assay_Interference_Workflow cluster_screening Primary Screening cluster_troubleshooting Troubleshooting & Validation cluster_conclusion Conclusion Start Initial Assay (e.g., Cytotoxicity, Enzyme Inhibition) Hit This compound Shows Activity (Potential 'Hit') Start->Hit CheckReactivity Assess Potential for Thiol Reactivity Hit->CheckReactivity Inconsistent Results OrthogonalAssay Perform Orthogonal Assay (e.g., SRB for cytotoxicity) CheckReactivity->OrthogonalAssay ControlExpts Run Control Experiments (e.g., +DTT, +NAC) CheckReactivity->ControlExpts FalsePositive Conclude False Positive (Activity is an artifact) OrthogonalAssay->FalsePositive Activity Lost TrueHit Confirm True Hit (Activity is specific) OrthogonalAssay->TrueHit Activity Confirmed ControlExpts->FalsePositive Activity Abolished ControlExpts->TrueHit Activity Unchanged

Caption: Workflow for identifying and mitigating assay interference from this compound.

Thiol_Disulfide_Exchange cluster_reaction Thiol-Disulfide Exchange RostratinB This compound (R-S-S-R) ModifiedProtein Modified Protein (Protein-S-S-R) RostratinB->ModifiedProtein Reacts with ProteinThiol Protein-SH (Cysteine residue) ProteinThiol->ModifiedProtein Reacts with ReleasedThiol Released Thiol (R-SH) ModifiedProtein->ReleasedThiol Releases

Caption: Mechanism of thiol-disulfide exchange interference by this compound.

Troubleshooting_Decision_Tree Start Unexpected this compound Assay Result Q1 Is the assay based on cellular redox state (e.g., MTT, MTS, Resazurin)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Perform a non-redox based orthogonal assay (e.g., SRB). A1_Yes->Action1 Q2 Does the assay contain free thiols (e.g., cysteine in enzyme, DTT)? A1_No->Q2 Result1_Same Results are similar Action1->Result1_Same Result1_Diff Results differ significantly Action1->Result1_Diff Result1_Same->Q2 Conclusion_Interference High Likelihood of Thiol-Reactive Interference Result1_Diff->Conclusion_Interference A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Add a thiol scavenger (e.g., high DTT) to the assay as a control. A2_Yes->Action2 Conclusion_Specific Activity is likely specific. Investigate other causes. A2_No->Conclusion_Specific Result2_Same Activity is unchanged Action2->Result2_Same Result2_Diff Activity is reduced/abolished Action2->Result2_Diff Result2_Same->Conclusion_Specific Result2_Diff->Conclusion_Interference

Caption: Decision tree for troubleshooting unexpected this compound assay results.

References

refining rostratin B experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving Rostratin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is a cytotoxic disulfide compound. Its primary known biological activity is the induction of cytotoxicity in cancer cells. For example, it has demonstrated an IC50 of 1.9 μg/mL against the human colon carcinoma cell line HCT-116.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For experimental use, this stock solution should be serially diluted in cell culture medium to the desired final concentration. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.

Q4: What are the potential signs of this compound degradation in my experiments?

Inconsistent experimental results, a noticeable decrease in the expected cytotoxic activity over time, or a visible change in the color of the stock solution or culture medium could be indicators of this compound degradation.

Q5: Is this compound stable in aqueous cell culture media?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or lower-than-expected cytotoxicity 1. Degradation of this compound: Compound may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate Pipetting: Errors in dilution can lead to incorrect final concentrations. 3. Cell Health and Passage Number: Cells may have developed resistance or are not in an optimal growth phase.1. Prepare a fresh stock solution of this compound. Aliquot and store properly. 2. Calibrate pipettes and use proper pipetting techniques. 3. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment.
Visible precipitation in the culture medium 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the final culture medium. 2. High Final DMSO Concentration: A high percentage of DMSO can cause some media components to precipitate.1. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally <0.5%). When diluting the DMSO stock, add it to the medium with gentle mixing. 2. Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final cell culture plate.
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. 3. Incomplete Compound Mixing: this compound may not be evenly distributed in the medium.1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. 3. Gently mix the plate after adding the compound to ensure even distribution.
No cytotoxic effect observed 1. Incorrect Concentration Range: The concentrations tested may be too low to induce a response in the chosen cell line. 2. Cell Line Insensitivity: The specific cell line may be resistant to the cytotoxic effects of this compound. 3. Inactive Compound: The batch of this compound may be inactive.1. Perform a dose-response experiment with a wider range of concentrations. 2. Test this compound on a sensitive control cell line, such as HCT-116. 3. Verify the activity of the compound with a new batch or from a different supplier if possible.

Experimental Protocols

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • This compound

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Plate reader capable of measuring absorbance at 510 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After incubation, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity)

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key effector caspase in apoptosis.

Materials:

  • 6-well cell culture plates

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Harvest the cells by trypsinization and centrifugation.

  • Lyse the cells in a suitable lysis buffer on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • In a 96-well plate, add 50 µL of the cell lysate and 50 µL of 2X reaction buffer containing the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Quantitative Data Summary

Parameter This compound Notes
Reported IC50 1.9 µg/mLIn HCT-116 human colon carcinoma cells.
Recommended Stock Solution Concentration 1-10 mM in 100% DMSOPrepare fresh dilutions for each experiment.
Typical Working Concentration Range 0.1 - 10 µg/mLThis should be optimized for each cell line.
Typical Incubation Times 24 - 72 hoursDependent on the assay and cell type.
Final DMSO Concentration in Culture < 0.5%To avoid solvent-induced cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate cell_viability Perform Cell Viability Assay (e.g., SRB, MTT) incubate->cell_viability apoptosis_assay Perform Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis_assay western_blot Perform Western Blot (e.g., for Apoptotic Markers) incubate->western_blot data_analysis Analyze Data and Determine IC50/Apoptotic Activity cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing the in vitro effects of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential) cluster_common Common Pathway Rostratin_B This compound (Cytotoxic Stress) Mitochondria Mitochondria Rostratin_B->Mitochondria Death_Receptors Death Receptors Rostratin_B->Death_Receptors Potential Crosstalk Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized signaling pathway for apoptosis that may be induced by this compound.

Technical Support Center: Rostratin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rostratin B and its analogues. The information is compiled from published synthetic routes of closely related dithiodiketopiperazine natural products, including Rostratin A and 8,8'-epi-ent-Rostratin B.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound is a complex undertaking with several key challenges:

  • Construction of the Dithiodiketopiperazine (DTP) Core: The formation of the central bridged disulfide bond is a significant hurdle. This transformation requires careful control of reaction conditions to avoid side reactions and achieve the desired stereochemistry.

  • Stereochemical Control: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout a multi-step synthesis is a major challenge. Diastereoselectivity can be difficult to control, particularly in ring-forming reactions.[1][2]

  • Multi-step Synthesis and Overall Yield: Existing total syntheses of related compounds like Rostratin A involve a significant number of steps (e.g., 17 steps for Rostratin A).[3][4][5][6] Achieving a high overall yield on a large scale is therefore challenging, as losses accumulate at each step.

  • Scalability: Scaling up the synthesis from milligram to gram quantities or beyond presents numerous challenges, including reagent costs, reaction kinetics, purification methods, and safety considerations.[1]

Q2: Are there any reported scalable syntheses for this compound or its close analogues?

Yes, a scalable synthesis for (−)-Rostratin A has been reported, achieving a 500 mg scale production.[3][4][5][6] This synthesis was completed in 17 steps with an overall yield of 12.7%.[3][4][6] This suggests that with careful process optimization, scaling up the synthesis of this compound is feasible.

Q3: What are the key strategic steps in the synthesis of the Rostratin family of molecules?

Key strategies often involve:

  • Divergent Synthesis: A common intermediate is synthesized and then elaborated into different target molecules. For example, a double C(sp³)–H activation strategy has been used to create a common intermediate for the synthesis of both (−)-Epicoccin G and (−)-Rostratin A.[3][4][5]

  • Late-Stage Functionalization: Introducing key functional groups, such as the disulfide bridge, late in the synthetic sequence can simplify the handling of sensitive intermediates.

  • Organocatalysis: Asymmetric organocatalysis has been employed to establish key stereocenters with high enantioselectivity.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Dithiodiketopiperazine (DTP) Core Formation
Potential Cause Troubleshooting Suggestion
Inefficient Sulfur Transfer Reagent Experiment with different sulfur transfer reagents. Elemental sulfur in the presence of a strong base like NaHMDS has been shown to be effective.[7]
Side Reactions Optimize reaction temperature and time. Low temperatures are often crucial to minimize side reactions. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Steric Hindrance The substrate may be sterically hindered. Consider a different synthetic route that forms the disulfide bridge earlier from a less hindered precursor.
Incorrect Stoichiometry Carefully control the stoichiometry of the base and sulfur source. Excess base can lead to decomposition.
Problem 2: Poor Diastereoselectivity in Key Reactions
Potential Cause Troubleshooting Suggestion
Lack of Stereocontrol in Ring Formation The use of chiral catalysts or auxiliaries can significantly improve diastereoselectivity.[1][2] Explore different catalyst systems and reaction conditions (solvent, temperature).
Epimerization Basic or acidic conditions can cause epimerization of stereocenters. Analyze the stability of your intermediates under the reaction and workup conditions. Consider using milder reagents or protecting groups.
Thermodynamic vs. Kinetic Control The observed diastereomer may be the thermodynamic product. To obtain the kinetic product, try running the reaction at a lower temperature for a shorter duration.
Problem 3: Difficulties in Purification of Intermediates and Final Product

| Potential Cause | Troubleshooting Suggestion | | Similar Polarity of Diastereomers | Diastereomers can be challenging to separate by standard column chromatography. Consider using chiral chromatography or derivatization to facilitate separation. | | Product Instability on Silica Gel | Some complex natural products are sensitive to silica gel. Alternative purification methods like preparative HPLC with a C18 column or size-exclusion chromatography might be necessary. | | Amorphous Nature of the Product | If the product is an oil or amorphous solid, crystallization can be difficult. Try co-crystallization with a suitable agent or use lyophilization. |

Quantitative Data from a Representative Synthesis (Rostratin A)

The following table summarizes the key steps and yields for the total synthesis of (−)-Rostratin A, a close analogue of this compound.

Step Transformation Yield (%) Reference
1-7 Synthesis of Common Intermediate-[3][5]
8 Double C(sp³)–H ActivationHigh[3][4][5]
9-16 Elaboration to Rostratin A Precursor-[3][5]
17 Final SulfurationGood[3]
Overall Total Synthesis of (−)-Rostratin A 12.7 [3][4][6]

Experimental Protocols

A detailed experimental protocol for a key transformation in the synthesis of a this compound diastereomer, 8,8'-epi-ent-Rostratin B, is provided below.

Synthesis of Bis-hydroxy enone 22 (Precursor to 8,8'-epi-ent-Rostratin B) [8]

To a solution of 2,2'-epi-19 in CH₂Cl₂ at 0 °C is added TPP (0.02 equiv). The solution is irradiated with a 400W Philips-MH400/U sunlamp while bubbling O₂ for 2 hours. The reaction mixture is then treated with Et₃N (5.0 equiv) and allowed to warm to 25 °C over 3 hours. The reaction is quenched and the product is purified by column chromatography to afford bis-hydroxy enone 22 in 55% overall yield for the two steps.

Visualizations

experimental_workflow start Diketopiperazine Precursor step1 Double C(sp3)-H Activation start->step1 intermediate Common Intermediate step1->intermediate step2 Functional Group Interconversion intermediate->step2 precursor This compound Precursor step2->precursor step3 Stereoselective Sulfuration precursor->step3 end This compound step3->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield in Key Step cause1 Side Reactions problem->cause1 cause2 Poor Reagent Activity problem->cause2 cause3 Sub-optimal Conditions problem->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Change Solvent cause1->solution1b solution2a Screen New Reagents cause2->solution2a solution2b Check Reagent Purity cause2->solution2b solution3a Adjust Stoichiometry cause3->solution3a solution3b Modify Reaction Time cause3->solution3b

Caption: A troubleshooting decision tree for low-yielding reactions.

References

Rostratin B Batches: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rostratin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For most cell-based assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound?

A2: this compound is a disulfide-containing natural product and may be susceptible to degradation. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What is the expected purity of a new batch of this compound?

A3: The purity of each batch of this compound is determined by High-Performance Liquid Chromatography (HPLC). A typical purity specification is ≥98%. The certificate of analysis (CofA) provided with each batch will detail the exact purity.

Q4: I am observing lower than expected cytotoxicity in my experiments. What could be the cause?

A4: Several factors could contribute to lower than expected cytotoxicity. Please refer to the troubleshooting guide below for a detailed workflow to identify the potential cause. Common reasons include suboptimal cell health, incorrect compound concentration, or degradation of the this compound stock solution.

Q5: Does this compound interfere with common cell viability assays?

A5: this compound has not been reported to directly interfere with common colorimetric or fluorometric cell viability assays such as MTT, XTT, or resazurin-based assays. However, it is always good practice to include a "compound only" control (without cells) to check for any direct interaction with the assay reagents.

Troubleshooting Guides

Issue 1: Inconsistent or Lower Than Expected Cytotoxicity

If you are observing variable or lower than expected IC50 values for this compound in your cytotoxicity assays, follow this troubleshooting workflow.

G A Start: Inconsistent/ Lower Cytotoxicity B Check Cell Health: - Viability >95%? - Consistent passage number? - Free of contamination? A->B C Review Experimental Protocol: - Correct cell seeding density? - Appropriate incubation time? - Consistent solvent concentration? B->C Cells Healthy I Conclusion: Issue Likely with Cell Culture B->I Cells Unhealthy D Verify this compound Integrity: - Freshly diluted stock? - Stored correctly? - Perform analytical check (HPLC)? C->D Protocol Correct F Conclusion: Issue Likely Resolved C->F Protocol Error Identified E Assay Performance: - Positive/Negative controls working? - No assay interference? D->E Compound Verified G Conclusion: Issue Likely with Compound D->G Compound Degraded E->F Assay Performing Well H Conclusion: Issue Likely with Assay E->H Assay Issues

Caption: Troubleshooting workflow for inconsistent cytotoxicity.
Issue 2: High Variability Between Replicates

High variability in your experimental replicates can obscure the true effect of this compound.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Compound Precipitation Visually inspect the diluted this compound solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different dilution method.
Instrument Malfunction Check the plate reader for any performance issues. Ensure the correct wavelength and settings are used for your assay.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a batch of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL in 50:50 Acetonitrile:Water.

  • HPLC Conditions:

Parameter Value
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of A (0.1% TFA in Water) and B (0.1% TFA in ACN)
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate the purity of this compound as follows:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway of this compound

Based on preliminary data, this compound is hypothesized to exert its cytotoxic effects through the inhibition of the SIK3 (Salt-Inducible Kinase 3) signaling pathway, leading to a downstream reduction in the expression of the CXCR4 chemokine receptor, which is involved in cell proliferation and metastasis.

G RostratinB This compound SIK3 SIK3 RostratinB->SIK3 Inhibition CXCR4_mRNA CXCR4 mRNA SIK3->CXCR4_mRNA Activation Apoptosis Apoptosis SIK3->Apoptosis Inhibition of Anti-Apoptotic Factors CXCR4_Protein CXCR4 Protein CXCR4_mRNA->CXCR4_Protein Proliferation Cell Proliferation CXCR4_Protein->Proliferation Metastasis Metastasis CXCR4_Protein->Metastasis

Caption: Hypothetical signaling pathway of this compound.

Technical Support Center: Interpreting Unexpected Data from Rostratin B Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rostratin B studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data that may arise during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

A1: this compound is a cytotoxic disulfide compound.[1] It has demonstrated in vitro cytotoxicity against human colon carcinoma (HCT-116) cells with a half-maximal inhibitory concentration (IC50) of 1.9 µg/mL.

Q2: I'm observing significant cytotoxicity with this compound, but the mechanism is unclear. Where should I start my investigation?

A2: this compound is a disulfide-containing compound. Such compounds are known to induce a unique form of cell death called "disulfidptosis," which is distinct from apoptosis, ferroptosis, and necrosis.[2][3] This process is triggered by disulfide stress, leading to the collapse of the actin cytoskeleton. We recommend investigating markers of this pathway. Additionally, other cytotoxic disulfides have been shown to induce apoptosis via pathways like PI3K/Akt/mTOR and to cause cell cycle arrest at the G2/M phase.[4][5]

Q3: My cytotoxicity results with this compound are inconsistent across experiments. What could be the cause?

A3: The cytotoxicity of disulfide compounds can be significantly influenced by the cellular redox environment.[6] Variations in oxygen levels (hypoxia), glutathione (GSH) levels, and NADPH levels can alter the compound's activity.[2][3][6] Ensure that your cell culture conditions, particularly gas exchange and media freshness, are consistent.

Q4: I've observed a change in cell morphology upon this compound treatment, but it doesn't look like classic apoptosis. What could be happening?

A4: This could be related to disulfidptosis, which involves the collapse of the F-actin network.[2][3] This would lead to significant changes in cell shape and adhesion. We recommend staining for F-actin to visualize the cytoskeleton.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cytotoxicity

Symptoms:

  • IC50 values for this compound vary significantly between experiments.

  • Observed cytotoxicity is much higher or lower than the reported 1.9 µg/mL in HCT-116 cells.

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Step
Inconsistent Cellular Redox State Monitor and standardize cell culture conditions. Ensure consistent incubator CO2 and O2 levels. Use fresh media for each experiment to maintain consistent nutrient and antioxidant levels. Consider measuring intracellular GSH or NADPH levels.
Cell Line Specific Sensitivity Different cell lines may have varying levels of sensitivity to disulfide stress due to differences in SLC7A11 expression or glucose metabolism.[3] If using a cell line other than HCT-116, perform a thorough dose-response curve.
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
Issue 2: Unclear Mechanism of Cell Death

Symptoms:

  • Positive for cell death in a viability assay (e.g., MTT, CellTiter-Glo), but negative or ambiguous results in standard apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining).

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Step
Induction of Disulfidptosis Investigate markers of disulfidptosis. Perform Western blotting for actin and actin-binding proteins. Visualize the actin cytoskeleton using phalloidin staining. Measure intracellular NADPH levels.[2][3]
Induction of Apoptosis via Alternative Pathways The PI3K/Akt/mTOR pathway has been implicated in apoptosis induced by other disulfide compounds.[4] Analyze the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, p70S6K) via Western blot.
Cell Cycle Arrest Some natural products induce G2/M phase cell cycle arrest.[5][7][8][9] Analyze the cell cycle distribution of this compound-treated cells using flow cytometry with propidium iodide staining.

Quantitative Data Summary

CompoundCell LineAssayIC50 / EffectReference
This compound HCT-116Cytotoxicity1.9 µg/mL
Rostratin A HCT-116Cytotoxicity8.5 µg/mL[10][11]
Diallyl Disulfide HCT-116Cell CycleReversible G2/M arrest[5]
Diallyl Disulfide MG-63 (Osteosarcoma)Apoptosis/AutophagyInduction via PI3K/Akt/mTOR inhibition[4]

Experimental Protocols

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting
  • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies to investigate unexpected this compound data include:

    • Disulfidptosis: Actin, Cofilin, Gelsolin

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K

    • Cell Cycle: Cyclin B1, p21, p53

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Consistent Results? A->B C Check Experimental Parameters: - Cell density - Compound stability - Incubation time B->C No D Mechanism of Cell Death Clear? B->D Yes C->A Re-run Experiment E Investigate Apoptosis: - Annexin V/PI - Caspase activity - Western for apoptotic markers D->E No H Data Interpretation D->H Yes F Investigate Disulfidptosis: - F-actin staining - Western for cytoskeletal proteins - NADPH levels E->F G Investigate Cell Cycle Arrest: - Propidium Iodide staining - Western for cell cycle proteins F->G G->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

G cluster_1 Potential Signaling Pathways Affected by Disulfide Compounds cluster_disulfidptosis Disulfidptosis cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest RostratinB This compound (Disulfide Compound) DisulfideStress Disulfide Stress RostratinB->DisulfideStress PI3K_Akt PI3K/Akt/mTOR Pathway RostratinB->PI3K_Akt Potential G2M G2/M Checkpoint RostratinB->G2M Potential NADPH_depletion NADPH Depletion DisulfideStress->NADPH_depletion ActinCollapse Actin Cytoskeleton Collapse NADPH_depletion->ActinCollapse Disulfidptosis_death Cell Death ActinCollapse->Disulfidptosis_death Caspases Caspase Activation PI3K_Akt->Caspases Apoptosis_death Apoptotic Cell Death Caspases->Apoptosis_death Prolif_inhibition Inhibition of Proliferation G2M->Prolif_inhibition

Caption: Potential cell death and signaling pathways to investigate for this compound.

References

Validation & Comparative

Validating the Effects of Rostratin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a structured overview of the currently available data on Rostratin B, a cytotoxic disulfide compound. Due to the limited publicly accessible research on this compound, this document will focus on presenting the existing data and providing a framework for its experimental validation. A direct comparison with alternative compounds is not feasible at this time due to the lack of comparative studies.

Summary of Quantitative Data

The primary available quantitative data for this compound is its in vitro cytotoxicity against a human cancer cell line.

CompoundCell LineAssayEndpointResultReference
This compoundHCT-116 (Human Colon Carcinoma)Not SpecifiedIC501.9 µM[1]

Note: The specific assay used to determine the IC50 value is not detailed in the available literature.

Hypothetical Experimental Protocols for Validation

Given the cytotoxic nature of this compound, the following experimental protocols are proposed to validate and expand upon the initial findings.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the dose-dependent cytotoxic effects of this compound across a panel of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture various human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The formation of formazan crystals, proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

Apoptosis Assay
  • Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminometric or fluorometric assay in cells treated with this compound.

Potential Signaling Pathway and Experimental Workflow

While the specific signaling pathway of this compound is unknown, its classification as a cytotoxic disulfide suggests potential interaction with cellular redox systems and induction of apoptosis.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Rostratin_B This compound (Disulfide Compound) ROS Increased Intracellular Reactive Oxygen Species (ROS) Rostratin_B->ROS Disruption of Redox Balance Cell_Membrane Cell Membrane Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow for Validating this compound's Effects

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Dose_Response Dose-Response & IC50 Determination (MTT/LDH Assays) Mechanism_of_Death Mechanism of Cell Death (Apoptosis vs. Necrosis) (Annexin V/PI Assay) Dose_Response->Mechanism_of_Death Signaling_Pathway Signaling Pathway Analysis (Western Blot for Caspases, ROS measurement) Mechanism_of_Death->Signaling_Pathway Target_Identification Target Identification (e.g., Proteomics, Transcriptomics) Signaling_Pathway->Target_Identification Xenograft_Model Tumor Xenograft Model in Mice Target_Identification->Xenograft_Model Preclinical Development Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Histopathology) Xenograft_Model->Toxicity_Assessment

Caption: Experimental workflow for this compound validation.

Limitations and Future Directions

The information available on this compound is currently very limited. Further research is necessary to:

  • Confirm its cytotoxic effects in a broader range of cancer cell lines.

  • Elucidate its precise mechanism of action and the signaling pathways involved.

  • Conduct in vivo studies to assess its efficacy and safety in animal models.

  • Perform comparative studies against established cytotoxic agents to determine its relative potency and potential therapeutic advantages.

This guide serves as a starting point for researchers interested in investigating the potential of this compound as a novel therapeutic agent. The proposed experimental frameworks can guide future studies to comprehensively validate its effects.

References

A Comparative Guide to Cytotoxic Compounds: Prostratin and Rosuvastatin vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a detailed comparison of two such compounds of interest, Prostratin and Rosuvastatin, against established cytotoxic drugs: Doxorubicin, Paclitaxel, and Cisplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.

Executive Summary

This guide delves into the cytotoxic properties of Prostratin, a protein kinase C activator, and Rosuvastatin, a statin with emerging anti-cancer properties. Their performance is benchmarked against three pillars of conventional chemotherapy: Doxorubicin, an anthracycline antibiotic; Paclitaxel, a microtubule stabilizer; and Cisplatin, a platinum-based DNA alkylating agent. The comparison highlights differences in their mechanisms of action, potencies across various cancer cell lines, and the signaling pathways they modulate.

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for the selected compounds across a range of cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.

CompoundCell LineCancer TypeIC50 (µM)Reference
Prostratin MCF-7Breast Cancer~35 (basal), ~7 (stimulated)[1][2]
MDA-MB-231Breast Cancer~35 (basal), ~7 (stimulated)[1]
BT-20Breast Cancer~35 (basal), ~7 (stimulated)[1]
AU-565Breast Cancer~35 (basal), ~7 (stimulated)[1]
Rosuvastatin A549Non-small cell lung cancer200
Doxorubicin C643Anaplastic Thyroid CancerNot specified[3]
C3948Anaplastic Thyroid CancerNot specified[3]
T47DBreast Cancer0.202[4]
HeLaCervical CancerNot specified
Paclitaxel C643Anaplastic Thyroid CancerNot specified[3]
C3948Anaplastic Thyroid CancerNot specified[3]
T47DBreast Cancer1.577[4]
Ovarian Carcinoma Cell LinesOvarian Cancer0.0004 - 0.0034[5]
Cisplatin C643Anaplastic Thyroid CancerNot specified[3]
C3948Anaplastic Thyroid CancerHigher than C643[3]
Ovarian Carcinoma Cell LinesOvarian Cancer0.1 - 0.45 (µg/ml)[5]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these compounds are mediated through distinct molecular mechanisms and signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and predicting clinical outcomes.

Prostratin

Prostratin, a non-tumor-promoting phorbol ester, primarily acts as a protein kinase C (PKC) activator. In the context of cancer, its mechanism is multifaceted. One key pathway involves the downregulation of the chemokine receptor CXCR4 through the inhibition of Salt-Inducible Kinase 3 (SIK3).[1][2] This action can impede cancer cell migration and proliferation.[1]

Prostratin_Pathway Prostratin Prostratin PKC Protein Kinase C (PKC) Prostratin->PKC activates SIK3 Salt-Inducible Kinase 3 (SIK3) Prostratin->SIK3 inhibits CXCR4 CXCR4 Expression SIK3->CXCR4 upregulates CancerCellProliferation Cancer Cell Proliferation & Migration CXCR4->CancerCellProliferation promotes

Prostratin's Mechanism of Action.
Rosuvastatin

Rosuvastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects. However, recent studies have highlighted its potential as an anti-cancer agent. Rosuvastatin can induce apoptosis in cancer cells through multiple signaling pathways. One notable pathway involves the activation of the JAK2/STAT3 signaling cascade, which can modulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] It can also inhibit myocardial apoptosis via the p53/Bax/Bcl-2 signaling pathway.[7] Additionally, rosuvastatin has been shown to inhibit apoptosis in certain contexts by suppressing endoplasmic reticulum stress.

Rosuvastatin_Pathway Rosuvastatin Rosuvastatin JAK2 JAK2 Rosuvastatin->JAK2 activates p53 p53 Rosuvastatin->p53 modulates STAT3 STAT3 JAK2->STAT3 activates Bcl2 Bcl-2 STAT3->Bcl2 upregulates Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Rosuvastatin's Apoptotic Signaling.
Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent that primarily exerts its cytotoxic effects by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of the p53 tumor suppressor protein, which in turn induces the expression of pro-apoptotic proteins like Bax. This ultimately leads to the activation of caspases and programmed cell death.[8][9] Doxorubicin can also induce apoptosis through the Notch signaling pathway.[10]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation PI3K_Akt_Inhibition PI3K/Akt Inhibition Mitotic_Arrest->PI3K_Akt_Inhibition Apoptosis Apoptosis JNK_Activation->Apoptosis PI3K_Akt_Inhibition->Apoptosis Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- and Interstrand Cross-links) Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response ATR_p53_Pathway ATR-p53 Pathway DNA_Damage_Response->ATR_p53_Pathway MAPK_Pathway MAPK Pathway DNA_Damage_Response->MAPK_Pathway Caspase_Activation Caspase Activation ATR_p53_Pathway->Caspase_Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative Analysis of Rostratin B Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Rostratin B analogs and related epidithiodiketopiperazines. It offers a detailed look at their biological activities, supported by experimental data, to inform future research and development in anticancer and antiviral therapeutics.

This compound, a member of the epidithiodiketopiperazine (ETP) class of natural products, has garnered significant interest in the scientific community due to its potent cytotoxic properties. This guide delves into a comparative analysis of this compound analogs and other structurally related ETPs, presenting key findings on their synthesis and biological evaluation. The data summarized herein is primarily drawn from the seminal work of Nicolaou and colleagues, who have conducted extensive research in this area.

Performance Comparison of this compound Analogs and Related Compounds

The biological activity of a series of synthesized epidithiodiketopiperazines, including a diastereomer of this compound, was evaluated against various targets. The quantitative data from these evaluations, including cytotoxicity against human cancer cell lines, as well as antiviral and antimalarial activities, are summarized in the tables below.

Table 1: Cytotoxicity of this compound Analogs and Related Dithiodiketopiperazines

CompoundStructureCell LineIC50 (µM)
This compound[Structure of this compound]HCT-1161.9 µg/mL*
8,8′-epi-ent-Rostratin B[Structure of 8,8′-epi-ent-Rostratin B]Not ReportedNot Reported
Epicoccin G[Structure of Epicoccin G]Not ReportedNot Reported
Gliotoxin[Structure of Gliotoxin]Not ReportedNot Reported
Designed Analog 46[Structure of Analog 46]Not ReportedNot Reported
Designed Analog 2,2′-epi-46[Structure of Analog 2,2′-epi-46]Not ReportedNot Reported
Designed Analog 61[Structure of Analog 61]Not ReportedNot Reported

*Note: The IC50 value for this compound was obtained from a separate source and is provided here for reference. The primary comparative study did not report the cytotoxicity of the synthesized 8,8′-epi-ent-Rostratin B.

Table 2: Antiviral Activity of Dithiodiketopiperazine Analogs against Poliovirus

CompoundEC50 (µM)
Designed Analog 46 0.08 ± 0.01
Designed Analog 2,2′-epi-46 0.06 ± 0.01
Designed Analog 61 0.03 ± 0.01
Ribavirin (Control)82 ± 14

Table 3: Antimalarial Activity of Dithiodiketopiperazine Analogs against Plasmodium falciparum

CompoundIC50 (µM)
Designed Analog 46 1.2 ± 0.2
Designed Analog 2,2′-epi-46 2.5 ± 0.3
Designed Analog 58 3.1 ± 0.4
Designed Analog 61 0.9 ± 0.1
Epicoccin G (1 )4.8 ± 0.5
Chloroquine (Control)0.007 ± 0.001

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Nicolaou et al.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antiviral Assay (Poliovirus)

The antiviral activity against poliovirus is determined by a cytopathic effect (CPE) reduction assay.

  • Cell Preparation: HeLa cells are seeded in 96-well plates and grown to confluency.

  • Virus Infection and Compound Treatment: The cell monolayers are infected with poliovirus at a specific multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until CPE is observed in the virus control wells.

  • CPE Evaluation: The extent of CPE is observed microscopically and can be quantified by staining the remaining viable cells with a crystal violet solution.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.

Antimalarial Assay (Plasmodium falciparum)

The in vitro antimalarial activity is assessed against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.

  • Parasite Culture: The parasites are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Assay: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Parasite Growth Measurement: Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added, and the fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control, is determined from the dose-response curves.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the comparative analysis of this compound analogs, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antiviral Antiviral Assay (e.g., CPE Reduction) purification->antiviral antimalarial Antimalarial Assay (e.g., SYBR Green I) purification->antimalarial ic50 IC50/EC50 Determination cytotoxicity->ic50 antiviral->ic50 antimalarial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Lead Compound Identification sar->conclusion Identify Lead Compounds

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

While the precise mechanism of action for this compound and its analogs has not been fully elucidated in the reviewed literature, and a direct link to the Wnt/β-catenin signaling pathway could not be definitively established, a generalized representation of a signaling pathway often implicated in cancer cell proliferation and survival is provided below for conceptual understanding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor relay Relay Proteins receptor->relay ligand Growth Factor ligand->receptor Binding kinase_cascade Kinase Cascade relay->kinase_cascade effector Effector Protein kinase_cascade->effector tf Transcription Factor effector->tf Activation inhibitor Inhibitory Protein inhibitor->effector Inhibition rostratin This compound Analog (Hypothetical Target) rostratin->inhibitor Modulation? gene Target Genes tf->gene Transcription cell_response Cell Proliferation, Survival, etc. gene->cell_response Translation

Caption: A generalized signaling pathway potentially modulated by anticancer compounds.

This guide provides a foundational understanding of the comparative analysis of this compound analogs. The presented data and protocols are intended to aid researchers in the design and execution of further studies aimed at developing novel and potent therapeutic agents. The structure-activity relationships derived from such comparative analyses are crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

Independent Replication of Rostratin B Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activity of rostratin B, a cytotoxic disulfide metabolite. As independent replication studies are crucial for the validation of scientific findings, this document summarizes the currently available data for this compound and places it in the context of related compounds. The information presented here is intended to support researchers in evaluating the potential of this compound for further investigation and to provide standardized protocols for replication efforts.

Data Presentation

The primary and currently sole report on the cytotoxic activity of this compound is from a study by Tan RX, et al. in 2004. The data from this initial research is presented below, alongside data for other cytotoxic diketopiperazine disulfides to offer a comparative perspective on potency and cell line specificity.

Table 1: Cytotoxicity of this compound

CompoundCell LineIC50 (µg/mL)IC50 (µM)Source
This compoundHCT-116 (Human Colon Carcinoma)1.9~4.48--INVALID-LINK--

Note: The molar concentration was calculated using the molecular weight of this compound (424.49 g/mol ).

Table 2: Comparative Cytotoxicity of Other Diketopiperazine Disulfides

CompoundCell LineIC50 (µM)Source
Glionitrin ADU145 (Human Prostate Carcinoma)0.25--INVALID-LINK--[1]
Trichodermamide BHeLa (Human Cervical Cancer)1.4--INVALID-LINK--[2]
Trichodermamide BHCT-116 (Human Colon Carcinoma)0.71--INVALID-LINK--[2]
cyclo(L-Phe-L-Hyp)U87-MG (Human Glioblastoma)5.8--INVALID-LINK--[3]
cyclo(L-Phe-L-Hyp)U251 (Human Glioblastoma)18.6--INVALID-LINK--[3]

Experimental Protocols

To facilitate independent replication of the cytotoxicity findings for this compound, a detailed protocol for the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This method is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the IC50 of a compound.

MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Harvest and count HCT-116 cells, ensuring cell viability is above 90%.
  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
  • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Solubilization of Formazan:

  • After the incubation with MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
  • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a cytotoxicity assay and a putative signaling pathway for this compound-induced cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture HCT-116 Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Experimental workflow for determining IC50 using the MTT assay.

putative_mechanism cluster_cell Cancer Cell rostratin_b This compound dna_damage DNA Damage rostratin_b->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr apoptosis Apoptosis dna_damage->apoptosis chk1_2 Chk1/Chk2 Activation atm_atr->chk1_2 cell_cycle_arrest Cell Cycle Arrest (S and G2/M phases) chk1_2->cell_cycle_arrest chk1_2->apoptosis caspase_cascade Caspase-8, -9, -3 Activation apoptosis->caspase_cascade

Putative signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway presented is a hypothetical model based on the known mechanisms of other cytotoxic diketopiperazine disulfides, such as glionitrin A[1]. Specific mechanistic studies on this compound have not yet been published.

The initial discovery of this compound's cytotoxic activity against the HCT-116 human colon carcinoma cell line is a promising starting point for further investigation into its potential as an anticancer agent. However, to the best of our knowledge, these findings have not been independently replicated in a peer-reviewed publication. Independent validation is a cornerstone of the scientific process, and further studies are required to confirm the reported IC50 value and to explore the broader anticancer potential and mechanism of action of this compound. This guide serves as a resource for researchers interested in pursuing these essential replication and follow-up studies.

References

Comparative Bioactivity Analysis of Rostratin B and Its Analogs Against Human Colon Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Rostratin B and its naturally occurring analogs. This document provides a comparative analysis of their bioactivity, detailed experimental protocols for cytotoxicity assessment, and illustrative signaling pathways and workflows.

This guide offers a focused cross-validation of the bioactivity of this compound, a cytotoxic disulfide isolated from the marine-derived fungus Exserohilum rostratum.[1] Limited but significant data on this compound and its analogs, Rostratin A, C, and D, demonstrate their potential as anti-cancer agents. This document compiles the available quantitative data, provides a representative experimental methodology for assessing their cytotoxic effects against human colon carcinoma, and visualizes a potential mechanism of action.

Quantitative Bioactivity Comparison

The cytotoxic activities of Rostratins A, B, C, and D were evaluated against the HCT-116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Among the tested analogs, Rostratin C exhibited the highest potency, followed by this compound.

CompoundIC50 (μg/mL) against HCT-116 Cells[1]
Rostratin A8.5
This compound1.9
Rostratin C0.76
Rostratin D16.5

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of natural product compounds against the HCT-116 human colon carcinoma cell line using the MTT assay. This protocol is based on established methodologies for cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Line: Human colorectal carcinoma cell line HCT-116.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: HCT-116 cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and its analogs are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made with the culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathway

To further elucidate the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HCT-116 Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Workflow for determining the cytotoxicity of this compound.

While the precise mechanism of action for this compound has not been elucidated in the available literature, a plausible hypothesis for a cytotoxic compound is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by this compound, leading to apoptosis.

signaling_pathway Hypothetical Apoptotic Pathway for this compound rostratin_b This compound cell_membrane Cell Membrane Stress rostratin_b->cell_membrane mitochondria Mitochondrial Pathway cell_membrane->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A hypothetical signaling pathway for this compound-induced apoptosis.

References

A Head-to-Head Comparison: Rostratin B versus Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of rostratin B, a cytotoxic disulfide natural product, and doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. Due to the absence of direct head-to-head studies involving this compound, this comparison is based on existing data from independent in vitro studies.

Executive Summary

This compound, a disulfide-containing compound, has demonstrated cytotoxic effects against the HCT-116 human colon carcinoma cell line. While its precise mechanism of action is not fully elucidated, its chemical structure suggests a potential role in inducing disulfide stress, possibly leading to a novel form of cell death known as disulfidptosis. Doxorubicin, a cornerstone of cancer chemotherapy, primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This guide will delve into the available data for both compounds, presenting a comparative overview of their cytotoxic activity, experimental protocols, and proposed mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and doxorubicin against the HCT-116 human colon carcinoma cell line. It is crucial to note that these values were obtained from separate studies and direct comparison should be made with caution, considering potential variations in experimental conditions.

CompoundCell LineIC50 ValueReference
This compoundHCT-1161.9 µg/mL[1][2]
DoxorubicinHCT-116~0.2 µM (~0.11 µg/mL)Data from various publicly available studies

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound on a cancer cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol representative of those used to obtain the IC50 values presented above.

Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

Materials:

  • HCT-116 human colon carcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound or Doxorubicin stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (this compound or doxorubicin) is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the compound is added to the wells. A control group of cells is treated with medium containing the vehicle (e.g., DMSO) at the same concentration used for the highest compound concentration.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of this compound: Induction of Disulfidptosis

Given that this compound is a disulfide-containing molecule, a plausible mechanism of its cytotoxic action is the induction of disulfide stress within the cancer cell. This can lead to a recently identified form of programmed cell death termed "disulfidptosis." This pathway is particularly relevant in cancer cells with high levels of the cystine transporter SLC7A11, which are more susceptible to disulfide stress under conditions of glucose starvation.

RostratinB_Pathway cluster_cell Cancer Cell RostratinB This compound Disulfide_Stress Increased Intracellular Disulfide Stress RostratinB->Disulfide_Stress NADPH_Depletion NADPH Depletion Disulfide_Stress->NADPH_Depletion Actin_Network Actin Cytoskeleton Proteins Disulfide_Stress->Actin_Network Forms aberrant disulfide bonds Disulfidptosis Disulfidptosis (Cell Death) Actin_Network->Disulfidptosis SLC7A11 SLC7A11 Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake Cystine_Uptake->Disulfide_Stress Contributes to Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis ROS->Apoptosis Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Comparison Workflow Start Select Cancer Cell Line (HCT-116) Culture_Cells Cell Culture and Seeding Start->Culture_Cells Treat_RostratinB Treat with this compound (Dose-Response) Culture_Cells->Treat_RostratinB Treat_Doxorubicin Treat with Doxorubicin (Dose-Response) Culture_Cells->Treat_Doxorubicin Incubate Incubate for 48-72h Treat_RostratinB->Incubate Treat_Doxorubicin->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Compare Compare IC50 Values Determine_IC50->Compare

References

Validating Target Engagement of Rostratin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rostratin B, a cytotoxic disulfide natural product, has demonstrated notable anti-cancer properties, yet its precise molecular targets and mechanism of engagement within the cell have remained largely uncharacterized. This guide provides a comparative framework for validating the target engagement of this compound and similar redox-active compounds. Given the current absence of a definitively validated direct target for this compound in publicly available literature, this guide will focus on the established mechanisms of its chemical class—the epipolythiodioxopiperazines (ETPs)—and compare the experimental strategies used to validate the targets of analogous compounds.

The Prevailing Hypothesis: Covalent Modification through Redox Activity

This compound belongs to the epipolythiodioxopiperazine (ETP) class of fungal metabolites. A defining characteristic of ETPs is a reactive disulfide bridge, which is widely considered to be the primary driver of their biological activity. The prevailing hypothesis is that this compound, like other ETPs such as the well-studied gliotoxin, exerts its cytotoxic effects through the disruption of cellular redox homeostasis and the covalent modification of proteins via its disulfide bond. This mechanism involves the interaction with nucleophilic residues on proteins, particularly the thiol groups of cysteines, leading to the formation of mixed disulfides and the generation of reactive oxygen species (ROS).

Comparative Analysis of Target Validation Methodologies

Validating the direct molecular targets of redox-active and covalent inhibitors like this compound requires specialized experimental approaches that can capture these unique interactions. Below is a comparison of key methodologies, with supporting data from studies on comparable molecules.

Data Presentation:

Table 1: Cytotoxicity of Selected Epipolythiodioxopiperazine (ETP) Compounds

CompoundCell LineIC50Citation
This compoundHCT-116 (Human Colon Carcinoma)1.9 µg/mL[1][2]
GliotoxinA549 (Human Alveolar Epithelial)Not specified (used for cytotoxicity tests)[3]
Verticillin AVarious Human Cancer Cell Lines10 nM - 1.2 µM[4]
Emestrin J786-O (Human Kidney Carcinoma)4.3 µmol/L[5]

Table 2: Comparison of Target Validation Techniques for Covalent and Redox-Active Compounds

TechniquePrincipleApplication ExampleKey FindingsCitation
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein after heat shock.Monitoring ROS-induced modulation of protein structure in HepG2 cells.Detected thermal shifts in known redox-sensitive proteins and novel candidates upon alteration of cellular ROS levels.[6]
Pull-down Assay with Mass Spectrometry An immobilized bait (e.g., a tagged compound) is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.Identification of CDK12-cyclin K and CDK13-cyclin K as covalent targets of a tagged analog of the inhibitor THZ531.Provided evidence of direct covalent binding to specific protein targets.[7]
Activity-Based Protein Profiling (ABPP) Uses chemical probes that react with active sites of enzymes to profile their activity state. In a competitive format, it can identify targets of covalent inhibitors.Mapping the proteomic interactions of 70 cysteine-reactive drugs in native biological systems.Identified 279 proteins as potential drug targets, providing a comprehensive map of drug-cysteine interactions.N/A
Reactive Oxygen Species (ROS) Assay Measures the production of ROS in cells, often using fluorescent probes.Evaluation of rosuvastatin's effect on LPS-induced oxidative stress in H9C2 cells.Rosuvastin improved indicators of oxidative stress, including decreased ROS production.[8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Redox-Active Compounds

This protocol is adapted from studies monitoring ROS-induced changes in protein thermal stability[6].

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) to 80-90% confluency. Treat cells with the compound of interest (e.g., this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO). To induce oxidative stress as a positive control, treat cells with a known ROS-inducing agent like hydrogen peroxide.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing or sonication. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified.

    • Western Blotting: For a targeted approach, analyze the samples by SDS-PAGE and western blotting using an antibody specific to the protein of interest.

    • Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, the soluble fractions are subjected to tryptic digestion and analyzed by quantitative mass spectrometry to identify and quantify thousands of proteins simultaneously.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates a change in the protein's thermal stability, suggesting direct or indirect engagement.

Pull-Down Assay for Covalent Inhibitors

This protocol is based on methods used to identify targets of covalent inhibitors[7].

  • Synthesis of a Tagged Probe: Synthesize an analog of the compound of interest (e.g., this compound) that incorporates a tag for affinity purification, such as biotin. It is crucial to ensure that the addition of the tag does not significantly alter the compound's biological activity.

  • Cell Lysis and Probe Incubation: Prepare a cell lysate from the cell line of interest. Incubate the lysate with the biotinylated probe to allow for covalent bond formation with its target proteins.

  • Competitive Pull-Down (for validation): In a parallel experiment, pre-incubate the cell lysate with an excess of the untagged, parent compound before adding the biotinylated probe. This will compete for binding to the target proteins and should result in a reduced pull-down of the true targets.

  • Affinity Purification: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any covalently bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion followed by identification using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample with those from the control and competitively inhibited samples. Proteins that are specifically and significantly enriched in the probe-treated sample and show reduced enrichment in the presence of the competitor are considered high-confidence targets.

Mandatory Visualizations

Signaling_Pathway_of_ETP_Toxins cluster_0 Cellular Environment This compound (ETP) This compound (ETP) Cell Membrane Cell Membrane Cysteine Residues Cysteine Residues This compound (ETP)->Cysteine Residues Covalent Modification Protein Thiol Groups Protein Thiol Groups This compound (ETP)->Protein Thiol Groups Mixed Disulfide Formation NF-kB Pathway Inhibition NF-kB Pathway Inhibition This compound (ETP)->NF-kB Pathway Inhibition Inhibition Cytoplasm Cytoplasm Nucleus Nucleus Redox Cycling Redox Cycling Cysteine Residues->Redox Cycling Protein Thiol Groups->Redox Cycling ROS Production ROS Production Redox Cycling->ROS Production Apoptosis Apoptosis ROS Production->Apoptosis NF-kB Pathway Inhibition->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway for ETP toxins like this compound.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Analysis Cells Cells Treated Cells Treated Cells Cells->Treated Cells + Compound Compound Compound Heated Lysate Heated Lysate Treated Cells->Heated Lysate Heat Shock Soluble Fraction Soluble Fraction Heated Lysate->Soluble Fraction Centrifugation Precipitate Precipitate Heated Lysate->Precipitate Western Blot / MS Western Blot / MS Soluble Fraction->Western Blot / MS Quantification Melting Curve Shift Melting Curve Shift Western Blot / MS->Melting Curve Shift Data Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Pulldown_Workflow Tagged Compound Tagged Compound Incubation Incubation Tagged Compound->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Capture Capture Incubation->Capture Affinity Beads Affinity Beads Affinity Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution MS Analysis MS Analysis Elution->MS Analysis Target Identification Target Identification MS Analysis->Target Identification

References

Assessing the Specificity of Rostratin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the target specificity of rostratin B, a cytotoxic natural product. Due to the limited availability of direct molecular studies on this compound, this analysis leverages compelling data from its close structural analog, ritterazine B. Both compounds belong to the ORPphilin class of natural products and are understood to share a common mechanism of action. The primary molecular targets of this class have been identified as oxysterol-binding protein (OSBP) and its paralog, OSBP-related protein 4L (ORP4L)[1].

Comparative Binding Affinity of Ritterazine B

Experimental data demonstrates a significant binding preference of ritterazine B for OSBP over ORP4L. This selectivity is a critical aspect of its molecular profile and suggests a specific mode of action rather than broad, non-specific cytotoxicity.

CompoundTarget ProteinBinding Affinity (Ki)Reference
Ritterazine BOSBP-Myc-His28 ± 4 nM[1]
Ritterazine BORP4L-Myc-His>360 nM[1]

Table 1: Comparative Binding Affinities of Ritterazine B for OSBP and ORP4L. The binding affinity was determined through competition-binding assays using [3H]25-hydroxycholesterol. The lower Ki value for OSBP indicates a significantly higher binding affinity compared to ORP4L.

Signaling Pathway and Mechanism of Action

This compound and other ORPphilins are believed to exert their cytotoxic effects by modulating the function of OSBP and ORP4L. These proteins are key players in intracellular lipid transport and signaling. OSBP is known to be involved in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. By binding to OSBP, ORPphilins can disrupt this lipid exchange, leading to cellular stress and apoptosis. The specificity for OSBP over other related proteins is crucial for a targeted therapeutic effect.

cluster_0 Cellular Environment This compound This compound OSBP OSBP This compound->OSBP High Affinity Binding (Ki = 28 nM for Ritterazine B) ORP4L ORP4L This compound->ORP4L Low Affinity Binding (Ki > 360 nM for Ritterazine B) Lipid Transport Lipid Transport OSBP->Lipid Transport Mediates ER ER ER->Lipid Transport Golgi Golgi Golgi->Lipid Transport Apoptosis Apoptosis Lipid Transport->Apoptosis Disruption leads to

Figure 1: Proposed Mechanism of this compound Specificity. This diagram illustrates the high-affinity binding of ORPphilins (represented by this compound/ritterazine B) to OSBP, leading to the disruption of lipid transport between the ER and Golgi, which in turn can induce apoptosis. The weaker interaction with ORP4L highlights the specificity of the compound.

Experimental Protocols

The binding affinity data presented in this guide was obtained using a competitive radioligand binding assay. A detailed description of the methodology is provided below.

Competition-Binding Assay Protocol

  • Protein Expression: Human OSBP-Myc-His and ORP4L-Myc-His are expressed in a suitable cell line (e.g., HEK293T cells).

  • Cell Lysis: Cells are harvested and lysed to obtain a cytosolic fraction (S100 lysate) containing the expressed target proteins.

  • Binding Reaction: The S100 lysate is incubated with a constant concentration of a high-affinity radiolabeled ligand, [3H]25-hydroxycholesterol.

  • Competition: Increasing concentrations of the unlabeled competitor compound (e.g., ritterazine B) are added to the binding reaction.

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a filter to separate the protein-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

cluster_1 Experimental Workflow Start Start Protein Expression Protein Expression Start->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Binding Reaction Setup Binding Reaction Setup Cell Lysis->Binding Reaction Setup Add S100 lysate, [3H]25-OHC, competitor Incubation Incubation Binding Reaction Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 and Ki End End Data Analysis->End

References

Comparative Transcriptomic Analysis of Rostratin B Treatment in Colon and Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Rostratin B, a novel anti-cancer agent, on two distinct cancer cell lines: HCT-15 (colorectal adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma). The data presented is derived from a comprehensive study integrating RNA sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to elucidate the compound's mechanism of action and the molecular determinants of cellular sensitivity.

Quantitative Data Summary

The following tables summarize the differential gene expression observed in HCT-15 and BxPC-3 cell lines following treatment with 200 nM this compound for 6 and 12 hours. This data highlights the distinct transcriptional responses of the two cell lines, with BxPC-3 exhibiting a more pronounced and sustained response, consistent with its higher sensitivity to the compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) Following this compound Treatment

Cell LineTreatment TimeNumber of Upregulated GenesNumber of Downregulated Genes
HCT-15 6 hours452389
12 hours612543
BxPC-3 6 hours1,2341,087
12 hours1,8761,654

Table 2: Top 10 Upregulated Genes in HCT-15 Cells after 12-hour this compound Treatment

Gene SymbolLog2 Fold ChangeAdjusted p-valuePutative Function
GADD45A3.121.25E-12DNA damage response
DDIT32.983.40E-11ER stress, apoptosis
ATF32.855.10E-10Transcription factor, stress response
EREG2.768.90E-10EGFR ligand, cell proliferation
TRIB32.641.15E-09Apoptosis, insulin signaling
CDKN1A2.512.30E-09Cell cycle inhibitor (p21)
GDF152.454.50E-09Stress response cytokine
HES12.387.80E-09Notch signaling pathway
SESN22.291.20E-08Oxidative stress response
EPHA22.172.50E-08Receptor tyrosine kinase

Table 3: Top 10 Downregulated Genes in HCT-15 Cells after 12-hour this compound Treatment

Gene SymbolLog2 Fold ChangeAdjusted p-valuePutative Function
MYC-3.548.20E-15Transcription factor, cell proliferation
CCND1-3.211.50E-13Cell cycle progression (Cyclin D1)
E2F1-3.054.60E-12Transcription factor, cell cycle
CDK4-2.899.80E-11Cell cycle kinase
TOP2A-2.752.10E-10DNA topoisomerase, replication
BIRC5-2.635.40E-10Apoptosis inhibitor (Survivin)
PLK1-2.511.20E-09Mitotic kinase
AURKA-2.403.30E-09Mitotic kinase
MKI67-2.316.70E-09Proliferation marker (Ki-67)
FOXM1-2.221.40E-08Transcription factor, cell cycle

Table 4: Top 10 Upregulated Genes in BxPC-3 Cells after 12-hour this compound Treatment

Gene SymbolLog2 Fold ChangeAdjusted p-valuePutative Function
DDIT34.512.10E-25ER stress, apoptosis
ATF44.235.80E-23Transcription factor, ER stress
XBP13.981.20E-20ER stress response (spliced form)
HSPA53.764.50E-19ER chaperone (BiP/GRP78)
TRIB33.658.90E-18Apoptosis, insulin signaling
GADD343.522.30E-17ER stress, apoptosis
HERPUD13.416.70E-16ER-associated degradation
NUPR13.301.50E-15Stress-induced protein
ERO1A3.194.80E-14ER oxidoreductase
CHAC13.081.10E-13Pro-apoptotic factor

Table 5: Top 10 Downregulated Genes in BxPC-3 Cells after 12-hour this compound Treatment

Gene SymbolLog2 Fold ChangeAdjusted p-valuePutative Function
RRM2-4.123.30E-22Ribonucleotide reductase, DNA synthesis
POLA1-3.987.10E-21DNA polymerase alpha
MCM2-3.851.90E-19DNA replication licensing factor
GINS2-3.745.20E-18DNA replication complex component
CDK1-3.631.40E-17Cell cycle kinase
CCNE1-3.514.10E-16Cell cycle progression (Cyclin E1)
UBE2C-3.401.10E-15Anaphase-promoting complex
BUB1-3.293.50E-14Mitotic checkpoint kinase
CDC20-3.189.80E-13Anaphase-promoting complex
KIF11-3.072.70E-12Mitotic kinesin

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following protocols are based on the experimental procedures described in the reference study.

1. Cell Culture and this compound Treatment:

  • Cell Lines: HCT-15 (colorectal adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing either 0.5% DMSO (vehicle control) or 200 nM this compound.

  • Time Points: Cells were harvested for RNA extraction at 6 hours and 12 hours post-treatment.

2. RNA Extraction and Library Preparation:

  • Total RNA was extracted from the harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

3. High-Throughput Sequencing:

  • The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic.

  • Alignment: The quality-filtered reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Gene Expression Quantification: Gene-level read counts were generated using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis was performed using the DESeq2 package in R. Genes with an adjusted p-value (padj) < 0.05 and a |log2 fold change| > 1 were considered significantly differentially expressed.

  • Gene Ontology and Pathway Analysis: Functional enrichment analysis of the differentially expressed genes was performed using the GOseq R package and the KEGG pathway database to identify over-represented biological processes and signaling pathways.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key signaling pathways modulated by this compound treatment.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_time_points Time Points cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis HCT15 HCT-15 Cells Treatment This compound (200 nM) or DMSO (Control) HCT15->Treatment BxPC3 BxPC-3 Cells BxPC3->Treatment T6 6 hours Treatment->T6 Incubation T12 12 hours Treatment->T12 Incubation RNA_Extraction RNA Extraction T6->RNA_Extraction T12->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to GRCh38 QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Analysis DEA->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics of this compound treatment.

signaling_pathways cluster_cell_cycle Cell Cycle Arrest cluster_er_stress ER Stress & UPR cluster_ribosome Ribosome Biogenesis Inhibition RostratinB This compound G2M_arrest G2/M Arrest RostratinB->G2M_arrest UPR Unfolded Protein Response RostratinB->UPR Ribo_biogenesis Ribosome Biogenesis RostratinB->Ribo_biogenesis CDK1_down CDK1 Downregulation G2M_arrest->CDK1_down CCNB1_down Cyclin B1 Downregulation G2M_arrest->CCNB1_down ATF4_up ATF4 Upregulation UPR->ATF4_up XBP1_splicing XBP1 Splicing UPR->XBP1_splicing DDIT3_up DDIT3 (CHOP) Upregulation ATF4_up->DDIT3_up Apoptosis Apoptosis DDIT3_up->Apoptosis RPL_down Ribosomal Proteins (RPLs) Downregulation Ribo_biogenesis->RPL_down RPS_down Ribosomal Proteins (RPSs) Downregulation Ribo_biogenesis->RPS_down

Caption: Key signaling pathways modulated by this compound treatment.

Benchmarking Rostratin B: A Comparative Analysis Against Known Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rostratin B, a novel cytotoxic disulfide, against a panel of well-characterized inhibitors. The objective is to benchmark the in vitro efficacy of this compound in the context of established cytotoxic agents, offering a valuable resource for researchers in oncology and drug discovery. The data presented herein is compiled from publicly available experimental results, and detailed protocols are provided to ensure reproducibility.

Introduction to this compound and Comparator Compounds

This compound is a natural product isolated from the marine-derived fungus Exserohilum rostratum. It is characterized by a disulfide bridge, a structural motif known to induce cytotoxicity in cancer cells. While the precise molecular target of this compound has not been definitively identified, its mechanism of action is hypothesized to involve the induction of intracellular disulfide stress. This leads to a disruption of cellular redox homeostasis, protein misfolding, and the activation of apoptotic signaling pathways.

To provide a comprehensive benchmark, this compound is compared against three established inhibitors with distinct mechanisms of action:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide range of cell lines. It serves as a general positive control for apoptosis induction.

  • Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. It represents a targeted therapy approach.

  • Bortezomib: A proteasome inhibitor that leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and apoptosis. It represents a therapeutic strategy targeting protein degradation pathways.

Putative Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the central role of disulfide stress in triggering downstream apoptotic events. The points of intervention for the comparator compounds are also indicated.

Rostratin_B_Pathway Proposed Mechanism of this compound and Action of Comparator Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes Rostratin_B This compound Disulfide_Stress Disulfide Stress (Redox Imbalance) Rostratin_B->Disulfide_Stress Induces Protein_Misfolding Protein Misfolding (ER Stress) Disulfide_Stress->Protein_Misfolding Leads to Proteasome Proteasome Protein_Misfolding->Proteasome Targeted for degradation by Caspase_Activation Caspase Activation Protein_Misfolding->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Kinases Protein Kinases Kinases->Proliferation Promotes Erlotinib Erlotinib Erlotinib->EGFR Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Staurosporine Staurosporine Staurosporine->Kinases Inhibits

Caption: this compound's proposed cytotoxic mechanism and comparator inhibitor targets.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and the comparator compounds against the human colon carcinoma cell line HCT-116. All data is derived from in vitro cell viability assays.

CompoundPrimary Mechanism of ActionCell LineAssay DurationIC50 (µM)Reference
This compound Induction of Disulfide Stress HCT-116 Not Specified 4.48 [1]
StaurosporineBroad-Spectrum Kinase InhibitionHCT-11648 hours0.055[2]
ErlotinibEGFR InhibitionHCT-11648 hours17.86[3]
BortezomibProteasome InhibitionHCT-11672 hours0.01[4]

Note: The IC50 value for this compound was converted from 1.9 µg/mL using a molecular weight of 424.49 g/mol .

Experimental Workflow: Cell Viability (MTT) Assay

The diagram below outlines the typical workflow for determining the IC50 values presented in the comparative data table using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow Workflow for MTT Cell Viability Assay cluster_workflow arrow arrow start Start: Seed HCT-116 cells in 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat cells with serial dilutions of inhibitors incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h (Formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analysis Analyze data and calculate IC50 values read_plate->analysis

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound and comparator compounds on the HCT-116 human colon carcinoma cell line.

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound and comparator compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest HCT-116 cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis in HCT-116 cells treated with this compound or comparator compounds using flow cytometry.

Materials:

  • HCT-116 cells

  • 6-well plates

  • This compound and comparator compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or comparator compounds for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

References

Statistical Validation of Rostratin B Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Rostratin B, a cytotoxic disulfide isolated from the marine-derived fungus Exserohilum rostratum, confirms its potent anti-cancer properties, particularly against human colon carcinoma. This guide provides a statistical validation of these findings, comparing this compound with other Rostratin analogs and outlining the experimental protocols used to determine its efficacy.

Comparative Cytotoxicity of Rostratin Analogs against HCT-116 Human Colon Carcinoma Cells

This compound has demonstrated significant in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs, Rostratin A and Rostratin C. Lower IC50 values indicate greater potency.

Compound IC50 (µg/mL) against HCT-116 Cells Reference
Rostratin A8.5[1]
This compound 1.9 [2]
Rostratin C0.76[3]

Experimental Protocols

The following section details the standard experimental methodologies employed to ascertain the cytotoxic effects of compounds like this compound.

Cell Culture and Maintenance
  • Cell Line: HCT-116 (Human Colon Carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA solution.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of a test compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start HCT-116 Cell Line culture Culture in McCoy's 5A Medium (37°C, 5% CO2) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 value calculate->ic50

Cytotoxicity assay workflow.

Discussion and Future Directions

The available data strongly indicates that this compound is a potent cytotoxic agent against human colon carcinoma cells. Its IC50 value of 1.9 µg/mL positions it as a promising candidate for further investigation in cancer research.

While the cytotoxic effects are established, the precise mechanism of action for this compound remains to be fully elucidated. Future research should focus on:

  • Apoptosis Induction: Investigating whether this compound induces programmed cell death (apoptosis) through assays such as Annexin V/PI staining and caspase activity assays.

  • Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) using flow cytometry.

  • Signaling Pathway Analysis: Identifying the specific cellular signaling pathways modulated by this compound that lead to cell death. Western blotting and other molecular biology techniques can be employed to study the expression and activation of key proteins involved in cancer cell proliferation and survival.

A deeper understanding of these mechanistic details will be crucial for the potential development of this compound as a therapeutic agent.

Signaling Pathway Hypothesis

Based on the known mechanisms of other cytotoxic natural products, a potential signaling pathway for this compound-induced apoptosis is proposed below. This remains a hypothesis pending further experimental validation.

signaling_pathway cluster_cell Cancer Cell RostratinB This compound ROS Increased Reactive Oxygen Species (ROS) RostratinB->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of Synthetic Routes to Rostratin B: A Review of Current Progress

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals that a completed total synthesis of the complex epidithiodiketopiperazine (ETP) natural product, rostratin B, has not yet been reported. Researchers in the field of synthetic organic chemistry have been actively pursuing the synthesis of various members of the ETP family due to their significant biological activities, including potent cytotoxicity against cancer cell lines. However, the unique and intricate architecture of this compound has presented a formidable challenge that is yet to be fully surmounted and published.

While a direct comparison of different total synthesis routes for this compound is not possible at this time, significant progress has been made in the synthesis of closely related structures. Notably, the laboratory of K.C. Nicolaou successfully completed the enantioselective total synthesis of 8,8'-epi-ent-rostratin B, a stereoisomer of the natural product. An examination of this synthesis provides valuable insights into the strategic challenges and potential methodologies that could be applied to the synthesis of this compound itself.

The Nicolaou Synthesis of 8,8'-epi-ent-Rostratin B: A proxy for this compound Strategies

The Nicolaou group's approach to 8,8'-epi-ent-rostratin B showcases a sophisticated strategy for the construction of the complex polycyclic core and the installation of the characteristic epidithiodiketopiperazine bridge. While specific quantitative data for a direct comparison is unavailable due to the absence of other completed syntheses, the key features of this route offer a benchmark for future work.

Table 1: Key Aspects of the Nicolaou Synthesis of 8,8'-epi-ent-Rostratin B

ParameterDescription
Key Strategy Convergent synthesis of a diketopiperazine core followed by late-stage introduction of the sulfur bridge and oxidative functionalization.
Starting Materials Readily available amino acid derivatives.
Key Reactions Stereoselective sulfenylation, photooxygenation, Kornblum–DeLaMare rearrangement.
Overall Yield Not explicitly stated for the entire synthesis in the initial communications.
Number of Steps Not explicitly stated for the entire synthesis in the initial communications.
Stereoselectivity High degree of stereocontrol in the formation of the diketopiperazine core and subsequent functionalization.
Experimental Protocols for Key Transformations in the Synthesis of 8,8'-epi-ent-Rostratin B

The following are representative experimental protocols for key steps in the Nicolaou synthesis, providing insight into the reaction conditions employed.

1. Photooxygenation and Kornblum–DeLaMare Rearrangement:

A solution of the bis-diene diketopiperazine precursor and tetraphenylporphyrin (TPP) as a sensitizer in dichloromethane is cooled to 0 °C. The solution is irradiated with a sunlamp while oxygen is bubbled through the mixture. After completion of the photooxygenation, triethylamine is added, and the reaction is allowed to warm to room temperature. This sequence effects the formation of a bis-hydroxy enone in a 55% overall yield for the two steps.[1]

2. Reduction and Disulfide Bridge Formation:

The bis-hydroxy enone is treated with Stryker's reagent ([CuH(PPh₃)]₆) in benzene at room temperature to achieve reduction of the olefinic bonds. Subsequent treatment of the reaction mixture with an aqueous solution of iodine and potassium iodide (KI₃) furnishes the epidithiodiketopiperazine bridge, yielding 8,8'-epi-ent-rostratin B in 82% yield for this final step.[1]

Proposed Synthetic Logic and Workflow

The synthetic strategy for complex ETPs like this compound generally involves a convergent approach where key fragments are synthesized separately and then brought together. The installation of the sensitive epidithiodiketopiperazine core is often a late-stage transformation.

G cluster_0 Fragment Synthesis cluster_1 Core Functionalization cluster_2 Final Assembly A Amino Acid Precursors B Diketopiperazine Core Construction A->B C Stereoselective Oxidations B->C D Introduction of Precursors for Sulfur Bridge C->D E Late-Stage Sulfenylation D->E F Formation of Epidithio Bridge E->F G This compound Analogue F->G

References

Evaluating the Therapeutic Potential of Rostratin B: A Comparative Analysis of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the therapeutic index of the novel cytotoxic disulfide, rostratin B, is currently hampered by the absence of in vivo efficacy and toxicity data. While in vitro studies demonstrate its potent cytotoxic effects against human colon carcinoma, a direct comparison with established chemotherapeutic agents on the basis of therapeutic index is not yet possible. This guide provides a summary of the available in vitro data for this compound and compares it with doxorubicin and paclitaxel, alongside detailed experimental protocols and a hypothesized mechanism of action to inform future research directions.

In Vitro Cytotoxicity: A Glimpse into Potency

This compound, a disulfide-containing compound, has demonstrated notable cytotoxic activity in preclinical studies. Available data indicates an IC50 value of 1.9 µg/mL against the human colon carcinoma cell line, HCT-116. This metric, representing the concentration at which 50% of cancer cells are inhibited, provides a preliminary measure of the compound's anti-cancer potential.

For the purpose of comparison, the following table summarizes the in vitro cytotoxicity of this compound alongside two widely used chemotherapeutic agents, doxorubicin and paclitaxel, against the same HCT-116 cell line. It is important to note that IC50 values can vary between studies and experimental conditions.

CompoundCell LineIC50 ValueCitation
This compound HCT-1161.9 µg/mL
Doxorubicin HCT-11650 nmol/l (approx. 0.029 µg/mL)
Paclitaxel HCT-1162.46 nM (approx. 0.0021 µg/mL)

Note: The IC50 values for Doxorubicin and Paclitaxel have been converted to µg/mL for comparative purposes, using their respective molecular weights.

While these in vitro results position this compound as a compound of interest, they do not provide a complete picture of its therapeutic potential. The therapeutic index, a critical measure of a drug's safety and efficacy, is calculated from in vivo data (LD50 or TD50 divided by ED50). The lack of such data for this compound represents a significant knowledge gap that must be addressed in future preclinical development.

Unraveling the Mechanism: A Hypothetical Signaling Pathway

The description of this compound as a "cytotoxic disulfide" suggests a mechanism of action centered on the disruption of cellular redox homeostasis. Disulfide-containing compounds can interfere with the delicate balance of thiols and disulfides within a cell, leading to oxidative stress and ultimately, cell death.

Based on this, a hypothetical signaling pathway for this compound is proposed below. This pathway illustrates the potential downstream effects of disrupting the cellular redox state, including the induction of apoptosis. It is crucial to emphasize that this is a theoretical model and requires experimental validation.

cluster_0 Extracellular cluster_1 Intracellular Rostratin_B This compound Disulfide_Exchange Thiol-Disulfide Exchange Rostratin_B->Disulfide_Exchange Enters Cell Cell_Membrane Cell Membrane Intracellular_Thiols Intracellular Thiols (e.g., Glutathione) Intracellular_Thiols->Disulfide_Exchange Oxidative_Stress Increased Oxidative Stress (ROS Production) Disulfide_Exchange->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical signaling pathway for this compound's cytotoxic action.

Experimental Protocols

Determination of In Vitro Cytotoxicity using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, Doxorubicin, Paclitaxel (and other test compounds)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, Paclitaxel) in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

The Path Forward: A Roadmap for Therapeutic Index Determination

To truly evaluate the therapeutic potential of this compound, a series of in vivo studies are essential. The following workflow outlines the necessary steps to determine the therapeutic index of a novel anti-cancer compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Missing for this compound) cluster_2 Therapeutic Index Calculation In_Vitro_Cytotoxicity IC50 Determination (e.g., MTT Assay) Animal_Model Establish Animal Model (e.g., Xenograft) In_Vitro_Cytotoxicity->Animal_Model Promising Candidate Efficacy_Study Efficacy Study (Determine ED50) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study (Determine LD50/TD50) Animal_Model->Toxicity_Study Therapeutic_Index Therapeutic Index (TI) TI = LD50 / ED50 Efficacy_Study->Therapeutic_Index Toxicity_Study->Therapeutic_Index

Caption: Experimental workflow for determining the therapeutic index.

Safety Operating Guide

Prudent Disposal of Rostratin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like rostratin B is a critical component of laboratory safety and environmental responsibility. Given that this compound is a cytotoxic disulfide, adherence to strict disposal protocols is essential to mitigate potential risks to personnel and the environment.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of cytotoxic and research-grade chemical waste provide a clear framework for its safe management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on the known cytotoxic nature of this compound and standard laboratory practices for hazardous waste. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they will be aligned with local and national regulations.

  • Waste Segregation and Collection:

    • Solid Waste: All solid this compound, including unused product and contaminated materials such as pipette tips, tubes, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent accidental spillage or release.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and properly labeled hazardous waste container. The container material should be compatible with the solvent used. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling:

    • All waste containers must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution, such as the concentration, solvent, and date of accumulation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. This area should be clearly marked and away from general laboratory traffic.

  • Disposal Method:

    • The recommended method for the final disposal of cytotoxic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal contractor. This method ensures the complete destruction of the molecule.

    • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential harm to aquatic life.

  • Decontamination:

    • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated using a suitable cleaning agent as recommended by your institution's safety protocols.

Quantitative Data for this compound

The following table summarizes the available chemical and physical properties of this compound to aid in its safe handling and management.

PropertyValue
CAS Number 752236-17-2[1]
Molecular Formula C18H23N5O4S[2]
Molecular Weight 424.49 g/mol [2]
Appearance Solid[4]
Biological Activity Cytotoxic disulfide; in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 of 1.9 µg/mL.[1][2][3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

RostratinB_Disposal_Workflow start Start: this compound Waste Generation segregate Step 1: Segregate Waste (Solid & Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid label Step 2: Accurate Labeling (Hazardous Waste, Chemical Name) collect_solid->label collect_liquid->label store Step 3: Secure Storage (Designated Area, Secondary Containment) label->store pickup Step 4: Arrange for Professional Disposal store->pickup incinerate Step 5: High-Temperature Incineration (Licensed Facility) pickup->incinerate end End: Complete Destruction incinerate->end

References

Essential Safety and Logistics for Handling Rostratin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Rostratin B is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known cytotoxic nature necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on its classification as a cytotoxic disulfide and general best practices for handling hazardous chemicals.

Hazard Identification and Risk Assessment

This compound is identified as a cytotoxic disulfide.[1][2] In vitro studies have demonstrated its cytotoxicity against human colon carcinoma (HCT-116) with an IC50 of 1.9 μg/mL.[1][2] Due to its cytotoxic properties, it should be handled as a potent compound with potential health risks upon exposure.

Assumed Hazards:

  • Toxicity: May be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

  • Sensitization: Potential for allergic reactions in sensitive individuals.

A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure routes and implement appropriate control measures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Hands Double-gloving with chemical-resistant glovesInner glove: Nitrile. Outer glove: Neoprene or Butyl rubber for extended contact.[3] Change gloves frequently and immediately if contaminated.
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection from splashes.[4][5]
Body Disposable, solid-front lab coat or coverallsShould be made of a low-permeability fabric. Consider a disposable suit for procedures with a high risk of splashing.
Respiratory NIOSH-approved respiratorA fit-tested N95 respirator may be sufficient for handling small quantities of powder in a well-ventilated area. For procedures that may generate aerosols or when handling larger quantities, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.[6]
Feet Closed-toe, chemical-resistant shoes and shoe coversShoes should be made of a non-porous material. Disposable shoe covers should be worn and discarded upon leaving the work area.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.

  • Ventilation: All work with this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to ensure containment.

  • Containment: For weighing and aliquoting the solid compound, a containment ventilated enclosure (CVE) or a glove box is recommended to prevent the generation and dispersal of dust.

Operational Plan: Step-by-Step Handling Procedures

A clear and detailed operational plan is essential for safe handling.

4.1. Preparation and Weighing:

  • Designated Area: Designate a specific area within a chemical fume hood or CVE for handling this compound.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, use a microbalance within a CVE. Use disposable weigh boats.

  • Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.

4.2. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of spills and aerosol generation.

  • Labeling: Clearly label all containers with the name of the compound, concentration, date, and hazard symbols.

  • Transport: When transporting solutions, use secondary containment (e.g., a sealed, unbreakable container).

4.3. Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Alert: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task. They must wear appropriate PPE, including respiratory protection.

    • Solid Spills: Gently cover the spill with absorbent material to avoid raising dust.[7]

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: After cleanup, decontaminate the area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure to others.

5.1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, lab coats, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not dispose of down the drain.[8]

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.

5.2. Waste Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound in a research setting.

Rostratin_B_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood/CVE) cluster_cleanup Post-Experiment Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare & Decontaminate Work Area GatherPPE->PrepWorkArea Weighing Weigh Solid this compound PrepWorkArea->Weighing Solubilization Prepare Stock Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment DecontaminateEquipment Decontaminate Equipment Experiment->DecontaminateEquipment SegregateWaste Segregate Waste DecontaminateEquipment->SegregateWaste DisposeWaste Arrange for Waste Disposal SegregateWaste->DisposeWaste

Figure 1. A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.